AP1867
Descripción
Propiedades
IUPAC Name |
2-[3-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H47NO11/c1-7-28(26-21-33(46-4)36(48-6)34(22-26)47-5)37(42)39-18-9-8-13-29(39)38(43)50-30(25-11-10-12-27(20-25)49-23-35(40)41)16-14-24-15-17-31(44-2)32(19-24)45-3/h10-12,15,17,19-22,28-30H,7-9,13-14,16,18,23H2,1-6H3,(H,40,41)/t28-,29-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCRAOPQCACRFC-OIFRRMEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H47NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
693.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Mechanism of AP1867: A Technical Guide to the dTAG System
For Researchers, Scientists, and Drug Development Professionals
Introduction
AP1867 is a synthetic, cell-permeable ligand engineered to selectively bind to a mutant form of the FKBP12 protein, specifically the F36V variant. This high-affinity and specific interaction forms the cornerstone of the degradation tag (dTAG) system, a powerful chemical biology tool for targeted protein degradation. This guide provides an in-depth exploration of the mechanism of action of this compound within the dTAG system, detailing the underlying molecular events, quantitative binding data, and the experimental protocols used for its characterization.
Core Mechanism: Induced Proximity and Proteasomal Degradation
The fundamental mechanism of action of this compound is to function as a critical component of a heterobifunctional degrader molecule, such as dTAG-13. These degraders are engineered to induce proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.
The process unfolds in a series of orchestrated steps:
-
Target Tagging : The protein of interest (POI) is genetically tagged with the FKBP12(F36V) mutant protein. This can be achieved through transient transfection, stable expression, or more precisely by CRISPR/Cas9-mediated knock-in at the endogenous locus of the POI.
-
Ternary Complex Formation : A dTAG molecule, which consists of this compound linked to a ligand for an E3 ubiquitin ligase (e.g., thalidomide for Cereblon (CRBN) in dTAG-13, or a VHL ligand for the von Hippel-Lindau E3 ligase in dTAGV-1), is introduced to the system. The this compound moiety of the dTAG molecule selectively binds to the FKBP12(F36V) tag on the POI, while the E3 ligase ligand simultaneously recruits the respective E3 ligase complex. This results in the formation of a ternary complex: POI-FKBP12(F36V) :: dTAG molecule :: E3 ligase.
-
Ubiquitination : The proximity of the POI to the E3 ligase within the ternary complex facilitates the transfer of ubiquitin molecules from the E3 ligase to lysine residues on the surface of the target protein.
-
Proteasomal Degradation : The poly-ubiquitinated POI is then recognized and targeted for degradation by the 26S proteasome, leading to its rapid and efficient elimination from the cell.
The specificity of this system is derived from the highly selective interaction between this compound and the engineered "bump" in the FKBP12(F36V) protein, which is absent in the wild-type FKBP12 protein.
Quantitative Data
The efficacy of this compound and its derivatives in the dTAG system is underpinned by their specific and high-affinity binding to the FKBP12(F36V) tag and the subsequent recruitment of the E3 ligase. The following tables summarize key quantitative data from the literature.
| Compound | Target | Assay Type | Value | Reference |
| This compound | FKBP12(F36V) | IC50 | 1.8 nM | |
| This compound | FKBP12 (wild-type) | Kd | 67 nM | [1] |
| dTAG-13 | FKBP12(F36V)-Nluc degradation | DC50 | ~100 nM | [2] |
| dTAGV-1 | nTurbo-FKBP12 degradation | DC50 | ~100 nM |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular events and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: dTAG-mediated Protein Degradation Pathway.
Caption: AlphaScreen Experimental Workflow.
Caption: CRISPR/Cas9 Knock-in Workflow.
Experimental Protocols
AlphaScreen Assay for dTAG Molecule Characterization
This protocol outlines the methodology for assessing the binding of dTAG molecules to FKBP12(F36V) and their ability to induce the formation of the ternary complex with an E3 ligase.
Materials:
-
Recombinant GST-tagged FKBP12(F36V) and His-tagged CRBN-DDB1
-
Biotinylated FKBP12 ligand (bio-SLF)
-
dTAG molecules (e.g., dTAG-13)
-
AlphaScreen Glutathione (GSH) Donor Beads
-
AlphaScreen Nickel Chelate Acceptor Beads
-
Assay Buffer (e.g., PBS, 0.1% BSA)
-
384-well white microplates (e.g., OptiPlate)
-
AlphaScreen-compatible plate reader
Procedure for Binding Assay (Competition Assay):
-
Prepare a solution of GST-FKBP12(F36V) and biotinylated FKBP12 ligand in assay buffer.
-
Add serial dilutions of the dTAG molecule to the wells of a 384-well plate.
-
Add the GST-FKBP12(F36V)/biotinylated ligand mix to the wells.
-
Incubate for 30 minutes at room temperature.
-
Add a mixture of AlphaScreen GSH Donor Beads and Streptavidin Acceptor Beads.
-
Incubate for 1 hour at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible reader. A decrease in signal indicates displacement of the biotinylated ligand by the dTAG molecule.
Procedure for Ternary Complex Formation Assay:
-
Add serial dilutions of the dTAG molecule to the wells of a 384-well plate.
-
Add a mixture of GST-FKBP12(F36V) and His-CRBN-DDB1 to the wells.
-
Incubate for 30 minutes at room temperature.
-
Add a mixture of AlphaScreen GSH Donor Beads and Nickel Chelate Acceptor Beads.
-
Incubate for 1 hour at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible reader. An increase in signal indicates the formation of the ternary complex.
CRISPR/Cas9-mediated Knock-in of the FKBP12(F36V) Tag
This protocol provides a general framework for inserting the FKBP12(F36V) tag at an endogenous gene locus.
Materials:
-
Cas9 nuclease expression vector
-
sgRNA expression vector targeting the desired genomic locus (e.g., near the start or stop codon of the POI)
-
Donor plasmid containing the FKBP12(F36V) coding sequence flanked by homology arms (~500-800 bp) corresponding to the genomic sequences upstream and downstream of the sgRNA target site. The donor plasmid should also contain a selectable marker (e.g., puromycin resistance gene).
-
Cell line of interest
-
Transfection reagent
-
Selection agent (e.g., puromycin)
Procedure:
-
Design and Cloning: Design and clone the specific sgRNA into the expression vector. Construct the donor plasmid with the FKBP12(F36V) tag and homology arms.
-
Transfection: Co-transfect the Cas9/sgRNA expression vector and the donor plasmid into the target cells using a suitable transfection method.
-
Selection: 48-72 hours post-transfection, begin selection with the appropriate antibiotic to enrich for cells that have integrated the donor plasmid.
-
Clonal Isolation: Isolate single cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Validation: Screen individual clones for successful knock-in by:
-
Genomic PCR: Use primers flanking the target region to confirm the insertion of the FKBP12(F36V) tag.
-
Sanger Sequencing: Sequence the PCR product to verify the in-frame insertion of the tag.
-
Western Blot: Confirm the expression of the tagged protein of the expected molecular weight using an antibody against the POI or the FKBP12 tag.
-
Conclusion
This compound is a powerful molecular tool that, as part of the dTAG system, enables the rapid, selective, and reversible degradation of specific proteins. Its mechanism of action, centered on induced proximity, provides a robust platform for functional genomics, target validation, and the development of novel therapeutic strategies. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers seeking to leverage this innovative technology.
References
AP1867 in Chemical Genetics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Chemical Genetics and AP1867
Chemical genetics is a powerful approach in modern biological research that utilizes small molecules to rapidly and conditionally perturb protein function, thereby allowing for the elucidation of complex cellular processes.[1][2] This technique serves as a complementary tool to classical genetics, offering temporal control over protein activity that is often not possible with traditional genetic modifications. At the core of many chemical genetics systems is the concept of chemically induced dimerization (CID), where a small molecule facilitates the interaction of two proteins that would not otherwise associate.[3][4]
This compound is a synthetic, cell-permeable small molecule that has emerged as a key tool in chemical genetics.[5][6] It is a selective ligand for a mutant of the FK506-binding protein 12 (FKBP12), specifically the F36V variant.[3][6] This engineered "bump-and-hole" strategy allows this compound to bind with high affinity and specificity to proteins tagged with the FKBP12(F36V) domain, while having minimal interaction with the wild-type FKBP12 protein that is endogenously expressed in mammalian cells.[3] This orthogonality is crucial for minimizing off-target effects and ensuring that the observed biological outcomes are a direct result of the intended protein dimerization.
The primary application of this compound is to induce the dimerization of two protein domains, each fused to an FKBP12(F36V) tag. This dimerization can be used to reconstitute a functional protein from two separate domains, activate a signaling pathway by bringing key components into proximity, or trigger a specific cellular event like apoptosis. More recently, derivatives of this compound have been incorporated into proteolysis-targeting chimeras (PROTACs) as part of the degradation tag (dTAG) system, enabling the rapid and targeted degradation of specific proteins of interest.[7][8][9]
This technical guide provides an in-depth overview of the role of this compound in chemical genetics, including its mechanism of action, quantitative binding parameters, detailed experimental protocols for its use in CID and the dTAG system, and examples of its application in modulating cellular signaling pathways.
Quantitative Data
The following tables summarize key quantitative parameters of this compound and its derivatives, providing a reference for experimental design.
| Compound | Target | Binding Affinity (Kd) | IC50 | Notes | Reference |
| This compound | Wild-type FKBP12 | 67 nM | - | Exhibits some binding to the wild-type protein. | [5] |
| This compound | FKBP12(F36V) | - | 1.8 nM | High affinity and selectivity for the mutant protein. | [6][10] |
| AP1903 (Dimerizer) | F36V-FKBP | - | 5 nM | Bivalent version of an this compound analog for inducing dimerization. | [3] |
| dTAG Compound | Target Protein | Cell Line | DC50 (Degradation) | Notes | Reference |
| dTAG-13 | nTurbo-FKBP12 | HEK293T | ~100 nM | VHL-based dTAG shows similar potency. | [11] |
| dTAG-47 | AML1-ETO-FKBP12(F36V)-2xHA | Kasumi-1 | Not specified | Rapid degradation observed within 30 minutes. | [1] |
Signaling Pathways and Experimental Workflows
Visualizing the logic of this compound-mediated experiments is crucial for understanding their design and interpretation. The following diagrams, created using the DOT language, illustrate key concepts and workflows.
Chemically Induced Dimerization (CID) of a Signaling Pathway
Caption: this compound induces dimerization of FKBP12(F36V)-tagged proteins, activating a downstream effector.
The dTAG System for Targeted Protein Degradation
Caption: The dTAG system utilizes an this compound derivative to recruit an E3 ligase to a tagged protein for degradation.
Experimental Workflow for Validating Protein Dimerization
Caption: A typical workflow for confirming this compound-induced protein-protein interactions via co-immunoprecipitation.
Experimental Protocols
Protocol 1: Chemically Induced Dimerization in Mammalian Cells
This protocol describes a general procedure for inducing the dimerization of two target proteins in a mammalian cell line.
1. Plasmid Construction and Transfection:
- Clone the coding sequences of the proteins of interest (Protein A and Protein B) into mammalian expression vectors containing the FKBP12(F36V) tag. It is advisable to use different epitope tags (e.g., FLAG and HA) for each construct to facilitate downstream analysis.
- Co-transfect the expression plasmids into the desired mammalian cell line using a suitable transfection reagent (e.g., Lipofectamine). A 1:1 ratio of the plasmids is a good starting point. Seed cells to be 70-90% confluent at the time of transfection.[12]
2. Cell Culture and Treatment:
- 24-48 hours post-transfection, the cells are ready for treatment.
- Prepare a stock solution of this compound (e.g., 10 mM in DMSO).[10]
- Dilute the this compound stock solution in fresh culture medium to the desired final concentration. A typical starting concentration is 100 nM.[10] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific system.
- As a negative control, treat a parallel set of cells with the same concentration of DMSO.
- Incubate the cells for the desired period. The time required for dimerization and downstream effects can vary depending on the biological process being studied (ranging from minutes to several hours).[10]
3. Analysis of Dimerization and Downstream Effects:
- Co-immunoprecipitation (Co-IP) to confirm dimerization:
- Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, supplemented with protease and phosphatase inhibitors).
- Perform immunoprecipitation using an antibody against one of the epitope tags (e.g., anti-FLAG).
- Analyze the immunoprecipitated complexes by Western blotting using an antibody against the other epitope tag (e.g., anti-HA). An increased signal in the this compound-treated sample compared to the DMSO control confirms dimerization.
- Functional assays: The choice of assay will depend on the specific biological question. Examples include:
- Reporter gene assays (e.g., luciferase) if dimerization activates a transcription factor.
- Kinase assays if dimerization activates a kinase.
- Cell viability or apoptosis assays (e.g., caspase-3/7 activity) if dimerization triggers a cell death pathway.[13]
- Live-cell imaging to observe the re-localization of fluorescently tagged proteins upon dimerization.
Protocol 2: Targeted Protein Degradation using the dTAG System
This protocol outlines the steps for degrading a protein of interest using the dTAG system.
1. Generation of a dTAG Cell Line:
- Lentiviral expression: Clone the protein of interest in-frame with the FKBP12(F36V) tag into a lentiviral expression vector. Transduce the target cell line and select for stable expression. This method is useful for initial validation.
- CRISPR/Cas9-mediated knock-in: For studying the endogenous protein, use CRISPR/Cas9 to insert the FKBP12(F36V) tag at the N- or C-terminus of the endogenous gene.[8] This is the preferred method for avoiding overexpression artifacts. It is important to validate that the tag does not interfere with the protein's function.[7]
2. Protein Degradation Experiment:
- Culture the engineered dTAG cell line to the desired confluency.
- Prepare a stock solution of the dTAG degrader molecule (e.g., dTAG-13, which recruits the CRBN E3 ligase).[9]
- Treat the cells with the dTAG molecule at the desired concentration. A typical starting range is 100-500 nM.[11] A time-course and dose-response experiment is recommended to determine the optimal conditions for degradation.
- Include a DMSO-treated control.
3. Analysis of Protein Degradation:
- Western blotting: This is the most common method to assess protein degradation.[1]
- Harvest cell lysates at different time points after dTAG treatment (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
- Perform SDS-PAGE and Western blotting with an antibody against the protein of interest or the FKBP12(F36V) tag.
- Include a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
- Quantify the band intensities to determine the extent and kinetics of degradation.
- Quantitative proteomics (Mass Spectrometry): For a global view of the proteome changes upon degradation of the target protein.
- Functional assays: Perform relevant functional assays to study the biological consequences of protein loss.
Protocol 3: In Vivo Administration of this compound
This protocol provides a general guideline for in vivo studies in mice. All animal experiments must be conducted in accordance with institutional guidelines.[14][15]
1. Formulation of this compound:
- For intraperitoneal (i.p.) or intravenous (i.v.) injection, this compound can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]
- For oral gavage, this compound can be formulated in 10% DMSO and 90% corn oil.[6]
- It is crucial to ensure the compound is fully dissolved. Sonication may be required.[6]
2. Dosing and Administration:
- The optimal dose and frequency of administration will depend on the specific animal model and the desired biological effect. Pharmacokinetic and pharmacodynamic studies are recommended to determine the appropriate dosing regimen.
- A starting dose for dTAG compounds in mice has been reported at 1 mg/kg via intraperitoneal injection.[8]
3. Monitoring and Analysis:
- Monitor the animals for any signs of toxicity or adverse effects.
- At the end of the experiment, harvest tissues for analysis.
- Analyze the target tissues for evidence of dimerization (e.g., by co-immunoprecipitation from tissue lysates) or protein degradation (by Western blotting or immunohistochemistry).
- Perform relevant physiological or behavioral assays to assess the in vivo consequences of this compound-mediated protein dimerization.
Conclusion
This compound and its derivatives have become indispensable tools in chemical genetics, providing researchers with a versatile platform for the conditional control of protein function. The ability to rapidly and reversibly induce protein dimerization or degradation offers unparalleled opportunities to dissect dynamic cellular processes in real-time. The experimental protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers looking to incorporate this powerful technology into their studies. As the field of chemical genetics continues to evolve, the principles established with tools like this compound will undoubtedly pave the way for new discoveries in basic biology and the development of novel therapeutic strategies.
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Approaches to Protein Dimerization: Opportunities for Supramolecular Chemistry [frontiersin.org]
- 3. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Utilizing chemically induced dimerization of FKBP to analyze endocytosis by live-cell imaging in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 9. bio-techne.com [bio-techne.com]
- 10. m.youtube.com [m.youtube.com]
- 11. A Tandem-Affinity Purification Method for Identification of Primary Intracellular Drug-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Co-immunoprecipitation protocol to study LRRK2 binding to Rab12 in a cell-based assay [protocols.io]
- 13. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 14. Protocol to evaluate rat and mouse cardiomyocyte proliferation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diva-portal.org [diva-portal.org]
Core Components and Mechanism of Action
An In-depth Technical Guide to the AP1867 dTAG System
For Researchers, Scientists, and Drug Development Professionals
The degradation tag (dTAG) system, which utilizes the this compound ligand or its derivatives, is a powerful chemical biology tool for inducing rapid and selective protein degradation.[1][2] This technology offers temporal control over protein levels, providing a significant advantage over traditional genetic methods like RNA interference or CRISPR/Cas9-mediated gene knockout, which often have longer delays in achieving protein depletion and can be irreversible.[1][3] The dTAG system is particularly valuable for studying the function of essential proteins and for validating therapeutic targets in drug discovery.[1][4]
The dTAG system is comprised of three essential components:
-
The FKBP12F36V Tag: A mutated version of the human FKBP12 protein with a single amino acid substitution (F36V). This mutation creates a "bump" in the protein's binding pocket, which allows for the highly specific binding of a "compensated" ligand, this compound or its analogs, while minimizing interaction with the wild-type FKBP12 protein.[1][5] The protein of interest (POI) is genetically fused to this FKBP12F36V tag.[3][4]
-
The dTAG Molecule: A heterobifunctional small molecule that acts as a molecular bridge.[1][3] One end of the molecule is a ligand that specifically binds to the FKBP12F36V tag (e.g., this compound or an analog like ortho-AP1867).[2][6] The other end is a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[1][3][7] These two ligands are connected by a chemical linker.[2]
-
The Endogenous E3 Ubiquitin Ligase Complex: The cell's natural protein degradation machinery. The dTAG molecule recruits a native E3 ligase complex (e.g., CRL4CRBN or CUL2VHL) to the FKBP12F36V-tagged protein of interest.[3][4]
The mechanism of action involves the dTAG molecule inducing the formation of a ternary complex between the FKBP12F36V-tagged POI and the E3 ligase.[2][4] This proximity leads to the polyubiquitination of the POI by the E3 ligase. The polyubiquitin chain acts as a signal for the proteasome, which then recognizes and degrades the tagged protein.[3][4]
Quantitative Data Summary
The efficacy of the dTAG system can be quantified by parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize key quantitative data for various dTAG molecules and target proteins.
Table 1: In Vitro Degradation Parameters for dTAG Molecules
| dTAG Molecule | Target Protein | Cell Line | DC50 | Dmax | Time | Assay Method | Reference |
| dTAG-7 | FKBP12F36V-Nluc | 293FT | Potent at 100 nM | >90% | 4 hours | Immunoblot | [1] |
| dTAG-13 | FKBP12F36V-Nluc | 293FT | Potent at 100 nM | >95% | 4 hours | Immunoblot | [1] |
| dTAG-13 | BRD4-FKBP12F36V | MV4;11 | ~10 nM | >95% | 24 hours | Immunoblot | [1] |
| dTAG-13 | FKBP12F36V-KRASG12V | NIH/3T3 | ~50 nM | >90% | 24 hours | Immunoblot | [1] |
| dTAGV-1 | FKBP12F36V-Nluc | 293FT | ~10 nM | >95% | 24 hours | Luciferase Assay | [7] |
Table 2: In Vivo Degradation Data for dTAG-13
| Target Protein | Animal Model | Dose and Schedule | Degradation Level | Time Point | Tissue/Organ | Reference |
| Luc-FKBP12F36V | Mouse (xenograft) | 50 mg/kg, single IP dose | Significant reduction in bioluminescence | 4 hours | Tumor | [1] |
| CDK2-dTAG | Mouse (knock-in) | 30 mg/kg, daily SC injection | >80% | 4 hours | Bone marrow (ex vivo) | [3] |
| CDK5-dTAG | Mouse (knock-in) | 30 mg/kg, daily SC injection | >95% | 4 hours | Bone marrow (ex vivo) | [3] |
Experimental Protocols
Detailed methodologies for key experiments involving the dTAG system are provided below.
Lentiviral Expression of FKBP12F36V Fusion Proteins
This method is used for the exogenous expression of the tagged protein of interest.
-
Cloning: The gene of interest is cloned into a lentiviral expression vector containing the FKBP12F36V tag either at the N- or C-terminus. A linker sequence is typically included between the POI and the tag. A selectable marker (e.g., puromycin resistance) is also present on the plasmid.
-
Lentivirus Production: The lentiviral expression plasmid, along with packaging and envelope plasmids (e.g., psPAX2 and pMD2.G), are co-transfected into a packaging cell line such as HEK293T.
-
Viral Harvest and Transduction: The lentiviral particles are harvested from the supernatant of the packaging cells and used to transduce the target cell line.
-
Selection: Transduced cells are selected using the appropriate antibiotic (e.g., puromycin) to generate a stable cell line expressing the FKBP12F36V-tagged protein.
-
Validation: Expression of the fusion protein is confirmed by Western blotting using antibodies against the protein of interest or an included epitope tag (e.g., HA-tag).
CRISPR/Cas9-Mediated Knock-in of the FKBP12F36V Tag
This approach allows for the tagging of the endogenous protein, preserving its native expression levels and regulation.
-
gRNA Design: A guide RNA (gRNA) is designed to target the genomic locus of the protein of interest, typically near the start or stop codon for N- or C-terminal tagging, respectively.
-
Donor Template Design: A donor plasmid is constructed containing the FKBP12F36V tag sequence flanked by homology arms that match the genomic sequences upstream and downstream of the intended insertion site. A selectable marker is often included in the donor template.
-
Transfection: The Cas9 nuclease, the specific gRNA, and the donor template are co-transfected into the target cells.
-
Selection and Clonal Isolation: Transfected cells are selected with the appropriate antibiotic. Single-cell clones are then isolated, for example, by fluorescence-activated cell sorting (FACS) if a fluorescent marker is included, or by limiting dilution.
-
Screening and Validation: Clones are screened for the correct knock-in event by PCR and sequencing. The expression of the tagged endogenous protein is confirmed by Western blotting.
Protein Degradation Assay using Western Blotting
This is a standard method to assess the extent and kinetics of protein degradation.
-
Cell Seeding: The engineered cell line expressing the FKBP12F36V-tagged protein is seeded in multi-well plates.
-
dTAG Molecule Treatment: Cells are treated with the dTAG molecule at various concentrations (for dose-response) or for different durations (for time-course). A DMSO-treated control is always included. A typical starting concentration for dTAG-13 is 100-500 nM.
-
Cell Lysis: At the end of the treatment period, cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of total protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the protein of interest or the epitope tag. A loading control antibody (e.g., anti-GAPDH or anti-tubulin) is used to confirm equal protein loading.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.
Luciferase-Based Degradation Assay
This high-throughput method is used for quantifying degradation, often in a dose-response format.
-
Construct Design: A reporter construct is created where the FKBP12F36V tag is fused to a luciferase enzyme (e.g., NanoLuc). A second, untagged luciferase (e.g., Firefly luciferase) is often co-expressed from the same vector to serve as an internal control for cell viability and transfection efficiency.
-
Cell Line Generation: A stable cell line expressing the dual-luciferase reporter is generated.
-
dTAG Molecule Treatment: Cells are plated in a multi-well plate (e.g., 96-well or 384-well) and treated with a serial dilution of the dTAG molecule.
-
Lysis and Luciferase Measurement: After the desired incubation time (e.g., 24 hours), cells are lysed, and the activities of both luciferases are measured sequentially using a luminometer and specific substrates for each luciferase.
-
Data Analysis: The ratio of the dTAG-targeted luciferase signal (NanoLuc) to the internal control luciferase signal (Firefly) is calculated for each well. The data is then normalized to the DMSO-treated control to determine the percentage of degradation. DC50 values can be calculated by fitting the dose-response data to a four-parameter logistic curve.
Mandatory Visualizations
Signaling Pathway of the dTAG System
Caption: Mechanism of dTAG-mediated protein degradation.
Experimental Workflow for dTAG System
Caption: General experimental workflow for the dTAG system.
Logical Relationship of dTAG Componentsdot
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.emory.edu [med.emory.edu]
- 3. Use of the dTAG system in vivo to degrade CDK2 and CDK5 in adult mice and explore potential safety liabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Validating Targets For Targeted Protein Degradation Using dTAG A Comprehensive Workflow Solution [bioprocessonline.com]
- 6. CRISPR/Cas9 Knock-In: Optimized Approaches for Stable Cell Line Development and Versatile Applications | Ubigene [ubigene.us]
- 7. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to AP1867 for Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the ability to precisely control protein levels is a cornerstone of modern biological investigation and therapeutic development. Targeted protein degradation (TPD) has emerged as a powerful modality that utilizes the cell's own machinery to eliminate specific proteins of interest (POIs). The dTAG (degradation tag) system, which employs the synthetic ligand AP1867 and its derivatives, offers a rapid, selective, and tunable method for inducing the degradation of virtually any POI.
This guide provides a comprehensive overview of the this compound-based dTAG system, its mechanism of action, experimental workflows, and key quantitative data to facilitate its application in the laboratory.
Core Mechanism: Hijacking the Ubiquitin-Proteasome System
The dTAG system is a "bump-and-hole" chemical genetics approach that provides orthogonal control over protein stability.[1] It relies on three key components:
-
The FKBP12(F36V) Tag: A mutant version of the human FKBP12 protein with a single amino acid substitution (F36V). This mutation creates a "hole" in the protein's binding pocket.[2]
-
The Target Protein Fusion: The protein of interest is genetically fused to the FKBP12(F36V) tag. This can be achieved through lentiviral expression of the fusion chimera or by using CRISPR/Cas9 to knock the tag into the endogenous locus of the target gene.[1][3]
-
The dTAG Degrader Molecule: These are heterobifunctional small molecules. One end is a derivative of the synthetic ligand This compound , which acts as the "bump" that selectively fits into the F36V mutant's "hole" but does not bind with high affinity to the wild-type FKBP12 protein.[1][2] The other end of the molecule is a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[4]
When the dTAG molecule is introduced to cells expressing the FKBP12(F36V)-tagged protein, it acts as a molecular bridge, forming a ternary complex between the fusion protein and the E3 ligase.[3] This proximity induces the E3 ligase to poly-ubiquitinate the fusion protein, marking it for destruction by the 26S proteasome.[4][5] The dTAG molecule acts catalytically, meaning a single molecule can induce the degradation of multiple target protein copies.[4][6]
Caption: this compound-based dTAG molecules selectively bind FKBP12(F36V)-tagged proteins and recruit an E3 ligase, leading to poly-ubiquitination and proteasomal degradation of the target protein.
Experimental Workflow
Implementing the dTAG system involves a straightforward workflow, from cloning the gene of interest to analyzing protein knockdown. The rapid kinetics of the system allow for the study of immediate cellular consequences following the loss of a specific protein.[1]
Caption: A typical workflow for utilizing the dTAG system, from initial cloning to final analysis of protein degradation.
Quantitative Data and Performance
The dTAG system is characterized by its high potency, selectivity, and rapid degradation kinetics.[1] Degraders like dTAG-13, which recruits the CRBN E3 ligase, typically exhibit activity at sub-micromolar concentrations.[1] The onset of degradation can be observed as early as one hour after treatment.[1][2]
| Target Protein Fusion | Cell Line | dTAG Molecule | DC50 (Degradation Concentration 50%) | Dmax (Maximum Degradation) | Time Point | Reference |
| FKBP12(F36V)-Nluc | 293FT | dTAG-13 | ~1-10 nM | >95% | 24 hours | [1] |
| FKBP12(F36V)-KRAS(G12V) | NIH/3T3 | dTAG-13 | Not specified | ~90-95% | 4-8 hours | [2] |
| BRD4-FKBP12(F36V) | HCT116 | dTAG-13 | Not specified | >95% | 24 hours | [7] |
| HDAC1-FKBP12(F36V) | MV4;11 | dTAG-13 | <50 nM | >90% | <1 hour | [1] |
| MYC-FKBP12(F36V) | MV4;11 | dTAG-13 | <50 nM | >90% | <1 hour | [1] |
| PLK1-FKBP12(F36V) | MV4;11 | dTAG-13 | <50 nM | >90% | <1 hour | [1] |
Note: DC50 and Dmax values are approximate and can vary based on the specific fusion protein, cell line, and experimental conditions.
Experimental Protocols
Detailed protocols are crucial for the successful implementation of the dTAG system. Below are methodologies synthesized from published literature.
-
Cell Culture: Culture the target cell line (e.g., HEK293T, MV4;11, NIH/3T3) in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin, maintained at 37°C and 5% CO2.
-
Lentivirus Production: Co-transfect HEK293T cells with the FKBP12(F36V)-fusion protein lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent like Lipofectamine 2000.
-
Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection, filter through a 0.45 µm filter, and concentrate if necessary.
-
Transduction: Transduce the target cells with the collected lentivirus in the presence of polybrene (8 µg/mL).
-
Selection: After 24-48 hours, select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin) if the vector contains a resistance marker. Expand the stable cell line for subsequent experiments.
-
Stock Solution: Prepare a high-concentration stock solution of the dTAG molecule (e.g., 10 mM dTAG-13 in DMSO). Store at -20°C or -80°C.
-
Cell Plating: Seed the stable cell line expressing the FKBP12(F36V)-fusion protein in multi-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Treatment: Dilute the dTAG stock solution in fresh culture medium to the desired final concentrations (e.g., for a dose-response curve: 1 µM, 500 nM, 100 nM, 50 nM, 10 nM, 1 nM). Treat cells for the specified duration (e.g., 1, 2, 4, 8, 24 hours). Include a vehicle control (DMSO) at a concentration matching the highest dTAG molecule concentration.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature protein lysates by boiling in Laemmli sample buffer. Separate proteins by SDS-PAGE on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with a primary antibody specific to the protein of interest or a tag antibody (e.g., anti-HA, if included in the construct) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control (e.g., GAPDH, β-actin) should always be included to confirm equal protein loading.[2]
-
Assay Principle: This assay is used for high-throughput quantification of degradation.[1] A construct is designed to co-express the FKBP12(F36V)-NanoLuciferase (Nluc) fusion protein and a control Firefly Luciferase (Fluc) from the same mRNA. The ratio of Nluc to Fluc activity provides a normalized measurement of the fusion protein's abundance.
-
Procedure:
-
Plate cells stably expressing the dual-luciferase reporter in an opaque 96-well plate.
-
Treat with a serial dilution of the dTAG molecule for the desired time.
-
Use a dual-luciferase reporter assay system (e.g., from Promega) according to the manufacturer's instructions.
-
First, lyse the cells and measure the Firefly luciferase activity.
-
Next, add the Nano-Glo Luciferase Assay Reagent to quench the Fluc signal and measure the Nluc activity.
-
Calculate the Nluc/Fluc ratio for each well and normalize to the vehicle control to determine the percentage of protein degradation.[1]
-
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]
- 5. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Advances in targeted degradation of endogenous proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of AP1867: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
AP1867 is a synthetic, cell-permeable ligand meticulously designed to bind with high specificity to a mutated form of the FK506-binding protein 12 (FKBP12), specifically the F36V variant. This engineered molecular recognition system forms the cornerstone of chemically induced dimerization (CID) and targeted protein degradation (dTAG) technologies, enabling precise temporal control over protein function and abundance. This technical guide provides a comprehensive overview of the discovery, development, and application of this compound, detailing its mechanism of action, key experimental protocols, and the underlying signaling pathways it modulates.
Introduction: The Genesis of a Specificity-Driven Ligand
The development of this compound emerged from the need to create orthogonal chemical genetic tools that could operate within a cellular context without interfering with endogenous processes. The natural product rapamycin and its analogs were early tools for inducing protein dimerization, but their interaction with the ubiquitously expressed wild-type FKBP12 limited their specificity and therapeutic potential.
The breakthrough came from the pioneering work of Clackson and colleagues in 1998, who redesigned the FKBP12-ligand interface. By introducing a "bump" on the ligand and a corresponding "hole" in the protein's binding pocket, they engineered a system of mutual specificity. A single point mutation in FKBP12, replacing the bulky phenylalanine at position 36 with a smaller valine (F36V), created a cavity that could accommodate a modified ligand. This compound was developed as such a "bumped" ligand, exhibiting a remarkable thousand-fold greater affinity for the FKBP12(F36V) mutant over its wild-type counterpart.[1][2] This selective interaction laid the groundwork for a new generation of tools for precise biological control.
Physicochemical Properties and Binding Affinity
This compound is a synthetic small molecule designed for high-affinity binding to the engineered FKBP12(F36V) protein. Its derivatives are central to the dTAG (degradation tag) system, where they act as heterobifunctional molecules to recruit target proteins to the cellular degradation machinery.
| Property | Value | Reference |
| Target | FKBP12(F36V) | [1][2] |
| IC50 (for FKBP12F36V) | 1.8 nM | MedChemExpress |
| Kd (for wild-type FKBP) | 67 nM | [3] |
| Chemical Formula | C38H47NO11 | Tocris Bioscience |
| Molecular Weight | 693.79 g/mol | Tocris Bioscience |
Mechanism of Action: From Dimerization to Degradation
The utility of this compound and its derivatives stems from their ability to induce proximity between two molecules that would not otherwise interact. This principle is applied in two major technologies:
Chemically Induced Dimerization (CID)
In its initial application, bivalent forms of this compound-like ligands were used to induce the homodimerization of fusion proteins containing the FKBP12(F36V) domain. This allowed for the controlled activation of signaling pathways that are naturally regulated by protein-protein interactions, such as the Fas receptor-mediated apoptosis pathway.[1][2]
Targeted Protein Degradation (dTAG) System
More recently, this compound has become a critical component of the dTAG system for targeted protein degradation.[4][5][6] In this system, a protein of interest (POI) is endogenously tagged with the FKBP12(F36V) domain. A heterobifunctional degrader molecule, which consists of an this compound derivative linked to a ligand for an E3 ubiquitin ligase (such as Cereblon or VHL), is then introduced. The this compound moiety binds to the FKBP12(F36V)-tagged POI, and the E3 ligase ligand recruits the cellular degradation machinery. This induced proximity leads to the polyubiquitination of the POI and its subsequent degradation by the proteasome.[4][5][6][7] This process is rapid, reversible, and highly specific, offering a powerful method for studying the acute consequences of protein loss.[4][5][6][7]
Experimental Protocols
Chemical Synthesis of this compound Analogs
Generation of FKBP12(F36V)-Tagged Cell Lines
The generation of cell lines expressing the FKBP12(F36V)-tagged protein of interest is a prerequisite for dTAG experiments. Two common methods are employed:
This method is suitable for initial validation and for proteins where endogenous tagging is challenging.
Protocol:
-
Vector Construction: Clone the gene of interest into a lentiviral expression vector that incorporates an N- or C-terminal FKBP12(F36V) tag (e.g., pLEX_305-N-dTAG or pLEX_305-C-dTAG). These vectors often include a selectable marker, such as puromycin resistance.[4][9]
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral expression vector and packaging plasmids (e.g., pMD2.G and psPAX2) using a transfection reagent like Lipofectamine.[4]
-
Virus Harvest and Transduction: Collect the viral supernatant 48 and 72 hours post-transfection. Transduce the target cells with the viral particles in the presence of polybrene to enhance efficiency.[5]
-
Selection: Select for successfully transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Validation: Confirm the expression of the fusion protein by Western blot analysis using an antibody against the protein of interest or a tag (e.g., HA-tag) included in the vector.
This method allows for the study of the protein at its endogenous expression level, providing a more physiologically relevant context.
Protocol:
-
Guide RNA Design: Design a single guide RNA (sgRNA) that targets the genomic locus near the start or stop codon of the gene of interest.
-
Donor Template Design: Create a donor DNA template containing the FKBP12(F36V) tag sequence flanked by homology arms corresponding to the genomic sequences upstream and downstream of the Cas9 cut site. The template should also include a selectable marker.
-
Transfection: Co-transfect the target cells with a plasmid expressing Cas9 and the sgRNA, along with the donor template.
-
Selection and Clonal Isolation: Select for cells that have successfully integrated the tag using the appropriate antibiotic. Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Validation: Screen the clones by PCR and Sanger sequencing to confirm the correct in-frame insertion of the FKBP12(F36V) tag. Confirm protein expression by Western blot.
Western Blot Analysis of Protein Degradation
Protocol:
-
Cell Treatment: Plate the FKBP12(F36V)-tagged cells and treat them with the desired concentrations of the dTAG degrader or vehicle control (e.g., DMSO) for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the protein of interest, the tag (e.g., HA), and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the extent of protein degradation.
Cell Viability Assay
Protocol:
-
Cell Seeding: Seed the FKBP12(F36V)-tagged cells in 96-well plates.
-
Compound Treatment: Treat the cells with a range of concentrations of the dTAG degrader. Include appropriate controls.
-
Incubation: Incubate the cells for a desired period (e.g., 72 hours).
-
Viability Measurement: Measure cell viability using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of cell viability.
-
Data Analysis: Normalize the results to the vehicle-treated control and plot the dose-response curves to determine the concentration at which 50% of cell growth is inhibited (GI50).
Signaling Pathways and Applications
The primary application of this compound and its derivatives is the elucidation of cellular signaling pathways and the validation of drug targets. By enabling the acute removal of a specific protein, researchers can observe the immediate downstream consequences on signaling networks, transcription, and cell fate.
The dTAG system has been successfully used to study a wide range of proteins involved in various cellular processes, including:
-
Transcriptional Regulation: Degradation of transcription factors and chromatin-modifying enzymes (e.g., BRD4, EZH2) to study their direct transcriptional targets.[4]
-
Oncogenic Signaling: Elucidation of the immediate effects of depleting oncoproteins (e.g., KRAS G12V, MYC) on cancer cell signaling and survival.[4]
-
Cell Cycle Control: Investigation of the roles of cell cycle kinases (e.g., PLK1) by inducing their degradation at specific cell cycle stages.[4]
Conclusion
This compound and the technologies it has enabled, particularly the dTAG system, represent a significant advancement in the field of chemical biology. By providing a means for rapid, specific, and reversible control of protein levels, these tools offer unparalleled precision for dissecting complex biological processes. The continued development of new this compound-based degraders and their application in diverse biological systems will undoubtedly continue to yield novel insights into cellular function and provide a robust platform for the validation of new therapeutic targets.
References
- 1. Computational approach for the design of this compound analogs: aiming at new synthetic routes for potential immunosuppressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and analysis of stabilizing ligands for FKBP-derived destabilizing domains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. origene.com [origene.com]
- 6. This compound-3-(aminoethoxy) - CD Bioparticles [cd-bioparticles.net]
- 7. Innovative CRISPR-dTAG System for Targeted Protein Degradation - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 8. Synthesis and analysis of stabilizing ligands for FKBP-derived destabilizing domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. media.addgene.org [media.addgene.org]
An In-depth Technical Guide to the Binding Affinity of AP1867 and FKBP12(F36V)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding interaction between the synthetic ligand AP1867 and the engineered FKBP12(F36V) protein. This potent and specific interaction forms the basis of powerful chemically induced dimerization (CID) and targeted protein degradation (dTAG) systems, which are invaluable tools in modern cell biology and drug discovery. This document details the quantitative binding affinity, experimental protocols for its measurement, and the signaling pathways and workflows that utilize this technology.
Quantitative Binding Affinity Data
The binding of this compound to the F36V mutant of FKBP12 is characterized by high affinity and remarkable specificity over the wild-type protein. The F36V mutation creates a "hole" in the binding pocket of FKBP12, which accommodates a corresponding "bump" on the this compound ligand, leading to a highly selective interaction. The following tables summarize the key quantitative data reported for this interaction.
| Parameter | Value | Assay Method | Notes |
| Kd | 0.094 nM | Fluorescence Polarization | Determined using a fluorescein-conjugated derivative of this compound (FL-SLF'). This value represents the direct binding affinity.[1] |
| IC50 | 1.8 nM | Not specified | Represents the concentration of this compound required to inhibit 50% of the binding of a competing ligand to FKBP12(F36V).[2] |
| IC50 | 11.8 nM | Homogeneous Time-Resolved Fluorescence (HTRF) | Determined in a competitive displacement binding assay.[1][3][4][5] |
| Kd (Wild-Type FKBP12) | 67 nM | Not specified | For comparison, this is the binding affinity of this compound to the wild-type FKBP12 protein, highlighting the specificity for the F36V mutant.[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the this compound and FKBP12(F36V) interaction.
Fluorescence Polarization (FP) Binding Assay
This protocol describes a direct binding assay to determine the dissociation constant (Kd) of a fluorescently labeled this compound analog to FKBP12(F36V).
Materials:
-
Purified recombinant His-tagged FKBP12(F36V) protein
-
Fluorescently labeled this compound (e.g., FL-SLF')
-
Assay Buffer: 10 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 0.01% TX100, 5 mM DTT
-
384-well, low-volume, black microplates
-
Plate reader capable of fluorescence polarization measurements
Procedure:
-
Protein Preparation:
-
Express and purify His-tagged FKBP12(F36V) using standard molecular biology techniques.
-
Determine the protein concentration using a reliable method (e.g., BCA assay).
-
Prepare a serial dilution of FKBP12(F36V) in Assay Buffer.
-
-
Assay Setup:
-
Prepare a working solution of the fluorescently labeled this compound in Assay Buffer at a constant concentration (typically around the expected Kd).
-
In a 384-well plate, add a constant volume of the fluorescent ligand to each well.
-
Add an equal volume of the serially diluted FKBP12(F36V) protein to the wells.
-
Include control wells with only the fluorescent ligand (no protein) for baseline polarization.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization on a compatible plate reader.
-
Plot the change in millipolarization (mP) units against the concentration of FKBP12(F36V).
-
Fit the data to a one-site binding model using appropriate software (e.g., GraphPad Prism) to determine the Kd.
-
Homogeneous Time-Resolved Fluorescence (HTRF) Competitive Displacement Assay
This protocol outlines a competitive binding assay to determine the IC50 of unlabeled this compound.
Materials:
-
Purified recombinant His-tagged FKBP12(F36V) protein
-
Fluorescently labeled this compound derivative (e.g., JG-04-257, a FITC conjugate)
-
Unlabeled this compound
-
Anti-His-Tag antibody labeled with a FRET donor (e.g., Terbium cryptate)
-
Streptavidin conjugated to a FRET acceptor (if using a biotinylated fluorescent ligand) or an anti-fluorophore antibody conjugated to a FRET acceptor.
-
Assay Buffer: 10 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 0.01% TX100, 5 mM DTT
-
384-well, low-volume, white microplates
-
HTRF-compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of unlabeled this compound and create a serial dilution series in Assay Buffer.
-
Prepare working solutions of His-FKBP12(F36V), fluorescently labeled this compound, donor-labeled anti-His antibody, and acceptor conjugate in Assay Buffer. The optimal concentrations of these reagents should be determined empirically through titration experiments.
-
-
Assay Setup:
-
In a 384-well plate, add the serially diluted unlabeled this compound.
-
Add a constant concentration of His-FKBP12(F36V) and the fluorescently labeled this compound to each well.
-
Add the donor-labeled anti-His antibody and the acceptor conjugate to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the HTRF signal on a compatible plate reader, recording the emission at both the donor and acceptor wavelengths.
-
Calculate the HTRF ratio (Acceptor emission / Donor emission).
-
Plot the HTRF ratio against the concentration of unlabeled this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The this compound-FKBP12(F36V) system is a versatile tool for manipulating cellular processes. The following diagrams, generated using the DOT language for Graphviz, illustrate the core concepts.
Chemically Induced Dimerization (CID) Signaling Pathway
Chemically induced dimerization is a powerful technique to control protein-protein interactions and subsequent signaling events.
Caption: this compound induces dimerization of FKBP12(F36V)-tagged proteins, activating downstream signaling.
Targeted Protein Degradation (dTAG) System Workflow
The dTAG system utilizes the this compound-FKBP12(F36V) interaction to recruit a target protein to the cellular degradation machinery.
Caption: The dTAG system workflow for targeted protein degradation.
Competitive Binding Assay Workflow
This diagram illustrates the principle of a competitive binding assay to determine the affinity of an unlabeled ligand.
Caption: Workflow of a competitive binding assay for affinity determination.
References
- 1. A Tandem-Affinity Purification Method for Identification of Primary Intracellular Drug-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 4. Molecular Tools for Acute Spatiotemporal Manipulation of Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. resources.revvity.com [resources.revvity.com]
Principle of Chemically Induced Dimerization with AP1867: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemically induced dimerization (CID) is a powerful technology that allows for the controlled, rapid, and reversible association of proteins within a cellular context. This guide provides a comprehensive overview of the principles and applications of CID utilizing the synthetic ligand AP1867. This compound is a cell-permeable molecule that specifically binds to a mutated form of the FK506-binding protein (FKBP12), FKBP12(F36V), creating a versatile platform for manipulating cellular processes. This document details the core mechanism of action, presents quantitative data for system characterization, provides detailed experimental protocols for key applications, and visualizes the underlying pathways and workflows.
Core Principle of this compound-Mediated Chemically Induced Dimerization
The this compound-based CID system relies on the high-affinity and specific interaction between the synthetic dimerizer this compound and a mutant version of the human FKBP12 protein. A single point mutation, where phenylalanine at position 36 is replaced by valine (F36V), creates a pocket in the FKBP12 protein that is not present in the wild-type version. This engineered "hole" allows the "bumped" this compound ligand to bind with high specificity and affinity.
The core of the system involves fusing the FKBP12(F36V) tag to a protein of interest (POI). In the presence of a bivalent form of this compound, or a heterodimerizing agent that incorporates an this compound analog, two FKBP12(F36V)-tagged proteins can be brought into close proximity. This induced dimerization can be used to trigger a variety of cellular events, including:
-
Activation of Signaling Cascades: By dimerizing signaling proteins such as kinases or receptors.
-
Targeted Protein Degradation: By bringing a target protein into proximity with an E3 ubiquitin ligase, a technology known as the dTAG system.
-
Control of Gene Expression: By dimerizing transcription factor domains.
-
Induction of Apoptosis: By clustering pro-apoptotic proteins like Fas.
The reversibility of the system can be achieved by washout of the this compound ligand, allowing for temporal control over cellular processes.
Quantitative Data
The following tables summarize key quantitative parameters associated with the this compound CID system.
Table 1: Binding Affinities and Potency
| Parameter | Molecule | Target | Value | Reference |
| IC50 | This compound | FKBP12(F36V) | 1.8 nM | [1] |
| Kd | This compound | Wild-type FKBP | 67 nM | [2][3] |
| DC50 | dTAG-13 | FKBP12(F36V)-fusion | ~100 nM | [4] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 693.79 g/mol |
| Formula | C38H47NO11 |
| Solubility | Soluble in DMSO and ethanol |
Signaling Pathways and Experimental Workflows
Mechanism of dTAG-Mediated Protein Degradation
The dTAG system is a powerful application of this compound-based CID for targeted protein degradation. A heterobifunctional molecule, such as dTAG-13, contains a ligand for FKBP12(F36V) (an this compound analog) and a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN). This induces the formation of a ternary complex between the FKBP12(F36V)-tagged protein of interest, the dTAG molecule, and the E3 ligase, leading to polyubiquitination and subsequent proteasomal degradation of the target protein.[5][6]
References
- 1. dTAG degradation Whitepaper | dTAG Workflow | Bio-Techne [bio-techne.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. A Tandem-Affinity Purification Method for Identification of Primary Intracellular Drug-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 6. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
AP1867 as a Precursor for PROTAC Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of AP1867, a synthetic ligand that has become a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs), particularly within the Degradation Tag (dTAG) system. We will explore the underlying chemical genetics, synthesis protocols, and evaluation methods that leverage this compound to achieve rapid, selective, and potent degradation of specific target proteins.
Introduction to PROTACs and the Role of this compound
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific proteins from the cellular environment. Unlike traditional inhibitors that merely block a protein's function, PROTACs co-opt the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of a target protein of interest (POI). A PROTAC molecule consists of three main components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This tripartite assembly forms a "ternary complex," leading to the ubiquitination of the POI and its subsequent destruction by the 26S proteasome.[1][2][3][4]
This compound is a synthetic, cell-permeable ligand specifically designed to bind to a mutated form of the FK506-binding protein 12 (FKBP12), namely FKBP12F36V.[5][6][7] This specificity is achieved through a "bump-and-hole" chemical genetics approach.[8][9][10] The phenylalanine-to-valine mutation at position 36 (F36V) in FKBP12 creates a hydrophobic "hole" in the binding pocket. This compound, engineered with a complementary steric "bump," fits snugly into this engineered pocket but is sterically hindered from binding to the wild-type (WT) FKBP12 protein.[8][10]
This exquisite selectivity makes this compound an ideal precursor for the dTAG system.[11][12] In this system, a POI is endogenously tagged (e.g., via CRISPR/Cas9 gene editing) or exogenously expressed as a fusion protein with the FKBP12F36V mutant. An this compound-based PROTAC (a "dTAG molecule") can then be introduced to selectively recruit an E3 ligase to the FKBP12F36V-tagged protein, leading to its rapid and specific degradation without affecting endogenous WT FKBP12 or other proteins.[12][13][14]
Mechanism of Action: The dTAG System
The this compound-driven dTAG system provides immediate and specific control over the abundance of a single target protein. The process begins with the introduction of the dTAG molecule into cells expressing the FKBP12F36V-POI fusion protein. The dTAG molecule acts as a molecular bridge, with its this compound moiety binding to the FKBP12F36V tag and its E3 ligand moiety binding to an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). This induced proximity within the ternary complex allows the E3 ligase to transfer ubiquitin molecules to the surface of the POI. The resulting polyubiquitin chain is a signal for degradation, targeting the entire fusion protein for destruction by the proteasome. The dTAG molecule is then released and can catalyze further degradation cycles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - NL [thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bio-techne.com [bio-techne.com]
- 7. AP 1867 Supplier | CAS 195514-23-9 | this compound | Tocris Bioscience [tocris.com]
- 8. Bump and hole - Wikipedia [en.wikipedia.org]
- 9. The Bump-and-Hole Tactic: Expanding the Scope of Chemical Genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A bump-and-hole approach to engineer controlled selectivity of BET bromodomain chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medkoo.com [medkoo.com]
- 12. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Tandem-Affinity Purification Method for Identification of Primary Intracellular Drug-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the dTAG System for Targeted Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own machinery to eliminate specific proteins of interest (POIs). Unlike traditional inhibitors that block a protein's function, degraders remove the entire protein, offering potential advantages in efficacy, selectivity, and the ability to target proteins previously considered "undruggable." The degradation tag (dTAG) system is a versatile and widely adopted chemical biology platform that enables the rapid, selective, and reversible degradation of virtually any intracellular protein.[][2][3]
This guide provides a comprehensive technical overview of the dTAG system, detailing its core principles, experimental methodologies, and key applications for biological research and therapeutic target validation.
Core Principles of the dTAG System
The dTAG system is a "bump-and-hole" chemical-genetic approach that requires three core components:
-
A Protein of Interest (POI) fused to the FKBP12F36V tag: The system's specificity relies on tagging the POI with a mutant version of the FKBP12 protein. A single point mutation (F36V) creates a "hole" in the protein's binding pocket that allows a specifically designed, "bumped" ligand to bind with high affinity and selectivity over the wild-type FKBP12 protein.[][4] This tagging can be achieved through transient expression, stable lentiviral expression, or, for more physiologically relevant studies, CRISPR/Cas9-mediated knock-in at the endogenous locus.[4][5]
-
A Heterobifunctional dTAG Molecule: These are cell-permeable small molecules that act as the degrader. One end of the molecule is a ligand that selectively binds to the FKBP12F36V tag (the "bumped" component). The other end is a ligand that recruits a specific E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[2][6]
-
The Endogenous Ubiquitin-Proteasome System (UPS): The dTAG system co-opts the cell's natural protein disposal machinery. The recruited E3 ligase facilitates the transfer of ubiquitin molecules to the POI-FKBP12F36V fusion protein.
The mechanism is initiated by the dTAG molecule, which simultaneously binds to the FKBP12F36V-tagged POI and the E3 ligase, forming a ternary complex.[2][7] This proximity induces the E3 ligase to polyubiquitinate the POI. The polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes, unfolds, and degrades the entire fusion protein.[][7] The dTAG molecule acts catalytically and is released to induce the degradation of another target molecule.[2][7]
Quantitative Performance Metrics
The dTAG system offers rapid and potent degradation, which can be tuned by varying the concentration of the dTAG molecule.[2]
| Parameter | dTAG Molecule | Target Example | Cell Line | Value | Reference |
| Potency (DC₅₀) | dTAG-13 | FKBP12F36V-Nluc | 293FT | ~10 nM | [4] |
| dTAG-13 | BRD4-FKBP12F36V | 293T | <100 nM | [4] | |
| dTAG-7 | FKBP12F36V-Nluc | 293FT | <100 nM | [4] | |
| Max Degradation (Dₘₐₓ) | dTAG-13 | BRD4-FKBP12F36V | 293T | >90% | [4] |
| dTAG-47 | AML1-ETO-FKBP12F36V | Kasumi-1 | >95% | [8] | |
| Kinetics (Time to Dₘₐₓ) | dTAG-13 | KRASG12V-FKBP12F36V | H358 | 2-4 hours | [4] |
| dTAG-47 | AML1-ETO-FKBP12F36V | Kasumi-1 | ~2 hours | [8] | |
| Selectivity | dTAG-13 | FKBP12F36V vs FKBP12WT | 293FT | Highly selective for F36V mutant | [4] |
Table 1: Summary of quantitative performance data for the dTAG system. DC₅₀ represents the concentration required for 50% degradation. Dₘₐₓ represents the maximum observed degradation.
Experimental Protocols & Workflow
A typical dTAG experiment involves several key stages, from generating the necessary cell models to validating the degradation and assessing the resulting phenotype.
Protocol: Generation of FKBP12F36V-tagged Cell Lines via CRISPR/Cas9 Knock-in
This protocol describes the endogenous tagging of a POI with FKBP12F36V using a CRISPR-PITCh vector system.[4][5]
-
Vector and sgRNA Design:
-
Select a PITCh dTAG vector with the desired selectable marker (e.g., puromycin or blasticidin).[5]
-
Design a single guide RNA (sgRNA) that targets the genomic locus immediately upstream or downstream of the POI's start or stop codon, depending on whether N- or C-terminal tagging is desired. The cut site should be as close to the desired insertion site as possible.
-
Clone the sgRNA into a Cas9 expression vector.
-
-
Cell Transfection:
-
Co-transfect the target cells with the Cas9-sgRNA plasmid and the PITCh dTAG donor plasmid. Use an appropriate transfection reagent optimized for the cell line.
-
Include a negative control (e.g., cells transfected with a non-targeting sgRNA).
-
-
Selection and Clonal Isolation:
-
Approximately 48-72 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin).
-
Once a stable polyclonal population is established, perform single-cell sorting into 96-well plates to isolate individual clones.
-
-
Clone Validation:
-
Genomic PCR: Screen individual clones by PCR using primers flanking the insertion site to confirm correct integration of the FKBP12F36V tag.
-
Sanger Sequencing: Sequence the PCR products to confirm in-frame insertion of the tag.
-
Western Blot: Confirm expression of the full-length fusion protein at the expected molecular weight using an antibody against the POI or the tag (e.g., an FKBP12 antibody).[9]
-
Protocol: Western Blotting for Degradation Analysis
This protocol is used to quantify the extent of POI degradation following treatment with a dTAG molecule.
-
Cell Treatment:
-
Plate the validated FKBP12F36V-tagged cells and allow them to adhere overnight.
-
Treat cells with a range of dTAG molecule concentrations (for dose-response) or with a fixed concentration for various time points (for kinetics). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Incubate on ice for 20-30 minutes, then clarify the lysates by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the POI overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[8]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the percentage of protein remaining relative to the vehicle control.
-
Comparison with Other Modalities
The dTAG system offers distinct advantages over other methods of modulating protein levels, such as traditional PROTACs and genetic techniques like RNAi.
Conclusion
The dTAG system provides a robust, versatile, and precisely controlled method for targeted protein degradation. Its rapid kinetics, dose-dependent action, and reversibility make it an invaluable tool for dissecting complex biological processes with high temporal resolution.[3][4] For drug development professionals, the dTAG system offers a powerful platform for preclinical target validation, enabling a deep understanding of the functional consequences of eliminating a specific protein in various cellular and in vivo models.[11][12] The continuous development of new dTAG molecules and tagging strategies ensures its place at the forefront of chemical biology and drug discovery.
References
- 2. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]
- 3. New Horizons for Protein Degradation: Immediate, Selective Protein Control Using the dTAG System | Cell Signaling Technology [cellsignal.com]
- 4. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.addgene.org [media.addgene.org]
- 6. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. dTAG degradation Whitepaper | dTAG Workflow | Bio-Techne [bio-techne.com]
- 10. Use of the dTAG system in vivo to degrade CDK2 and CDK5 in adult mice and explore potential safety liabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
The Dimerizer's Handbook: A Technical Guide to AP1867 and the dTAG System in Cell Biology
For Researchers, Scientists, and Drug Development Professionals
Abstract
AP1867 is a synthetic, cell-permeable ligand that serves as a cornerstone of the degradation tag (dTAG) system, a powerful chemical biology tool for inducing rapid and specific protein degradation. This technology offers temporal control over protein levels, providing a significant advantage over traditional genetic methods. This guide provides an in-depth exploration of the applications of this compound in cell biology, focusing on the dTAG system. It includes a detailed overview of the mechanism, a comparison of commonly used dTAG molecules, comprehensive experimental protocols, and quantitative data to facilitate the adoption and application of this technology in research and drug development.
Introduction to this compound and the dTAG System
This compound is a synthetic ligand designed to bind with high selectivity to a mutant form of the FKBP12 protein, specifically the F36V variant (FKBP12F36V).[1] This specificity is the foundation of the dTAG system. In this system, a protein of interest (POI) is endogenously tagged with the FKBP12F36V protein. The introduction of a heterobifunctional molecule, which contains an this compound analog linked to an E3 ligase-recruiting moiety, induces the formation of a ternary complex between the FKBP12F36V-tagged POI and an E3 ubiquitin ligase.[1][2] This proximity leads to the polyubiquitination of the POI and its subsequent degradation by the proteasome.[1] This process is rapid, often occurring within an hour, and reversible upon withdrawal of the dTAG molecule.[1][3]
Mechanism of Action: this compound-Mediated Protein Degradation
The dTAG system leverages the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The key components are:
-
The FKBP12F36V Tag: A small protein tag that is genetically fused to the protein of interest.
-
This compound-based Degrader (dTAG molecule): A bifunctional molecule that acts as a molecular glue. One end binds to the FKBP12F36V tag, and the other end recruits a specific E3 ubiquitin ligase.
-
E3 Ubiquitin Ligase: Cellular enzymes that catalyze the transfer of ubiquitin to target proteins, marking them for degradation. Commonly recruited E3 ligases in the dTAG system are Cereblon (CRBN) and von Hippel-Lindau (VHL).[1][4]
-
The Proteasome: A large protein complex that recognizes and degrades polyubiquitinated proteins.
The sequence of events leading to targeted protein degradation is as follows:
-
The dTAG molecule enters the cell.
-
The this compound moiety of the dTAG molecule binds specifically to the FKBP12F36V tag on the protein of interest.
-
The E3 ligase-recruiting moiety of the dTAG molecule binds to its cognate E3 ligase (e.g., CRBN or VHL).
-
A stable ternary complex is formed between the FKBP12F36V-POI, the dTAG molecule, and the E3 ligase.
-
The E3 ligase polyubiquitinates the POI.
-
The polyubiquitinated POI is recognized and degraded by the 26S proteasome.
Quantitative Data: Comparison of dTAG Molecules
Several dTAG molecules have been developed, each with distinct E3 ligase recruiters and degradation efficiencies. The choice of dTAG molecule can be critical for achieving optimal degradation of a specific target protein.
| dTAG Molecule | E3 Ligase Recruited | Typical Working Concentration | Notes |
| dTAG-7 | Cereblon (CRBN) | 100-500 nM | An early generation dTAG molecule.[1] |
| dTAG-13 | Cereblon (CRBN) | 50-500 nM | A widely used and potent CRBN-recruiting dTAG molecule with good in vivo activity.[1][5] |
| dTAGV-1 | von Hippel-Lindau (VHL) | 100-500 nM | Recruits a different E3 ligase, which can be beneficial for targets resistant to CRBN-mediated degradation.[4] |
Table 1: Comparison of Common dTAG Molecules.
| Target Protein | Cell Line | dTAG Molecule | DC50 (nM) | Time for >90% Degradation |
| FKBP12F36V-Nluc | 293FT | dTAG-13 | ~10 | 4 hours |
| BRD4-FKBP12F36V | 293T | dTAG-13 | ~50 | 2 hours |
| KRASG12V-FKBP12F36V | NIH/3T3 | dTAG-13 | ~100 | 8 hours |
| FKBP12F36V-Nluc | 293FT | dTAGV-1 | ~25 | 4 hours |
Table 2: Degradation Efficiency of dTAG Molecules for Various Targets. (Data synthesized from published literature[1][6])
Experimental Protocols
Generation of FKBP12F36V-tagged Stable Cell Lines via CRISPR/Cas9
This protocol outlines the steps for knocking in the FKBP12F36V tag at a specific genomic locus.
Materials:
-
Cas9 nuclease
-
Synthetic single guide RNA (sgRNA) targeting the desired locus
-
Donor plasmid containing the FKBP12F36V sequence flanked by homology arms
-
Transfection reagent
-
Appropriate antibiotic for selection
-
Cell culture reagents
Protocol:
-
Design:
-
Design an sgRNA that targets the genomic locus for tag insertion (e.g., near the start or stop codon for N- or C-terminal tagging, respectively).
-
Construct a donor plasmid containing the FKBP12F36V coding sequence, a selectable marker (e.g., puromycin resistance gene), and 500-800 bp homology arms corresponding to the sequences flanking the sgRNA cut site.
-
-
Transfection:
-
Co-transfect the target cells with the Cas9-sgRNA complex and the donor plasmid using a suitable transfection method.
-
-
Selection:
-
Two days post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin).
-
-
Clonal Isolation:
-
After 7-10 days of selection, isolate single antibiotic-resistant colonies and expand them.
-
-
Validation:
-
Genomic DNA PCR: Screen individual clones by PCR using primers that flank the insertion site to confirm the correct integration of the FKBP12F36V tag.
-
Western Blot: Confirm the expression of the correctly sized fusion protein by Western blotting using an antibody against the protein of interest or the FKBP12 tag.
-
Protein Degradation Assay by Western Blot
Materials:
-
FKBP12F36V-tagged cell line
-
dTAG molecule (e.g., dTAG-13)
-
DMSO (vehicle control)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment:
-
Plate the FKBP12F36V-tagged cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the dTAG molecule (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 1, 2, 4, 8, 24 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation.
-
Dual-Luciferase Reporter Assay for Degradation Kinetics
This assay provides a quantitative measure of protein degradation with high throughput.
Materials:
-
Cell line co-expressing an FKBP12F36V-NanoLuciferase (Nluc) fusion and a control Firefly Luciferase (Fluc)
-
dTAG molecule
-
Dual-luciferase reporter assay system
Protocol:
-
Cell Plating:
-
Plate the reporter cell line in a 96-well plate.
-
-
Treatment:
-
Treat the cells with a serial dilution of the dTAG molecule.
-
-
Lysis and Measurement:
-
After the desired incubation time, lyse the cells according to the dual-luciferase assay kit manufacturer's instructions.
-
Measure the Firefly luciferase activity, followed by the NanoLuciferase activity in the same well using a luminometer.
-
-
Data Analysis:
-
Calculate the Nluc/Fluc ratio for each well.
-
Normalize the ratios to the vehicle control to determine the percentage of protein degradation.
-
Plot the percentage of degradation against the dTAG molecule concentration to determine the DC50 (the concentration at which 50% of the protein is degraded).
-
Applications in Cell Biology and Drug Development
The this compound-based dTAG system has numerous applications:
-
Target Validation: Rapidly and specifically depleting a protein to assess its role in cellular processes and its potential as a drug target.[1]
-
Studying Essential Proteins: Investigating the function of proteins that are essential for cell viability, which is challenging with traditional gene knockout methods.
-
Dissecting Signaling Pathways: Determining the immediate downstream effects of a protein's depletion to understand its position and function in signaling cascades.
-
Overcoming Drug Resistance: Degrading a target protein can be an alternative therapeutic strategy when resistance to small molecule inhibitors develops.
-
In Vivo Studies: The dTAG system has been successfully used in animal models to study protein function in a whole-organism context.[1]
Conclusion
This compound and the dTAG system represent a significant advancement in the field of chemical biology, providing researchers with a powerful tool for the precise temporal control of protein abundance. The ability to rapidly and reversibly degrade specific proteins in a dose-dependent manner opens up new avenues for understanding complex biological processes and for the validation of novel drug targets. The detailed protocols and comparative data provided in this guide aim to facilitate the broader adoption and successful implementation of this transformative technology.
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 4. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dTAG-13 | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 6. biorxiv.org [biorxiv.org]
Methodological & Application
AP1867 dTAG System: Application Notes and Protocols for Targeted Protein Degradation in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dTAG (degradation tag) system is a powerful chemical biology tool for inducing rapid, selective, and reversible degradation of a target protein in mammalian cells and in vivo models.[1][2] This technology offers precise temporal control over protein levels, enabling the study of immediate cellular consequences of protein loss, which is often challenging with traditional genetic methods like RNAi or CRISPR-Cas9.[3][4] The system relies on a heterobifunctional small molecule, a "dTAG," that recruits a tagged protein of interest (POI) to the cellular E3 ubiquitin ligase machinery, leading to its ubiquitination and subsequent degradation by the proteasome.[2][5]
The AP1867 dTAG system specifically utilizes a mutant form of the FKBP12 protein, FKBP12F36V, as the degradation tag.[1][3] This mutant has been engineered to be specifically recognized by synthetic ligands, such as this compound and its derivatives, but not by the endogenous wild-type FKBP12.[1] The dTAG molecule consists of an this compound-based ligand linked to a molecule that binds to an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[5][6] This trimolecular complex formation between the FKBP12F36V-tagged POI, the dTAG molecule, and the E3 ligase complex triggers the targeted degradation of the POI.[2][3]
This document provides detailed application notes and experimental protocols for utilizing the this compound dTAG system in mammalian cells, including methods for generating tagged cell lines, preparing and applying dTAG molecules, and analyzing protein degradation.
Signaling Pathway and Experimental Workflow
The core principle of the dTAG system is the chemically induced proximity of a target protein to the cell's protein degradation machinery. The following diagrams illustrate the underlying signaling pathway and a general experimental workflow.
Caption: Mechanism of dTAG-mediated protein degradation.
Caption: General experimental workflow for the dTAG system.
Quantitative Data Summary
The efficacy of dTAG-mediated protein degradation is dependent on the specific dTAG molecule, its concentration, the target protein, and the cell line used. Below is a summary of typical quantitative data observed with the dTAG system.
| dTAG Molecule | E3 Ligase Recruited | Typical Working Concentration | Time to Onset of Degradation | Time to Max Degradation | Notes | Reference(s) |
| dTAG-13 | CRBN | 100 - 500 nM | < 1 hour | 4 - 8 hours | Highly potent and widely used. | [3][7] |
| dTAG-7 | CRBN | 100 - 500 nM | < 1 hour | 4 - 8 hours | An earlier version, dTAG-13 is generally preferred. | [3] |
| dTAGV-1 | VHL | 100 - 500 nM | < 1 hour | 4 - 8 hours | Useful for targets resistant to CRBN-mediated degradation or for combination studies. | [8][9] |
| Target Protein Example | Cell Line | dTAG Molecule | Concentration | Time Point | Percent Degradation | Reference(s) |
| FKBP12F36V-Nluc | 293FT | dTAG-13 | 100 nM | 4 hours | >90% | [3] |
| FKBP12F36V-KRASG12V | NIH/3T3 | dTAG-13 | 500 nM | 4 hours | ~90% | [10] |
| NELFB-FKBP12F36V | mESCs | dTAG-13 | 500 nM | 30 minutes | >95% (undetectable) | [7] |
| FKBP12F36V-Nluc | 293FT | dTAGV-1 | 100 nM | 24 hours | >90% | [8] |
| FKBP12F36V-KRASG12V | PATU-8902 | dTAGV-1 | 500 nM | 4 hours | >90% | [8] |
Experimental Protocols
Protocol 1: Generation of FKBP12F36V-Tagged Cell Lines via Lentiviral Transduction
This protocol describes the generation of stable cell lines exogenously expressing a protein of interest fused to the FKBP12F36V tag using a lentiviral system. This is often the recommended first step to validate the functionality of the tagged protein and its susceptibility to dTAG-mediated degradation.[1]
Materials:
-
pLEX_305-N-dTAG (Addgene #91797) or pLEX_305-C-dTAG (Addgene #91798) lentiviral vectors[11]
-
Gene of interest cloned into a Gateway entry vector
-
Gateway LR Clonase II Enzyme Mix
-
HEK293T cells for lentivirus production
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 2000 or similar)
-
Target mammalian cell line
-
Polybrene
-
Puromycin
-
Complete cell culture medium
Procedure:
-
Cloning: a. Clone your gene of interest into the pLEX_305-N-dTAG or pLEX_305-C-dTAG vector using Gateway LR recombination according to the manufacturer's protocol. It is crucial to determine which terminus (N- or C-) can be tagged without disrupting protein function.[1] b. Verify the final construct by sequencing.
-
Lentivirus Production: a. On Day 1, seed 5 x 106 HEK293T cells in a 10 cm dish. Cells should be 70-80% confluent at the time of transfection.[12] b. On Day 2, co-transfect the HEK293T cells with your pLEX_305-dTAG construct and the lentiviral packaging plasmids (e.g., 10 µg of the transfer vector, 8 µg of psPAX2, and 3 µg of pMD2.G) using your preferred transfection reagent.[12] c. On Day 3 (12-16 hours post-transfection), carefully replace the medium with fresh complete medium.[12] d. On Days 4 and 5 (48 and 72 hours post-transfection), harvest the virus-containing supernatant. Filter through a 0.45 µm filter to remove cell debris. The virus can be used immediately or stored at -80°C.[12]
-
Transduction of Target Cells: a. On Day 1, seed your target cells in a 24-well plate to be 50% confluent at the time of transduction.[13] b. On Day 2, thaw the lentiviral supernatant on ice. Add the desired amount of virus to the cells in the presence of 8 µg/mL polybrene.[13] c. On Day 3 (18-24 hours post-transduction), remove the virus-containing medium and replace it with fresh complete medium.[13]
-
Selection and Validation: a. 48 hours post-transduction, begin selection with puromycin at a pre-determined optimal concentration for your cell line. b. Expand the puromycin-resistant cells. c. Validate the expression of the FKBP12F36V-tagged protein by Western blot using an antibody against the protein of interest or an antibody against a tag (e.g., HA) included in the lentiviral vector.
Protocol 2: Generation of FKBP12F36V-Tagged Cell Lines via CRISPR/Cas9-Mediated Knock-in
This protocol provides a general workflow for endogenously tagging a protein of interest with FKBP12F36V using CRISPR/Cas9. This approach is more complex but allows for studying the protein at its native expression level. Addgene provides detailed protocols and plasmids for this purpose.[1][14]
Materials:
-
CRISPR/Cas9 and guide RNA (gRNA) expression vector (e.g., pX330)
-
Donor plasmid containing the FKBP12F36V tag and a selection marker flanked by homology arms specific to the target locus (e.g., modified pCRIS-PITChv2 vectors from Addgene).[14]
-
Target mammalian cell line
-
Transfection reagent suitable for your cell line
-
Selection antibiotic (e.g., puromycin or blasticidin)
-
Reagents for genomic DNA extraction, PCR, and sequencing
Procedure:
-
Design: a. Design a gRNA that targets the genomic locus near the start (for N-terminal tagging) or stop (for C-terminal tagging) codon of your gene of interest. b. Design a donor plasmid containing the FKBP12F36V tag, a P2A self-cleaving peptide, and a selectable marker, flanked by homology arms (typically 500-800 bp) corresponding to the sequences upstream and downstream of the gRNA cut site.
-
Transfection: a. Co-transfect the target cells with the gRNA/Cas9 expression vector and the donor plasmid.
-
Selection and Clonal Isolation: a. 48-72 hours post-transfection, begin selection with the appropriate antibiotic. b. After selection, plate the cells at a very low density to obtain single-cell-derived colonies. c. Pick and expand individual clones.
-
Validation: a. Screen the clones by genomic PCR to identify those with the correct integration of the dTAG cassette. b. Confirm the in-frame insertion by Sanger sequencing of the PCR product. c. Verify the expression of the endogenously tagged protein by Western blot.
Protocol 3: dTAG-Mediated Protein Degradation and Analysis by Western Blot
This protocol describes the treatment of FKBP12F36V-tagged cells with a dTAG molecule and the subsequent analysis of protein degradation by Western blotting.
Materials:
-
FKBP12F36V-tagged cell line
-
dTAG molecule (e.g., dTAG-13 or dTAGV-1) dissolved in DMSO to make a stock solution (e.g., 10 mM)
-
Complete cell culture medium
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Reagents and equipment for SDS-PAGE and Western blotting
-
Primary antibody against the protein of interest or the tag
-
Appropriate secondary antibody
-
Loading control antibody (e.g., anti-GAPDH or anti-tubulin)
Procedure:
-
Cell Seeding: a. Seed the FKBP12F36V-tagged cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
dTAG Treatment: a. Prepare serial dilutions of the dTAG molecule in complete medium to achieve the desired final concentrations (e.g., for a dose-response experiment: 1, 10, 100, 500, 1000 nM). Include a DMSO-only control. b. For a time-course experiment, prepare the dTAG molecule at a fixed concentration (e.g., 500 nM). c. Remove the old medium from the cells and add the medium containing the dTAG molecule or DMSO.
-
Incubation: a. Incubate the cells for the desired amount of time (e.g., for a time-course: 0, 1, 2, 4, 8, 24 hours).
-
Cell Lysis: a. At each time point or after the fixed incubation time, wash the cells with ice-cold PBS. b. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube. c. Incubate on ice for 30 minutes, vortexing occasionally. d. Centrifuge at high speed at 4°C for 15 minutes to pellet cell debris. e. Transfer the supernatant (protein lysate) to a new tube.
-
Protein Quantification and Western Blotting: a. Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay). b. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling. c. Load equal amounts of protein per lane on an SDS-PAGE gel. d. Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane. e. Block the membrane and probe with the primary and secondary antibodies according to standard Western blot protocols.[15] f. Image the blot and quantify the band intensities to determine the extent of protein degradation relative to the loading control and the DMSO-treated control.
Conclusion
The this compound dTAG system provides a robust and versatile platform for the targeted degradation of proteins in mammalian cells.[1] Its rapid kinetics and high specificity make it an invaluable tool for dissecting complex biological processes and for target validation in drug discovery.[2][3] By following the detailed protocols provided in these application notes, researchers can effectively implement this technology to gain deeper insights into the function of their protein of interest. Careful optimization of cell line generation, dTAG molecule concentration, and treatment duration will ensure reliable and reproducible results.
References
- 1. media.addgene.org [media.addgene.org]
- 2. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 3. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.addgene.org [blog.addgene.org]
- 5. media.addgene.org [media.addgene.org]
- 6. researchgate.net [researchgate.net]
- 7. Rapid and efficient degradation of endogenous proteins in vivo identifies stage specific roles of RNA Pol II pausing in mammalian development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. addgene.org [addgene.org]
- 12. benchchem.com [benchchem.com]
- 13. origene.com [origene.com]
- 14. media.addgene.org [media.addgene.org]
- 15. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols for In Vivo Protein Level Control Using the Shield-1/Destabilizing Domain System
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to control protein levels in a precise, tunable, and reversible manner within a living organism is a powerful tool for basic research and drug development. The Shield-1/Destabilizing Domain (DD) system, which utilizes the small molecule AP1867 or its more commonly used analog Shield-1, offers a robust method for post-translationally regulating the stability of a protein of interest (POI) in vivo. This technology is predicated on fusing the POI to an engineered, inherently unstable mutant of the human FKBP12 protein, known as a destabilizing domain (DD). In the absence of the stabilizing ligand, the DD-tagged protein is rapidly degraded by the proteasome. Administration of Shield-1, a cell-permeable synthetic ligand, results in its binding to the DD, shielding the fusion protein from degradation and allowing for its rapid accumulation and function. This system provides a significant advantage over traditional genetic knockout or knockdown approaches by offering temporal control, dose-dependent regulation, and reversibility.
Mechanism of Action
The Shield-1/DD system is a "ligand-switchable" technology that allows for conditional protein stabilization. The core components are the destabilizing domain (DD), a mutated version of the FKBP12 protein (e.g., with an L106P mutation), and the synthetic ligand Shield-1.
-
Protein Fusion and Constitutive Degradation: The gene of the protein of interest (POI) is genetically fused with the sequence encoding the DD. When this fusion protein is expressed in cells, the DD is recognized by the cellular protein quality control machinery, leading to its ubiquitination and subsequent degradation by the proteasome. This results in very low steady-state levels of the POI.
-
Ligand-induced Stabilization: Upon administration of Shield-1, this small molecule enters the cells and binds with high affinity to the DD. This binding event induces a conformational change in the DD, stabilizing it and preventing its recognition by the ubiquitin-proteasome system.
-
Protein Accumulation and Function: The stabilized DD-POI fusion protein can then accumulate within the cell, allowing the POI to exert its biological function. The level of protein accumulation can be fine-tuned by adjusting the dose of Shield-1.
-
Reversibility: The system is reversible. When Shield-1 is withdrawn, it is metabolized and cleared from the system. The DD-POI fusion protein once again becomes susceptible to proteasomal degradation, and its levels decrease back to baseline.
Signaling Pathway Diagram
Application Notes and Protocols for Lentiviral Delivery of FKBP12(F36V) for the dTAG System
Audience: Researchers, scientists, and drug development professionals.
Introduction and Overview
Targeted Protein Degradation (TPD) has emerged as a powerful strategy to study protein function and validate therapeutic targets by eliminating a protein of interest (POI) rather than merely inhibiting it.[1] The degradation tag (dTAG) system is a versatile TPD technology that enables rapid, selective, and reversible degradation of a target protein.[][3] This is achieved by fusing the POI with a mutated FKBP12 protein (FKBP12(F36V)).[][4]
The dTAG system consists of three key components:
-
The FKBP12(F36V) tag: A 12-kDa mutant protein that is genetically fused to the N- or C-terminus of a POI.[][5]
-
The dTAG molecule: A heterobifunctional small molecule (e.g., dTAG-13) that acts as a molecular bridge.[] One end binds selectively to the FKBP12(F36V) tag, and the other end recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[3][5][6]
-
The cell's ubiquitin-proteasome system: The recruited E3 ligase polyubiquitinates the FKBP12(F36V)-tagged POI, marking it for degradation by the 26S proteasome.[][3]
Lentiviral delivery is an effective method for establishing stable cell lines that constitutively express the FKBP12(F36V)-tagged POI.[5][7] This approach ensures homogenous expression across the cell population, enabling reproducible and scalable experiments for target validation and functional studies.[8]
Mechanism of the dTAG System
The dTAG system hijacks the cell's natural protein disposal machinery. Upon addition of the dTAG molecule to cells expressing the FKBP12(F36V)-POI fusion protein, a ternary complex is formed between the fusion protein and an E3 ligase.[][4] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The resulting polyubiquitin chain is recognized by the proteasome, which then degrades the target protein.[3] This process is rapid, with significant degradation often observed within an hour, and can be reversed by washing out the dTAG molecule.[3]
dTAG System Mechanism
Experimental Workflows and Protocols
Lentiviral Vector Design and Production
Successful application of the dTAG system begins with the design of a lentiviral vector that expresses the FKBP12(F36V)-POI fusion. Plasmids such as pLEX_305 or pLenti PGK Neo are commonly used backbones that can be modified.[5][9]
Workflow:
References
- 1. Validating Targets For Targeted Protein Degradation Using dTAG A Comprehensive Workflow Solution [bioprocessonline.com]
- 3. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Guide to Stable Lentiviral Cell Line Construction - Creative Biogene [creative-biogene.com]
- 8. addgene.org [addgene.org]
- 9. addgene.org [addgene.org]
Application Notes and Protocols for CRISPR/Cas9-Mediated Knock-in of the FKBP12(F36V) Tag
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the CRISPR/Cas9-mediated knock-in of the FKBP12(F36V) tag into an endogenous gene of interest. The FKBP12(F36V) tag is a key component of the degradation tag (dTAG) system, a powerful chemical biology tool for rapid and selective targeted protein degradation.[][2][3] This technology offers temporal control over protein levels, enabling the study of protein function with kinetic resolution, which is invaluable for target validation in drug discovery.[][4]
The dTAG system consists of three main components: a protein of interest (POI) fused to the FKBP12(F36V) mutant tag, a heterobifunctional dTAG molecule, and an endogenous E3 ubiquitin ligase complex.[][3] The dTAG molecule acts as a molecular bridge, bringing the FKBP12(F36V)-tagged protein into proximity with the E3 ligase, leading to polyubiquitination and subsequent degradation of the fusion protein by the proteasome.[][2][5] This system can be engineered through transgene expression or, for more physiologically relevant studies, via CRISPR/Cas9-mediated knock-in at the endogenous locus.[][4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of the dTAG system and the general experimental workflow for generating and validating FKBP12(F36V) knock-in cell lines.
Caption: Mechanism of the dTAG system for targeted protein degradation.
Caption: Experimental workflow for generating FKBP12(F36V) knock-in cell lines.
Quantitative Data Summary
The efficiency of CRISPR-mediated knock-in can vary significantly depending on the cell type, delivery method, and the design of the gRNA and donor template. The following table summarizes reported knock-in efficiencies from various studies.
| Cell Line | Delivery Method | Donor Template | Knock-in Efficiency (%) | Reference |
| Human Pluripotent Stem Cells | Electroporation | Plasmid | 0.05 - 10 | [6] |
| RPE1 | Not specified | Not specified | 15.1 - 38.1 (for deletions) | [7] |
| Mouse Embryonic Fibroblasts (MEFs) | Transfection | ssODN | ~1-5 | [8] |
| Human B Lymphoma Cells | Nucleofection | AAV | Not specified, but successful | [9] |
| HCC1187 | Nucleofection & AAV | AAV | Not specified, but successful | [10] |
Detailed Experimental Protocols
Protocol 1: Design of gRNA and Donor Template
-
gRNA Design :
-
Identify the genomic locus for the N- or C-terminal fusion of the FKBP12(F36V) tag to your protein of interest.
-
Use online design tools like CHOPCHOP or the Broad Institute's GPP Web Portal to design single guide RNAs (sgRNAs) targeting a region close to the desired insertion site (typically within 10-20 bp).[11]
-
Select 2-3 sgRNAs with high predicted on-target efficiency and low off-target scores.[12] The target sequence should be unique in the genome to minimize off-target effects.[11]
-
-
Donor Template Design :
-
The donor template is crucial for homology-directed repair (HDR) to precisely insert the FKBP12(F36V) sequence.[13][14]
-
The template should contain the FKBP12(F36V) coding sequence flanked by homology arms corresponding to the genomic sequences upstream and downstream of the Cas9 cut site.
-
Homology arms should be sufficiently long, typically 500-1000 base pairs on each side, to promote efficient HDR.
-
Introduce silent mutations into the protospacer adjacent motif (PAM) site or the sgRNA seed region within the donor template to prevent re-cutting by Cas9 after successful integration.[13]
-
Consider including a selection marker (e.g., puromycin resistance) or a fluorescent reporter (e.g., GFP) separated by a self-cleaving 2A peptide sequence to facilitate the selection of successfully edited cells.[9]
-
Caption: Schematic of a donor template for FKBP12(F36V) knock-in.
Protocol 2: Delivery of CRISPR/Cas9 Components
The delivery of Cas9 nuclease, gRNA, and the donor template into the target cells is a critical step. Common methods include lipid-based transfection and electroporation.[15]
A. Lipofection Protocol (for adherent cells): [15][16]
-
Cell Seeding : 24 hours prior to transfection, seed cells in a 6-well plate at a density that will result in 50-80% confluency on the day of transfection.[16][17]
-
Transfection Complex Preparation :
-
In one tube, dilute the Cas9 plasmid, gRNA plasmid, and donor template plasmid in serum-free medium.
-
In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine) in serum-free medium.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.[16]
-
-
Transfection : Add the transfection complexes dropwise to the cells.
-
Post-Transfection : Incubate the cells for 24-48 hours before proceeding to cell selection or single-cell cloning.[18]
B. Electroporation Protocol: [15]
-
Cell Preparation : Harvest cells and resuspend them in a suitable electroporation buffer at the recommended concentration.
-
Component Mixing : Mix the cells with the Cas9 protein, synthetic gRNA (as a ribonucleoprotein complex, RNP), and the donor template.
-
Electroporation : Transfer the mixture to an electroporation cuvette and apply the appropriate electrical pulse using an electroporation system (e.g., Neon Transfection System).[19]
-
Recovery : Immediately transfer the electroporated cells to a pre-warmed culture dish containing complete growth medium and allow them to recover for 24-48 hours.
Protocol 3: Single-Cell Cloning
To obtain a clonal cell line with the desired knock-in, it is essential to isolate and expand single cells.[20]
A. Limiting Dilution Cloning: [20][21]
-
Cell Dissociation : After the recovery period post-transfection, detach the cells using trypsin or a suitable cell dissociation reagent.[20]
-
Cell Counting : Count the cells to determine the cell concentration.
-
Serial Dilution : Perform serial dilutions of the cell suspension in complete growth medium to achieve a final concentration of approximately 0.5-1 cell per 100 µL.
-
Plating : Dispense 100 µL of the diluted cell suspension into each well of multiple 96-well plates.[22]
-
Incubation and Monitoring : Incubate the plates and monitor for the growth of single colonies over 1-3 weeks.
B. Fluorescence-Activated Cell Sorting (FACS): [21]
If a fluorescent reporter was included in the donor template, FACS can be used to isolate single, fluorescently-positive cells directly into 96-well plates. This method is often more efficient than limiting dilution.[23]
Protocol 4: Validation of Knock-in Clones
A. Genotyping PCR: [24]
-
Genomic DNA Extraction : Once single-cell clones have expanded sufficiently, lyse a portion of the cells to extract genomic DNA.[25]
-
PCR Amplification : Design primers flanking the insertion site to amplify the targeted genomic region. One primer should be specific to the inserted FKBP12(F36V) sequence to confirm knock-in.[24][26]
-
Gel Electrophoresis : Analyze the PCR products on an agarose gel. A successful knock-in will yield a PCR product of the expected size, which will be larger than the wild-type allele.
B. Sanger Sequencing:
To confirm the precise integration of the FKBP12(F36V) tag and the absence of unintended mutations, the PCR products from the genotyping PCR should be purified and sent for Sanger sequencing.
C. Western Blotting: [27]
-
Protein Lysate Preparation : Lyse cells from the expanded clones to extract total protein.[27]
-
SDS-PAGE and Transfer : Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting :
-
Probe the membrane with a primary antibody specific to the protein of interest or an antibody against the FKBP12 tag.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.[27]
-
A successful knock-in will show a protein band at a higher molecular weight than the wild-type protein.
-
D. Functional Validation with dTAG Molecules:
-
Treatment : Treat the validated knock-in cell line with a dTAG degrader molecule (e.g., dTAG-13) at various concentrations and time points.[5]
-
Analysis : Perform Western blotting to assess the degradation of the FKBP12(F36V)-tagged protein. A significant reduction in the protein levels upon dTAG treatment confirms the functionality of the system.[5]
References
- 2. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 3. Targeted Protein Degradation Tools: Overview and Future Perspectives | MDPI [mdpi.com]
- 4. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation and validation of homozygous fluorescent knock-in cells using CRISPR/Cas9 genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Efficient CRISPR/Cas9 Knock-in Approaches for Manipulation of Endogenous Genes in Human B Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. genscript.com [genscript.com]
- 12. Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Edit-R HDR Plasmid Donors for reporter knock-in [horizondiscovery.com]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. synthego.com [synthego.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. CRISPR Plasmid Transfection Protocol - Creative Biogene [creative-biogene.com]
- 18. genecopoeia.com [genecopoeia.com]
- 19. General CRISPR RNP Transfection Guidelines | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. クローン単離および検証のためのガイドライン | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Generating Single Cell–Derived Knockout Clones in Mammalian Cells with CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A simple and effective genotyping workflow for rapid detection of CRISPR genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Harvesting and analyzing clones following CRISPR gene editing-Protocol [horizondiscovery.com]
- 26. youtube.com [youtube.com]
- 27. origene.com [origene.com]
Application Notes and Protocols: AP1867 Solubility and Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of AP1867, a synthetic ligand directed at the FKBP12(F36V) mutant, and protocols for the preparation of stock solutions. This compound is a crucial component of the dTAG (degradation tag) system, a powerful chemical biology tool for inducing rapid and specific degradation of target proteins.[1][2]
Quantitative Data Summary
The following tables summarize the solubility and recommended stock solution parameters for this compound.
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 69.38 - 100 | 100 - 144.14 | Ultrasonic treatment may be required. Use newly opened, hygroscopic DMSO for best results.[3] |
| Ethanol | 69.38 | 100 | - |
Note: The molecular weight of this compound is 693.79 g/mol . Batch-specific molecular weights may vary due to hydration.
Table 2: Stock Solution Preparation Examples
| Desired Concentration | Mass of this compound (for 1 mL) | Volume of DMSO |
| 1 mM | 0.69 mg | 1 mL |
| 5 mM | 3.47 mg | 1 mL |
| 10 mM | 6.94 mg | 1 mL |
| 50 mM | 34.69 mg | 1 mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound solid
-
Anhydrous/low-water content DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortexer
-
Sonicator (optional)
Procedure:
-
Weigh out 6.94 mg of this compound and place it into a sterile vial.
-
Add 1 mL of high-quality DMSO to the vial.
-
Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
-
If precipitation is observed, sonicate the solution in a water bath for 5-10 minutes.[4][5] Gentle warming can also be applied.
-
Once the solid is completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4][5]
Protocol 2: Preparation of an In Vivo Working Solution
For animal studies, this compound is often formulated in a vehicle containing a mixture of solvents to ensure solubility and biocompatibility. It is recommended to prepare these solutions fresh on the day of use.[4][5]
Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
Procedure:
-
Begin with a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[5]
-
To prepare 1 mL of the final working solution, combine the components in the following order, ensuring the solution is mixed thoroughly after each addition:
-
The final concentration in this example would be 2.08 mg/mL.[5] Adjust the starting stock concentration as needed to achieve the desired final concentration.
Visualizations
Below are diagrams illustrating the signaling pathway and experimental workflow related to this compound and the dTAG system.
Caption: dTAG system mechanism of action.
Caption: A typical experimental workflow using the dTAG system.
Caption: Logical relationships of dTAG system components.
References
Designing Experiments Utilizing the AP1867 dTAG System: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dTAG (degradation tag) system is a powerful chemical biology tool for inducing rapid and selective degradation of a protein of interest (POI).[1] This technology offers temporal control over protein abundance, surmounting some of the limitations of genetic knockout or RNA interference techniques, which often involve lengthy delays and potential for off-target effects.[2] The dTAG system is particularly valuable for validating drug targets and for studying the immediate cellular consequences of protein loss.[3]
The system relies on two key components:
-
A protein of interest fused to the FKBP12F36V tag: The small protein tag, a mutant of the FKBP12 protein, is genetically fused to the POI either by lentiviral expression of the fusion protein or by CRISPR/Cas9-mediated knock-in at the endogenous locus.[2][]
-
A heterobifunctional dTAG molecule: Molecules like dTAG-13 are composed of a ligand that selectively binds to the FKBP12F36V tag (derived from AP1867) and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[5][6]
The dTAG molecule facilitates the formation of a ternary complex between the FKBP12F36V-tagged POI and the E3 ligase, leading to polyubiquitination and subsequent degradation of the POI by the proteasome.[5][3]
Signaling Pathway and Mechanism of Action
The dTAG system co-opts the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to achieve targeted protein degradation. The sequence of events is as follows:
-
The dTAG molecule enters the cell.
-
One end of the dTAG molecule binds specifically to the FKBP12F36V tag on the fusion protein.
-
The other end of the dTAG molecule binds to an E3 ubiquitin ligase (e.g., CRBN).
-
This brings the target protein into close proximity with the E3 ligase.
-
The E3 ligase catalyzes the transfer of ubiquitin molecules to the target protein, creating a polyubiquitin chain.
-
The polyubiquitinated protein is recognized and degraded by the 26S proteasome.
Experimental Protocols
Protocol 1: Generation of Cell Lines Expressing FKBP12F36V-Tagged Protein of Interest
There are two primary methods for generating cell lines that express your POI fused to the FKBP12F36V tag: lentiviral expression for exogenous overexpression and CRISPR/Cas9-mediated knock-in for endogenous tagging.
A. Lentiviral-Mediated Exogenous Expression
This method is recommended for initial experiments to determine if the tag interferes with protein function and to quickly assess degradation efficiency.
Workflow:
Methodology:
-
Cloning:
-
Obtain lentiviral vectors containing the FKBP12F36V tag, such as pLEX_305-N-dTAG or pLEX_305-C-dTAG from Addgene.[2][7]
-
Clone your POI's coding sequence into the vector either N- or C-terminal to the FKBP12F36V tag using Gateway cloning or standard restriction enzyme cloning. It is crucial to determine which terminus can be tagged without disrupting the protein's function.[6]
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the dTAG lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
-
Transduction:
-
Transduce the target cell line with the harvested lentivirus in the presence of polybrene (8 µg/mL).
-
-
Selection:
-
After 24-48 hours, select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
-
Validation:
-
Confirm the expression of the full-length fusion protein by Western blot using an antibody against your POI or the HA tag often included in the vectors.
-
B. CRISPR/Cas9-Mediated Endogenous Knock-in
This method is preferred for studying the degradation of the protein at its native expression level.
Workflow:
Methodology:
-
sgRNA Design:
-
Design an sgRNA that targets the genomic locus of your POI at either the N-terminus (near the start codon) or the C-terminus (near the stop codon).
-
-
Donor Plasmid Preparation:
-
Use a donor plasmid containing the FKBP12F36V tag flanked by homology arms corresponding to the genomic sequences upstream and downstream of the sgRNA cut site. These plasmids often include a selection marker.[7]
-
-
Transfection:
-
Co-transfect the target cells with a plasmid expressing Cas9 and the designed sgRNA, along with the donor plasmid.
-
-
Selection and Clonal Isolation:
-
Select for transfected cells using the appropriate antibiotic.
-
Isolate single cells by limiting dilution or FACS to establish clonal cell lines.
-
-
Validation:
-
Screen clonal populations for the correct knock-in event by genomic PCR.
-
Confirm the expression of the endogenously tagged protein by Western blot.
-
Protocol 2: In Vitro Protein Degradation Assay
This protocol details the treatment of cells with a dTAG degrader and subsequent analysis of protein levels by Western blot.
Methodology:
-
Cell Plating:
-
Plate the FKBP12F36V-tagged cell line in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
-
dTAG Molecule Treatment:
-
Prepare a stock solution of the dTAG molecule (e.g., dTAG-13) in DMSO.
-
Dilute the dTAG molecule to the desired final concentrations in cell culture media. A typical concentration range for initial experiments is 1 nM to 1 µM.
-
Treat the cells with the dTAG molecule or a DMSO vehicle control for the desired amount of time. For time-course experiments, typical time points range from 30 minutes to 24 hours.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the POI or the HA tag. A loading control antibody (e.g., anti-GAPDH or anti-tubulin) should also be used.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation.
-
Protocol 3: Cell Viability and Proliferation Assays
These assays are used to determine the phenotypic consequences of degrading the POI.
Methodology:
-
Cell Plating:
-
Plate the FKBP12F36V-tagged cell line in a 96-well plate at a low density.
-
-
dTAG Molecule Treatment:
-
Treat the cells with a range of concentrations of the dTAG molecule or a DMSO vehicle control.
-
-
Incubation:
-
Incubate the cells for a period of time relevant to the expected phenotype (e.g., 24, 48, 72 hours).
-
-
Viability/Proliferation Measurement:
-
Use a commercially available assay to measure cell viability or proliferation, such as:
-
MTT or WST-1 assay: Measures metabolic activity.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels.
-
CyQUANT™ Direct Cell Proliferation Assay: Measures cellular DNA content.
-
-
Follow the manufacturer's instructions for the chosen assay.
-
-
Data Analysis:
-
Normalize the results to the DMSO-treated control cells.
-
Plot the cell viability/proliferation as a function of the dTAG molecule concentration to determine the EC50.
-
Data Presentation
Quantitative data from dTAG experiments should be summarized in a clear and structured format to allow for easy comparison.
Table 1: Dose-Dependent Degradation of POI-FKBP12F36V
| dTAG-13 Concentration | % POI Remaining (Mean ± SD) |
| 0 nM (DMSO) | 100 ± 5.2 |
| 1 nM | 85.3 ± 4.1 |
| 10 nM | 42.1 ± 3.5 |
| 100 nM | 8.7 ± 2.1 |
| 500 nM | <5 |
| 1 µM | <5 |
Data represents the percentage of POI remaining after a 4-hour treatment with dTAG-13, as determined by Western blot quantification and normalized to a loading control.
Table 2: Time-Course of POI-FKBP12F36V Degradation with 100 nM dTAG-13
| Time Point | % POI Remaining (Mean ± SD) |
| 0 hr | 100 ± 6.3 |
| 0.5 hr | 75.4 ± 5.9 |
| 1 hr | 48.2 ± 4.7 |
| 2 hr | 15.1 ± 3.3 |
| 4 hr | <5 |
| 8 hr | <5 |
| 24 hr | <5 |
Data represents the percentage of POI remaining at various time points following treatment with 100 nM dTAG-13, as determined by Western blot quantification and normalized to a loading control.
Table 3: Effect of POI-FKBP12F36V Degradation on Cell Viability
| dTAG-13 Concentration | % Cell Viability (Mean ± SD) |
| 0 nM (DMSO) | 100 ± 7.1 |
| 1 nM | 98.2 ± 6.5 |
| 10 nM | 85.6 ± 5.8 |
| 100 nM | 52.3 ± 4.9 |
| 500 nM | 25.1 ± 3.7 |
| 1 µM | 23.8 ± 3.5 |
Data represents the percentage of viable cells after 72 hours of treatment with dTAG-13, as determined by a CellTiter-Glo® assay and normalized to DMSO-treated cells.
In Vivo Studies
The dTAG system can also be utilized in vivo in mouse models. This typically involves the generation of knock-in mice expressing the FKBP12F36V-tagged protein of interest.[1][5] The dTAG degrader can then be administered to these mice to induce systemic degradation of the target protein.
Considerations for in vivo experiments:
-
Pharmacokinetics and Pharmacodynamics: The dosing regimen of the dTAG molecule needs to be optimized to achieve the desired level and duration of protein degradation in the target tissues.
-
Toxicity: Potential off-target effects and toxicity of the dTAG molecule should be carefully evaluated.
-
Monitoring Degradation: Protein degradation in various tissues can be assessed by Western blot or immunohistochemistry of tissue lysates.
Conclusion
The this compound dTAG system provides a robust and versatile platform for the rapid and selective degradation of proteins of interest. By following the detailed protocols outlined in these application notes, researchers can effectively design and execute experiments to elucidate protein function, validate drug targets, and explore the dynamic cellular responses to acute protein loss. The ability to precisely control protein levels in a temporal manner makes the dTAG system an invaluable tool in modern biological research and drug discovery.
References
- 1. Generation of knock-in degron tags for endogenous proteins in mice using the dTAG system. | Tri-Institutional MD-PhD Program [mdphd.weill.cornell.edu]
- 2. media.addgene.org [media.addgene.org]
- 3. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of knock-in degron tags for endogenous proteins in mice using the dTAG system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blog.addgene.org [blog.addgene.org]
- 7. media.addgene.org [media.addgene.org]
Optimizing Protein Degradation with AP1867-Based PROTACs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the optimal concentration of AP1867-based PROTACs, specifically focusing on the dTAG (degradation tag) system, for efficient and specific degradation of target proteins. The protocols outlined below are designed to be a starting point for researchers and can be adapted based on the specific protein of interest, cell line, and experimental goals.
Introduction to the dTAG System
The dTAG system is a powerful chemical biology tool for inducing rapid and selective protein degradation.[1][] It utilizes a heterobifunctional molecule, such as dTAG-13, which contains a ligand for the mutant FKBP12(F36V) protein and a ligand for an E3 ubiquitin ligase, most commonly Cereblon (CRBN) or von Hippel-Lindau (VHL).[3][4] A protein of interest is genetically tagged with the FKBP12(F36V) domain.[5] Upon addition of the dTAG molecule, a ternary complex is formed between the FKBP12(F36V)-tagged protein, the dTAG molecule, and the E3 ligase.[6] This proximity induces the polyubiquitination of the target protein, marking it for degradation by the proteasome.[6][7] this compound is a selective ligand for the FKBP12(F36V) mutant and serves as a precursor for the synthesis of dTAG molecules.[8][9]
Key Parameters for Optimal Protein Degradation
Two critical parameters define the efficacy of a PROTAC-mediated protein degradation experiment:
-
DC50 : The concentration of the degrader that results in 50% degradation of the target protein.
-
Dmax : The maximum percentage of target protein degradation achievable with the degrader.
The goal is to identify a concentration that achieves maximal degradation (at or near Dmax) with minimal off-target effects or cytotoxicity.
Quantitative Data Summary
The following tables summarize the degradation efficiency of various this compound-based dTAG molecules across different cell lines and target proteins. These values are intended to serve as a guide for experimental design.
Table 1: Degradation Efficiency (DC50) of dTAG Molecules
| dTAG Molecule | Target Protein | Cell Line | DC50 (nM) | Reference(s) |
| dTAG-13 | FKBP12(F36V)-Nluc | 293FT | Potent at 100 nM | [10] |
| dTAG-13 | BRD4(short)-FKBP12(F36V) | MV4;11 | Rapid degradation at 100 nM | [10] |
| dTAG-13 | HiBiT-dTAG | HEK293 | ~50% degradation | [11] |
| dTAG-13 | NELFB-dTAG | mESCs | ~60% degradation at 10nM | [12] |
| dTAG-7 | FKBP12(F36V)-Nluc | 293FT | Potent at 100 nM | [10] |
| dTAG-47 | AML1-ETO-FKBP12(F36V) | Kasumi-1 | Rapid degradation | [13] |
| dTAGV-1 | HiBiT-dTAG | HEK293 | Nearly complete degradation | [11] |
| dTAGV-1 | FKBP12(F36V)-Nluc | 293FT | Potent degradation | [14] |
| dTAG-13 | Target 1-FKBP12(F36V) | Knock-in cell line | Dose-dependent degradation (5-500 nM) | [15] |
| dTAGV-1 | Target 1-FKBP12(F36V) | Knock-in cell line | Dose-dependent degradation (5-500 nM) | [15] |
Table 2: Time-Course of dTAG-Mediated Protein Degradation
| dTAG Molecule | Target Protein | Cell Line | Time for Significant Degradation | Reference(s) |
| dTAG-13 | BRD4(short)-FKBP12(F36V) | MV4;11 | Within 1 hour | [10] |
| dTAG-13 | FKBP12(F36V)-Nluc | 293FT | As early as 1 hour | [10] |
| dTAG-47 | AML1-ETO-FKBP12(F36V) | Kasumi-1 | 30 minutes to 1 hour | [13] |
| dTAG-13 | NELFB-dTAG | mESCs | Within 30 minutes | [12] |
Signaling Pathways and Experimental Workflows
dTAG System Signaling Pathway
Caption: The dTAG system hijacks the cell's ubiquitin-proteasome machinery.
Experimental Workflow for Determining Optimal Concentration
References
- 1. blog.addgene.org [blog.addgene.org]
- 3. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Tandem-Affinity Purification Method for Identification of Primary Intracellular Drug-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 8. medkoo.com [medkoo.com]
- 9. researchgate.net [researchgate.net]
- 10. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Rapid and efficient degradation of endogenous proteins in vivo identifies stage specific roles of RNA Pol II pausing in mammalian development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.bio-techne.com [resources.bio-techne.com]
Application Notes: Validating dTAG-Mediated Degradation via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
The degradation tag (dTAG) system is a powerful chemical biology tool for inducing rapid, selective, and reversible degradation of a protein of interest (POI).[][2] This technology requires the fusion of the POI with a mutant FKBP12F36V tag.[][3] A heterobifunctional dTAG molecule, such as dTAG-13, then acts as a molecular glue, forming a ternary complex between the FKBP12F36V-tagged protein and an E3 ubiquitin ligase, typically Cereblon (CRBN) or von Hippel-Lindau (VHL).[3] This proximity induces polyubiquitination of the POI, targeting it for destruction by the proteasome.
Accurate validation of protein degradation is critical for interpreting experimental results. Western blotting is the gold-standard technique for confirming the extent and kinetics of protein knockdown. This document provides a detailed protocol for using quantitative Western blotting to validate dTAG-mediated protein degradation.
Mechanism of Action
The dTAG system hijacks the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System. The bifunctional dTAG molecule brings the FKBP12F36V-tagged POI into close proximity with an E3 ligase complex. This induced proximity leads to the transfer of ubiquitin molecules to the POI. The resulting polyubiquitin chain is recognized by the 26S proteasome, which then degrades the target protein into small peptides.
Experimental Workflow
Validating protein degradation involves a systematic workflow beginning with cell treatment and culminating in data analysis. A typical experiment includes a time-course or dose-response treatment with the dTAG molecule, followed by cell lysis, protein quantification, and finally, Western blot analysis to measure the reduction in the target protein levels.
Detailed Protocol for Western Blot Validation
This protocol outlines the steps for performing a quantitative Western blot to assess dTAG-mediated protein degradation.
Materials and Reagents
-
Cell Culture: Cells expressing the FKBP12F36V-tagged protein of interest.
-
dTAG Compound: e.g., dTAG-13 (Tocris, Cat. No. 6605).
-
Vehicle Control: DMSO.
-
Lysis Buffer: RIPA buffer is recommended for whole-cell lysates.[4][5]
-
RIPA Buffer Recipe (100 mL): 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS. Store at 4°C.
-
-
Inhibitors: Protease and phosphatase inhibitor cocktails (add fresh to lysis buffer before use).[6][7]
-
Protein Assay: BCA or Bradford assay kit.
-
SDS-PAGE: Precast gels or reagents for hand-casting, running buffer.
-
Transfer: PVDF or nitrocellulose membrane, transfer buffer.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Secondary Antibodies: HRP- or fluorophore-conjugated secondary antibodies.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate or fluorescence imaging system.
Cell Culture and Treatment
-
Seed cells at an appropriate density to ensure they are in the logarithmic growth phase and not over-confluent at the time of harvest.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of the dTAG compound in culture media. For a time-course experiment, use a fixed concentration (e.g., 500 nM dTAG-13). For a dose-response, use a range of concentrations (e.g., 1 nM to 1000 nM).
-
Treat cells with the dTAG compound or vehicle (DMSO) for the desired time points (e.g., 0, 1, 2, 4, 8, 24 hours).[10] The "0 hour" time point is the vehicle control.
Lysate Preparation
-
Place the culture dish on ice and aspirate the media.
-
Wash cells once with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors (e.g., 1 mL for a 10 cm dish).[11]
-
For adherent cells, use a cell scraper to collect the lysate. Transfer the suspension to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.[5]
-
Clarify the lysate by centrifuging at ~14,000 x g for 15-20 minutes at 4°C.[5][12]
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer to ensure equal loading.
SDS-PAGE and Western Blotting
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (typically 20-50 µg) per lane of an SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4] Confirm transfer efficiency using Ponceau S staining.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP- or fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
For Loading Control: After imaging for the target protein (if using chemiluminescence), the membrane can be stripped and re-probed for a loading control protein (e.g., GAPDH, β-actin). Alternatively, if using a fluorescence-based system with spectrally distinct fluorophores, co-incubation of primary antibodies is possible.
Data Analysis
-
Acquire the image using a digital imager. For chemiluminescence, ensure the signal is not saturated to allow for accurate quantification.[13]
-
Perform densitometry analysis using software like ImageJ or Bio-Rad's Image Lab.
-
Normalize the band intensity of the target protein to the intensity of the corresponding loading control band in the same lane.[9][13]
-
Calculate the percent degradation relative to the vehicle-treated control (0h time point or 0 nM concentration).
Quantitative Data Presentation
The results should be summarized to clearly show the efficiency of degradation. A time-course experiment is crucial for understanding the kinetics of degradation.
| Time after dTAG-13 (500 nM) Addition | Target Protein Level (Normalized to Loading Control) | % Degradation (Relative to 0h) |
| 0 h (Vehicle) | 1.00 | 0% |
| 0.5 h | 0.45 | 55% |
| 1 h | 0.15 | 85% |
| 2 h | 0.08 | 92% |
| 6 h | <0.05 | >95% |
| 24 h | <0.05 | >95% |
Table 1: Example quantitative data from a time-course experiment validating the degradation of an FKBP12F36V-tagged protein. Degradation is rapid, with over 90% of the protein eliminated within 2 hours of treatment. Data is hypothetical and for illustrative purposes, based on typical results.[10][14]
Key Considerations and Troubleshooting
-
Antibody Validation: Ensure the primary antibody is specific for the target protein and provides a linear signal range for the protein amounts being loaded.
-
Loading Controls: Choose a loading control whose expression is not affected by your experimental conditions.[8] Housekeeping proteins like GAPDH or β-actin are common choices, but their stability should be verified.[15]
-
Signal Saturation: Overexposure of the blot can lead to saturated signals, making quantification inaccurate.[13] Use an imaging system that can detect a wide dynamic range and perform a titration of your lysate to ensure you are in the linear range of detection.
-
Incomplete Degradation: If degradation is inefficient, consider optimizing the dTAG compound concentration or incubation time. The choice of E3 ligase recruiter (e.g., CRBN vs. VHL) can also impact efficiency for different targets.[3]
-
Protease Activity: Always use fresh protease inhibitors and keep samples on ice to prevent protein degradation during sample preparation.[6][7]
References
- 2. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]
- 5. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. 2bscientific.com [2bscientific.com]
- 8. origene.com [origene.com]
- 9. Loading Controls for Western Blotting [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. origene.com [origene.com]
- 13. Quantitative Western Blot Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Rapid and efficient degradation of endogenous proteins in vivo identifies stage specific roles of RNA Pol II pausing in mammalian development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An appropriate loading control for western blot analysis in animal models of myocardial ischemic infarction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AP1867 Formulation in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and in vivo administration of AP1867 and its derivatives in mice. This compound is a synthetic ligand that selectively binds to the F36V mutant of the FK506-binding protein 12 (FKBP12), enabling chemically induced dimerization (CID) of fusion proteins. This technology is widely used for conditional protein activation or degradation in vivo.
Mechanism of Action: Chemically Induced Dimerization
This compound and its analogs function by bridging two FKBP12(F36V) domains that are fused to proteins of interest. This induced proximity can be engineered to trigger a variety of cellular events.
-
Signal Transduction Activation: Dimerization of signaling domains can initiate a downstream cascade. A common application is the activation of the Fas signaling pathway to induce apoptosis.
-
Targeted Protein Degradation (dTAG System): this compound derivatives, such as dTAG-13, are designed as proteolysis-targeting chimeras (PROTACs). One end of the molecule binds to the FKBP12(F36V)-tagged protein of interest, while the other end recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL). This proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[1][2][3]
In Vivo Formulations and Administration of this compound and Derivatives
The successful in vivo application of this compound and its derivatives is highly dependent on the formulation, which can impact solubility, bioavailability, and potential toxicity. Several formulations have been reported for use in mice.
Recommended Formulations
The choice of formulation may require optimization depending on the specific this compound analog, the desired dosing regimen, and the experimental model.
| Formulation Component | Purpose | Example Protocol |
| DMSO | Primary solvent for initial dissolution. | Dissolve the compound in 100% DMSO to create a stock solution. |
| PEG300 / PEG400 | Co-solvent to improve solubility and stability in aqueous solutions. | Often used in combination with DMSO and other excipients. |
| Tween-80 / Kolliphor EL | Surfactant to enhance solubility and prevent precipitation. | Typically used at a low percentage (e.g., 5%). |
| Saline / PBS | Aqueous vehicle for injection. | Used to bring the formulation to the final injection volume. |
| Corn Oil | Lipid-based vehicle for subcutaneous or intraperitoneal injection. | Can improve the pharmacokinetic profile of some compounds. |
| SBE-β-CD | Solubilizing agent. | Used as a 20% solution in saline. |
Example Formulation Protocols
Formulation 1: Aqueous Solution for Intraperitoneal (IP) or Intravenous (IV) Injection
This formulation is suitable for compounds that can be maintained in an aqueous solution.
-
Dissolve the this compound derivative (e.g., dTAG-13) in DMSO to make a concentrated stock solution.
-
In a separate tube, mix PEG300 and Tween-80.
-
Add the DMSO stock solution to the PEG300/Tween-80 mixture and mix thoroughly.
-
Slowly add saline or PBS to the desired final volume while vortexing to prevent precipitation.
-
A typical final composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Formulation 2: Corn Oil Suspension for Subcutaneous (SC) or Intraperitoneal (IP) Injection
This formulation can be used for compounds with lower aqueous solubility or when a slower release is desired.
-
Dissolve the this compound derivative in a small volume of DMSO to create a stock solution.
-
Add the DMSO stock to the required volume of corn oil.
-
Vortex or sonicate the mixture to ensure a homogenous suspension.
-
A common ratio is 10% DMSO and 90% corn oil.[4]
Formulation 3: SBE-β-CD Formulation for Intraperitoneal (IP) Injection
This formulation utilizes a cyclodextrin to improve solubility.
-
Prepare a 20% solution of SBE-β-CD in saline.
-
Dissolve the this compound derivative in DMSO to create a stock solution.
-
Add the DMSO stock to the 20% SBE-β-CD in saline solution.
-
A typical final composition is 10% DMSO and 90% (20% SBE-β-CD in saline).
Note: It is recommended to prepare fresh formulations for each day of dosing unless stability data indicates otherwise. For sterile applications, the final formulation should be passed through a 0.22 µm filter if it is a clear solution.
Quantitative Data for In Vivo Studies in Mice
The following tables summarize dosages and pharmacokinetic parameters for commonly used this compound derivatives in mice.
Table 1: In Vivo Dosages of this compound Derivatives in Mice
| Compound | Mouse Model | Administration Route | Dosage | Study Duration | Reference |
| dTAG-13 | NOD/SCID with PATU-8988T xenografts | Intraperitoneal (IP) | 35 mg/kg | Single dose | [5] |
| dTAG-13 | Wild-type, CDK2dTAG, CDK5dTAG | Subcutaneous (SC) | 30, 100, 300 mg/kg | 14-day and 24-day repeat dose | [2] |
| dTAG-13 | Wild-type | Intravenous (IV), Intraperitoneal (IP), Subcutaneous (SC) | Not specified | Single dose | [6] |
| AP1903 | Teratoma model with miPSCs | Intraperitoneal (IP) | 1 mg/kg or 5 mg/kg/day | Single dose or 5 days | [7] |
| AP1903 | Acute colitis model | Intraperitoneal (IP) | 5 mg/kg | Single dose | [8] |
| AP1903 | Leukemia xenograft model | Intraperitoneal (IP) | 100 µ g/day/mouse | 28 days | [9] |
| AP1903 | iPSC safety switch model | Intraperitoneal (IP) | 2.5 mg/kg | 3 days | [10] |
Table 2: Pharmacokinetic Parameters of dTAG-13 in Mice
| Administration Route | Dose (mg/kg) | Cmax (nmol/L) | Tmax (h) | AUC0–∞ (h*nmol/L) | t1/2 (h) | Reference |
| Intravenous (IV) | 1.0 | Not Reported | Not Reported | Not Reported | ~1.1 | [11] |
| Intraperitoneal (IP) | 30 | ~1500 (unbound) | ~1 | Not Reported | Not Reported | [2] |
| Subcutaneous (SC) | 30 | ~1000 (unbound) | ~3 | Not Reported | Not Reported | [2] |
| Not Specified | Not Specified | Not Reported | Not Reported | 6655.0 ± 1243.4 | 3.1 | [11] |
Note: There are discrepancies in the reported half-life of dTAG-13, which may be attributed to different administration routes and dosages used in the studies.
Experimental Protocols
Protocol for In Vivo Protein Degradation using the dTAG System
This protocol provides a general workflow for evaluating the in vivo efficacy of a dTAG degrader like dTAG-13.
-
Animal Model: Utilize mice expressing the protein of interest tagged with FKBP12(F36V). This can be achieved through transgenesis or CRISPR/Cas9-mediated knock-in.
-
Formulation Preparation: Prepare the dTAG-13 formulation as described in Section 2.2. The choice of formulation may depend on the dosing schedule and tolerability.
-
Dosing and Administration:
-
Monitoring:
-
Monitor the animals for any signs of toxicity, including changes in body weight and clinical observations.
-
Collect blood samples at various time points (e.g., pre-dose, 1, 3, 7, 24 hours post-dose) for pharmacokinetic analysis.[2]
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and collect tissues of interest.
-
Analyze protein levels in tissue lysates by Western blot or other quantitative methods to assess the extent of degradation.
-
Perform histopathological analysis of tissues to evaluate any potential on-target or off-target toxicities.[2]
-
Protocol for Inducing Apoptosis via Fas Signaling Dimerization
This protocol outlines the use of an this compound analog (e.g., AP1903) to induce apoptosis in a cell-specific manner in vivo.
-
Animal Model: Use transgenic mice expressing a chimeric protein composed of the intracellular domain of the Fas receptor fused to FKBP12(F36V) domains. The expression of this construct can be driven by a tissue-specific promoter to restrict apoptosis to a particular cell type.
-
Formulation Preparation: Prepare the AP1903 formulation, typically an aqueous solution for IP injection.
-
Dosing and Administration:
-
Administer AP1903 to the transgenic mice via IP injection.
-
Effective doses have been reported in the range of 1 mg/kg to 5 mg/kg.[7]
-
A vehicle control group should be included.
-
-
Monitoring and Analysis:
-
Monitor the animals for the expected physiological outcome of cell-specific apoptosis.
-
At the desired time points, collect tissues for analysis.
-
Assess the extent of apoptosis using methods such as TUNEL staining or immunohistochemistry for cleaved caspase-3.
-
Evaluate the functional consequences of cell ablation in the context of the specific research question.
-
Visualizations
Signaling Pathway Diagrams
Caption: Workflow of the dTAG system for targeted protein degradation.
Caption: Activation of Fas signaling through chemically induced dimerization.
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of the dTAG system in vivo to degrade CDK2 and CDK5 in adult mice and explore potential safety liabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] The dTAG system for immediate and target-specific protein degradation | Semantic Scholar [semanticscholar.org]
- 4. selleckchem.com [selleckchem.com]
- 5. FKBP12 PROTAC dTAG-13 | PROTAC | FKBP1 degrader | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of an inducible caspase-9 safety switch for pluripotent stem cell–based therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Robust In Vitro and In Vivo Immunosuppressive and Anti-inflammatory Properties of Inducible Caspase-9-mediated Apoptotic Mesenchymal Stromal/Stem Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Inclusion of the Inducible Caspase 9 Suicide Gene in CAR Construct Increases Safety of CAR.CD19 T Cell Therapy in B-Cell Malignancies [frontiersin.org]
- 10. Targeted biallelic integration of an inducible Caspase 9 suicide gene in iPSCs for safer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. academic.oup.com [academic.oup.com]
Illuminating Protein Fate: A Guide to Live-Cell Imaging of Protein Degradation with the dTAG System
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The degradation tag (dTAG) system is a powerful and versatile chemical biology tool for inducing rapid, selective, and reversible degradation of a protein of interest (POI) in living cells.[1][2] This technology offers precise temporal control over protein levels, making it an invaluable asset for target validation in drug discovery and for dissecting the immediate cellular consequences of protein loss.[3][4] By fusing the POI to a mutant FKBP12 protein (FKBP12F36V), the dTAG system utilizes a heterobifunctional small molecule degrader to hijack the cell's endogenous ubiquitin-proteasome system, leading to the swift elimination of the tagged protein.
These application notes provide a comprehensive overview and detailed protocols for utilizing the dTAG system in conjunction with live-cell imaging to visualize and quantify protein degradation dynamics in real-time.
Mechanism of Action: The dTAG System
The dTAG system is comprised of three key components:
-
The dTAG Tag: A mutant of the FKBP12 protein (FKBP12F36V) that is genetically fused to the protein of interest. This mutation creates a "bump" that is specifically recognized by the dTAG degrader molecule, while having minimal affinity for the wild-type FKBP12 protein, thus avoiding off-target effects.[3]
-
The dTAG Degrader: A heterobifunctional small molecule, such as dTAG-13 or dTAGV-1. One end of the degrader binds with high selectivity to the FKBP12F36V tag, while the other end recruits a specific E3 ubiquitin ligase, such as Cereblon (CRBN) for dTAG-13 or von Hippel-Lindau (VHL) for dTAGV-1.[3][5]
-
The Ubiquitin-Proteasome System (UPS): The cell's natural machinery for protein degradation.
Upon addition of the dTAG degrader to cells expressing the FKBP12F36V-tagged protein, a ternary complex is formed between the tagged protein, the degrader, and the recruited E3 ligase. This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for recognition and subsequent degradation by the 26S proteasome.[6] This process is catalytic, with a single degrader molecule capable of inducing the degradation of multiple POI molecules.
Figure 1: Mechanism of the dTAG system for targeted protein degradation.
Quantitative Data on dTAG-Mediated Protein Degradation
The efficiency of dTAG-mediated protein degradation can be quantified by determining the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The table below summarizes reported degradation kinetics for various proteins using the dTAG system.
| Protein Target | dTAG Molecule | Cell Line | Time to >90% Degradation | DC50 | Dmax | Reference(s) |
| BRD4-FKBP12F36V | dTAG-13 | MV4;11 | ~1 hour | Not Reported | >90% | [3] |
| FKBP12F36V-KRASG12V | dTAG-13 | NIH/3T3 | 4-8 hours | Not Reported | >90% | [3] |
| HDAC1-FKBP12F36V | dTAG-13 | MV4;11 | ~1 hour | Not Reported | >90% | [3] |
| MYC-FKBP12F36V | dTAG-13 | MV4;11 | ~1 hour | Not Reported | >90% | [3] |
| FKBP12F36V-EZH2 | dTAG-13 | MV4;11 | ~1 hour | Not Reported | >90% | [3] |
| PLK1-FKBP12F36V | dTAG-13 | MV4;11 | ~1 hour | Not Reported | >90% | [3] |
| FKBP12F36V-EWS/FLI | dTAGV-1 | EWS502 | ~1 hour | Not Reported | >90% | [5] |
Experimental Protocols
Protocol 1: Generation of FKBP12F36V-Tagged Cell Lines
Successful implementation of the dTAG system requires the expression of the protein of interest fused to the FKBP12F36V tag. This can be achieved through either lentiviral-mediated transgene expression or CRISPR/Cas9-mediated endogenous knock-in. For live-cell imaging applications, the construct should also include a fluorescent reporter (e.g., GFP, mCherry).
A. Lentiviral-Mediated Expression of Fluorescently-Tagged FKBP12F36V Fusion Proteins
This method is suitable for rapid expression and initial characterization of the tagged protein.
Figure 2: Workflow for generating a stable cell line expressing a fluorescently-tagged FKBP12(F36V) fusion protein via lentiviral transduction.
Materials:
-
Lentiviral expression vector (e.g., pLEX_305-C-dTAG, Addgene #91798)
-
cDNA for your POI fused to a fluorescent protein (e.g., POI-GFP)
-
HEK293T cells for lentivirus production
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent
-
Target cell line
-
Polybrene
-
Puromycin
Procedure:
-
Cloning: Subclone your POI-GFP cDNA into the lentiviral expression vector containing the C-terminal FKBP12F36V tag using a suitable cloning method (e.g., Gateway cloning).
-
Lentivirus Production: a. Seed HEK293T cells in a 10 cm dish. b. The next day, co-transfect the cells with your lentiviral expression plasmid and the packaging plasmids using your preferred transfection reagent. c. Harvest the lentiviral supernatant 48 and 72 hours post-transfection and concentrate the virus.
-
Transduction: a. Seed your target cells in a 6-well plate. b. The following day, transduce the cells with the concentrated lentivirus in the presence of polybrene (final concentration 4-8 µg/mL).[7] c. After 24 hours, replace the virus-containing medium with fresh culture medium.
-
Selection: a. 48 hours post-transduction, begin selection with the appropriate concentration of puromycin for your cell line. b. Expand the puromycin-resistant cells to establish a stable cell line.
-
Validation: Confirm the expression of the full-length POI-GFP-FKBP12F36V fusion protein by Western blotting and fluorescence microscopy.
B. CRISPR/Cas9-Mediated Endogenous Knock-in of a Fluorescent Protein and FKBP12F36V Tag
This method allows for the study of the endogenously expressed protein at physiological levels.
Figure 3: Workflow for generating an endogenously tagged cell line using CRISPR/Cas9.
Materials:
-
CRISPR/Cas9 expression vector (e.g., pX330)
-
Donor plasmid containing the GFP-FKBP12F36V cassette flanked by homology arms (~500-800 bp) corresponding to the genomic region surrounding the stop codon of your POI.
-
sgRNA targeting the C-terminus of your POI.
-
Target cell line.
-
Transfection reagent.
-
Antibiotics for selection.
Procedure:
-
Design: a. Design an sgRNA that targets a region at or near the stop codon of your POI. b. Clone the sgRNA into the CRISPR/Cas9 expression vector. c. Construct the donor plasmid with the GFP-FKBP12F36V tag and appropriate homology arms.
-
Transfection: Co-transfect the target cells with the Cas9/sgRNA plasmid and the donor plasmid.
-
Selection and Clonal Isolation: a. After 48-72 hours, begin selection with the appropriate antibiotic. b. Isolate single clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Validation: a. Screen individual clones by genomic PCR to identify correctly targeted clones. b. Confirm the in-frame insertion of the tag by Sanger sequencing. c. Verify the expression of the tagged protein by Western blotting and fluorescence microscopy.
Protocol 2: Live-Cell Imaging of dTAG-Mediated Protein Degradation
This protocol outlines the steps for visualizing and quantifying the degradation of a fluorescently-tagged FKBP12F36V fusion protein in real-time.
Materials:
-
Validated cell line expressing POI-GFP-FKBP12F36V.
-
Glass-bottom imaging dishes or plates.
-
Live-cell imaging medium (e.g., phenol red-free DMEM with HEPES).
-
dTAG degrader stock solution (e.g., 10 mM dTAG-13 in DMSO).
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2).
Procedure:
-
Cell Seeding: Seed the cells in glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging.
-
Microscope Setup: a. Turn on the microscope and environmental chamber and allow them to equilibrate to 37°C and 5% CO2. b. Select the appropriate objective (e.g., 40x or 60x oil immersion). c. Set the imaging parameters to minimize phototoxicity:
- Use the lowest possible laser power that provides a good signal-to-noise ratio.
- Use the shortest possible exposure time.
- Acquire images at appropriate time intervals to capture the degradation kinetics (e.g., every 5-15 minutes for 2-6 hours).
-
Image Acquisition: a. Place the imaging dish on the microscope stage and locate a field of view with healthy, fluorescent cells. b. Acquire a few baseline images before adding the dTAG degrader. c. Prepare a working solution of the dTAG degrader in pre-warmed live-cell imaging medium. A typical starting concentration is 100-500 nM for dTAG-13. d. Carefully add the dTAG degrader solution to the imaging dish. e. Immediately start the time-lapse acquisition. f. Include a vehicle control (e.g., DMSO) in a separate dish.
Protocol 3: Quantitative Analysis of Live-Cell Imaging Data
This protocol describes how to analyze the time-lapse imaging data to quantify protein degradation kinetics.
Software:
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler).
-
Data analysis and graphing software (e.g., GraphPad Prism, R).
Procedure:
-
Image Segmentation and Tracking: a. Use the image analysis software to segment individual cells in each frame of the time-lapse movie. b. Track each cell over time to measure its fluorescence intensity throughout the experiment.
-
Fluorescence Intensity Measurement: a. For each tracked cell, measure the mean fluorescence intensity within the segmented area at each time point. b. Correct for background fluorescence by subtracting the mean intensity of a cell-free region from the intensity of each cell.
-
Data Normalization: a. For each cell, normalize the fluorescence intensity at each time point to its initial fluorescence intensity (before the addition of the dTAG degrader).
-
Data Plotting and Curve Fitting: a. Plot the normalized fluorescence intensity as a function of time for each cell and for the population average. b. To determine the degradation rate, fit the data to a one-phase exponential decay model.
-
Determination of DC50 and Dmax: a. To determine the DC50 and Dmax, perform the live-cell imaging experiment with a range of dTAG degrader concentrations. b. For each concentration, determine the percentage of protein remaining at a specific time point (e.g., after 4 hours). c. Plot the percentage of remaining protein against the log of the degrader concentration and fit the data to a dose-response curve to calculate the DC50 and Dmax.[8]
Conclusion
The dTAG system, coupled with live-cell imaging, provides a robust platform for the real-time visualization and quantification of targeted protein degradation. The detailed protocols and application notes provided here offer a comprehensive guide for researchers to effectively implement this powerful technology in their studies, enabling deeper insights into protein function and accelerating the development of novel therapeutics.
References
- 1. Single-Cell Quantification of Protein Degradation Rates by Time-Lapse Fluorescence Microscopy in Adherent Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 3. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] The dTAG system for immediate and target-specific protein degradation | Semantic Scholar [semanticscholar.org]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting incomplete protein degradation with dTAG
Welcome to the technical support center for the dTAG (degradation tag) system. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals effectively utilize this powerful technology for targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the dTAG system and how does it work?
The degradation tag (dTAG) system is a chemical biology tool for inducing rapid, selective, and reversible degradation of a specific protein of interest (POI).[][2] The system requires two key components:
-
A protein of interest fused with a mutant FKBP12F36V tag. This can be achieved through lentiviral expression or CRISPR/Cas9-mediated gene knock-in.[3]
-
A dTAG degrader molecule . This is a heterobifunctional small molecule that acts as a bridge. One end binds selectively to the FKBP12F36V tag, and the other end recruits a native E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[4]
The dTAG molecule facilitates the formation of a ternary complex between the tagged protein and the E3 ligase, leading to polyubiquitination of the POI and its subsequent degradation by the proteasome.[]
Figure 1. Mechanism of dTAG-mediated protein degradation.
Q2: Which dTAG degrader molecule should I use?
The choice of degrader depends on the specific target protein and cellular context. The two most common classes of dTAG molecules recruit different E3 ligases:
-
CRBN-recruiting degraders (e.g., dTAG-13): These are widely used and have shown high potency and rapid degradation kinetics for many targets.[3][5]
-
VHL-recruiting degraders (e.g., dTAGV-1): These provide a valuable alternative if the target is poorly degraded by CRBN-based molecules or if CRBN is not expressed or functional in your cell model.[6][7]
It is often beneficial to test both types of degraders to determine which is most effective for your specific protein of interest.[7][8]
Q3: Should I tag my protein at the N- or C-terminus?
The optimal location for the FKBP12F36V tag (N- or C-terminus) is protein-dependent.[2] A poorly positioned tag can disrupt protein folding, stability, localization, or function.[7]
-
Recommendation: If the literature does not provide guidance, it is best to generate and test both N- and C-terminal fusion constructs.[2] Lentiviral expression systems can be a rapid way to compare the degradation and functionality of both fusion orientations before committing to generating stable knock-in cell lines.[2][9]
Troubleshooting Guide: Incomplete Protein Degradation
Issue: My FKBP12F36V-tagged protein is not degrading or is degrading incompletely after adding the dTAG molecule.
This is a common challenge that can be addressed by systematically evaluating several factors. Follow this troubleshooting workflow:
Figure 2. Troubleshooting workflow for incomplete dTAG-mediated degradation.
Step 1: Verify Fusion Protein Expression and Integrity
-
Potential Cause: The fusion protein may not be expressing at sufficient levels, or the tag may be cleaved or inaccessible.
-
Solution: Perform a Western blot on cell lysates using an antibody against the FKBP12 tag or the protein of interest. Confirm the presence of a band at the expected molecular weight for the full-length fusion protein.
Step 2: Optimize dTAG Degrader Concentration and Incubation Time
-
Potential Cause: The concentration of the dTAG molecule may be suboptimal, or the incubation time may be insufficient. Some proteins degrade within an hour, while others may require longer treatment times (up to 24 hours).[10]
-
Solution:
-
Dose-Response: Perform a dose-response experiment to determine the optimal concentration (DC50). Test a broad range of concentrations.
-
Time-Course: At the optimal concentration, perform a time-course experiment (e.g., 0, 1, 2, 4, 8, 24 hours) to establish the degradation kinetics.[10]
-
| dTAG Molecule | Typical Concentration Range | Typical Incubation Time | E3 Ligase Recruited |
| dTAG-13 | 50 nM - 500 nM[3][11] | 1 - 24 hours[3][10] | Cereblon (CRBN)[5] |
| dTAGV-1 | 100 nM - 1 µM | 2 - 24 hours | von Hippel-Lindau (VHL)[6][7] |
| dTAG-47 | 100 nM - 1 µM | 1 - 24 hours[10] | Cereblon (CRBN) |
Table 1: Recommended Starting Conditions for dTAG Degraders.
Step 3: Confirm Dependence on the Ubiquitin-Proteasome System
-
Potential Cause: The observed loss of protein could be due to mechanisms other than proteasomal degradation, such as transcriptional or translational repression.
-
Solution: Co-treat cells with your dTAG molecule and a proteasome inhibitor (e.g., MG132). If degradation is proteasome-dependent, the inhibitor should "rescue" the protein from degradation, and you will observe protein levels similar to the vehicle control.[12]
Step 4: Re-evaluate Experimental System Components
-
Potential Cause: Suboptimal ternary complex formation is a primary reason for poor degradation. This can be due to the choice of E3 ligase or steric hindrance from the tag's position.
-
Solutions:
-
Switch E3 Ligase: If using a CRBN-recruiter like dTAG-13 fails, try a VHL-recruiter like dTAGV-1. Some proteins are better degraded by one E3 ligase over another.[6][7]
-
Change Tag Position: If you haven't already, test a construct with the FKBP12F36V tag fused to the other terminus of your protein.[7]
-
Check E3 Ligase Expression: Confirm that the required E3 ligase (CRBN or VHL) is expressed in your cell line of choice.
-
Key Experimental Protocols
Protocol 1: Western Blot Analysis of Protein Degradation
-
Cell Lysis:
-
Plate cells and allow them to adhere overnight. Treat with the dTAG degrader (and controls: DMSO vehicle, proteasome inhibitor) for the desired time and concentration.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors.[13]
-
Scrape adherent cells and transfer the lysate to a microcentrifuge tube.[14]
-
Incubate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C.[14]
-
Collect the supernatant, which contains the soluble protein fraction.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay kit.[14]
-
-
Sample Preparation & SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer. Add SDS-PAGE loading buffer and boil at 95-100°C for 5-10 minutes.[14]
-
Load 15-30 µg of protein per lane into a polyacrylamide gel. Include a protein ladder.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[14]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[14]
-
Incubate the membrane with a primary antibody (against the POI or the FKBP12 tag) overnight at 4°C with gentle agitation.[14]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.[14]
-
Re-probe the membrane for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Protocol 2: Cell Viability Assay
It is important to ensure that the observed effects are due to the degradation of the target protein and not general cytotoxicity of the dTAG molecule.[2]
-
Cell Plating:
-
Seed cells in a 96-well or 384-well plate at a density appropriate for your cell line and the duration of the assay.
-
-
Compound Treatment:
-
Incubation:
-
Incubate the plate for a duration relevant to your biological experiment (e.g., 24, 48, or 72 hours).
-
-
Viability Measurement:
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells and plot the cell viability against the compound concentration to determine any potential cytotoxic effects.
-
References
- 2. blog.addgene.org [blog.addgene.org]
- 3. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. dTAG-13 | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 6. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. bio-techne.com [bio-techne.com]
- 9. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 10. researchgate.net [researchgate.net]
- 11. FKBP12 PROTAC dTAG-13 | PROTAC | FKBP1 degrader | TargetMol [targetmol.com]
- 12. benchchem.com [benchchem.com]
- 13. Noncanonical amino acid incorporation enables minimally disruptive labeling of stress granule and TDP-43 proteinopathy [elifesciences.org]
- 14. origene.com [origene.com]
- 15. academic.oup.com [academic.oup.com]
Technical Support Center: AP1867 and dTAG Systems
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers encountering issues with AP1867-based systems, such as the dTAG protein degradation platform. The content is structured in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My target protein, fused with the FKBP12(F36V) tag, is not degrading after treatment with my dTAG molecule. What are the initial troubleshooting steps?
A1: When targeted degradation is not observed, a systematic approach is necessary to pinpoint the issue. The problem can typically be traced to one of three areas: the fusion protein, the chemical degrader, or the experimental conditions.
Initial Checklist:
-
Confirm Fusion Protein Expression: Verify that your FKBP12(F36V)-tagged protein of interest is expressed at detectable levels in your cell line.
-
Verify Degrader Integrity: Ensure your this compound-based degrader (e.g., dTAG-13) is correctly prepared, stored, and used at an appropriate concentration.
-
Check Cellular Machinery: Confirm that the cell line expresses the necessary E3 ligase (e.g., CRBN for dTAG-13) for the degradation to occur.[1][2]
-
Optimize Experimental Parameters: Review the treatment duration and dose. Degradation can be rapid, but optimal timing may vary between targets and cell lines.
Below is a logical workflow to diagnose the problem.
Q2: What is the "hook effect" and how can I determine the optimal concentration for my degrader?
A2: The "hook effect" is a phenomenon common to bifunctional molecules like PROTACs and dTAGs, where efficacy decreases at very high concentrations.[2][3] This occurs because an excess of the degrader molecule leads to the formation of separate binary complexes (Degrader-Target and Degrader-E3 Ligase) rather than the productive ternary complex (Target-Degrader-E3 Ligase) required for ubiquitination.[3]
To avoid this, it is crucial to perform a dose-response experiment. Testing a wide range of concentrations will help identify the optimal window for degradation and reveal if a hook effect is occurring.
| Parameter | Recommended Range | Purpose |
| Concentration Range | 1 nM - 10,000 nM | To identify the optimal degradation concentration (DC50) and observe any potential hook effect at higher concentrations.[3] |
| Incubation Time | 4 - 24 hours | Target degradation can be rapid, but longer incubation may be required for some proteins. |
Experimental Protocol: Dose-Response Analysis by Western Blot
-
Cell Plating: Seed your cells in a multi-well plate (e.g., 12-well or 24-well) and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of your dTAG molecule in culture medium. A common range is from 1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Treatment: Replace the medium in each well with the medium containing the different concentrations of the dTAG molecule.
-
Incubation: Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[4]
-
Incubate the membrane with a primary antibody specific to your protein of interest overnight at 4°C. Also, probe for a loading control (e.g., β-actin, GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities and normalize them to the loading control. Plot the normalized protein levels against the log of the degrader concentration to determine the DC50.
Q3: How does the dTAG system work and what are its key components?
A3: The dTAG system is a chemical biology tool for inducing rapid and specific degradation of a target protein.[2] It relies on three main components:
-
The FKBP12(F36V) Tag: A mutated version of the FKBP12 protein is fused to your protein of interest (POI). This mutation creates a "hole" that allows a "bumped" ligand to bind with high selectivity.[2]
-
The dTAG Molecule: A heterobifunctional molecule, such as dTAG-13. One end binds specifically to the FKBP12(F36V) tag, and the other end recruits a specific E3 ubiquitin ligase, such as CRBN.[1][2]
-
The Ubiquitin-Proteasome System: An endogenous cellular machinery. The recruited E3 ligase tags the POI with ubiquitin, marking it for destruction by the proteasome.
Q4: My this compound or dTAG molecule is difficult to dissolve. What are the recommended procedures for preparing stock solutions?
A4: this compound and its derivatives can have limited aqueous solubility. Proper preparation of high-concentration stock solutions is critical for experimental success. DMSO and ethanol are commonly used solvents. Always refer to the manufacturer's datasheet for specific instructions.
| Compound | Solvent | Maximum Concentration | Reference |
| AP 1867 | DMSO | 100 mM (69.38 mg/mL) | |
| AP 1867 | Ethanol | 100 mM (69.38 mg/mL) |
Protocol for Stock Solution Preparation:
-
Weighing: Carefully weigh the compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Dissolution: Vortex thoroughly. If precipitation occurs, gentle warming (e.g., in a 37°C water bath) or sonication can aid dissolution.[1][5]
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.
-
Working Solution: For experiments, thaw an aliquot and dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
Q5: I am observing unexpected cellular toxicity or phenotypes. Could these be off-target effects?
A5: While the dTAG system is designed for high specificity, off-target effects are a possibility with any small molecule.[6] These effects can arise from the molecule interacting with proteins other than its intended targets.[7] It is essential to run proper controls to distinguish on-target from off-target effects.
Recommended Control Experiments:
-
Parental Cell Line Control: Treat the parental cell line (without the FKBP12(F36V)-tagged protein) with the dTAG molecule. Any observed phenotype in this line is likely an off-target effect.
-
Vehicle Control: Always include a DMSO-only control to account for any effects of the solvent.
-
Inactive Epimer Control: If available, use an inactive version of the dTAG molecule that cannot bind the E3 ligase but can still bind the FKBP12(F36V) tag. This helps to isolate effects related to E3 ligase recruitment.
-
Rescue Experiment: If possible, re-express a version of your target protein that lacks the FKBP12(F36V) tag. If the phenotype is rescued, it confirms it was due to the on-target degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. icr.ac.uk [icr.ac.uk]
- 7. youtube.com [youtube.com]
Optimizing AP1867 Concentration for Reduced Off-Target Effects: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of AP1867, a synthetic ligand for the FKBP12(F36V) mutant protein, particularly in the context of the dTAG system for targeted protein degradation. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to off-target effects and provide detailed protocols for optimizing experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, cell-permeable ligand that specifically binds to the F36V mutant of the FKBP12 protein.[1][2] This specificity allows for the precise control of engineered proteins that are fused to the FKBP12(F36V) tag. This compound acts as a key component of the dTAG (degradation tag) system, where it is linked to an E3 ligase recruiter to form a degrader molecule.[3][4][5] This degrader then brings the FKBP12(F36V)-tagged protein of interest into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.
Q2: What are the potential off-target effects of this compound?
A2: While this compound is designed for high specificity to the FKBP12(F36V) mutant, potential off-target effects can arise from several sources. These may include weak binding to wild-type FKBP12 at high concentrations, interactions with other cellular proteins, or cellular stress responses triggered by the solvent (e.g., DMSO) or the compound itself.[1][6] Off-target effects can manifest as unexpected changes in cell signaling, cytotoxicity, or alterations in the expression of non-targeted proteins.[7]
Q3: How can I determine the optimal concentration of this compound for my experiment?
A3: The optimal concentration of this compound is cell-type and application-dependent. It is crucial to perform a dose-response experiment to determine the minimal concentration that achieves the desired on-target effect (e.g., protein degradation) without causing significant off-target effects or cytotoxicity. A typical starting point for dose-response experiments is to test a broad range of concentrations, for example, from 1 nM to 10 µM.
Q4: What are the signs of off-target effects or cytotoxicity in my cell cultures?
A4: Signs of off-target effects or cytotoxicity can include changes in cell morphology, reduced cell viability, decreased proliferation rates, or activation of apoptosis pathways. It is essential to include appropriate controls in your experiments, such as vehicle-only treated cells and cells expressing the target protein without the FKBP12(F36V) tag, to distinguish between on-target and off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Toxicity | This compound concentration is too high. | Perform a dose-response experiment to identify the lowest effective concentration. Use a concentration well below the determined cytotoxic concentration. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is low and consistent across all experimental conditions (typically <0.1%). Include a vehicle-only control. | |
| Off-target effects of this compound. | Lower the this compound concentration. Validate the on-target effect using a rescue experiment or by testing in a cell line not expressing the FKBP12(F36V)-tagged protein. | |
| Inconsistent Results | Variability in this compound preparation. | Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Ensure complete solubilization. |
| Cell culture variability. | Maintain consistent cell culture conditions, including cell density, passage number, and media composition. | |
| Degradation of this compound. | Aliquot stock solutions and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light. | |
| No or Low On-Target Effect | This compound concentration is too low. | Perform a dose-response experiment with a higher concentration range. |
| Poor cell permeability. | While this compound is cell-permeable, permeability can vary between cell lines. Increase incubation time or consider a different delivery method if necessary. | |
| Issues with the dTAG system components. | Verify the expression of the FKBP12(F36V)-tagged protein and the E3 ligase components in your cell line. |
Quantitative Data Summary
The following table summarizes key quantitative parameters to consider when optimizing this compound concentration. Note that these values can be cell-type and assay-dependent and should be determined empirically for your specific experimental system.
| Parameter | Description | Typical Range | Experimental Assay |
| On-Target EC50/DC50 | The concentration of this compound that produces 50% of the maximum on-target effect (e.g., protein degradation). | 1 - 100 nM | Western Blot, Flow Cytometry, Luciferase Reporter Assay |
| Off-Target EC50 | The concentration of this compound that produces 50% of a specific off-target effect. | > 1 µM | Kinase Profiling, Proteomics, Cell Signaling Assays |
| Cytotoxicity IC50 | The concentration of this compound that causes 50% inhibition of cell viability. | > 10 µM | MTT Assay, LDH Assay, CellTiter-Glo® |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration
This protocol outlines the steps to determine the optimal, non-toxic concentration of this compound for inducing the degradation of an FKBP12(F36V)-tagged protein of interest.
-
Cell Seeding: Seed the cells expressing the FKBP12(F36V)-tagged protein in a multi-well plate at a density that will not lead to over-confluence during the experiment.
-
This compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. A suggested concentration range is 0.1 nM to 10 µM. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined time, for example, 24 hours. The optimal incubation time may need to be determined in a separate time-course experiment.
-
Cell Lysis and Protein Quantification: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer. Determine the protein concentration of each lysate.
-
Western Blot Analysis: Perform a Western blot to detect the levels of the FKBP12(F36V)-tagged protein. Use an antibody against the protein of interest or the FKBP12(F36V) tag. Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the target protein level to the loading control. Plot the percentage of protein remaining against the this compound concentration to determine the DC50 (the concentration at which 50% degradation is achieved).
Protocol 2: Cytotoxicity Assay
This protocol describes how to assess the cytotoxic effects of this compound using a standard MTT or LDH assay.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with the same range of this compound concentrations as used in the dose-response experiment.
-
Incubation: Incubate the cells for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Assay Performance:
-
For MTT Assay: Add MTT reagent to each well and incubate. Then, add the solubilization solution and measure the absorbance at the appropriate wavelength.
-
For LDH Assay: Collect the cell culture supernatant and perform the LDH reaction according to the manufacturer's instructions. Measure the absorbance.
-
-
Data Analysis: Plot cell viability (or cytotoxicity) against the this compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of cell viability).
Visualizations
Caption: Mechanism of action of this compound within the dTAG system for targeted protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AP 1867 Supplier | CAS 195514-23-9 | this compound | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Tandem-Affinity Purification Method for Identification of Primary Intracellular Drug-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. icr.ac.uk [icr.ac.uk]
AP1867 & dTAG System Technical Support Center
Welcome to the technical support center for the AP1867-inducible dTAG system. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with targeted protein degradation in primary cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does the dTAG system function?
A1: this compound is a synthetic, cell-permeable molecule that acts as a selective binding ligand for a mutant version of the FKBP12 protein, specifically FKBP12(F36V).[1] It is a precursor for "degradation tag" (dTAG) molecules.[2] The dTAG system is a targeted protein degradation technology that operates by hijacking the cell's natural ubiquitin-proteasome system.[3]
The system works in two steps:
-
Tagging : The protein of interest (POI) is genetically fused to the FKBP12(F36V) tag. This is typically achieved by transducing cells with a lentiviral vector that expresses the POI-FKBP12(F36V) fusion protein.[3]
-
Degradation : A dTAG molecule (e.g., dTAG-13), which is a bifunctional small molecule derived from this compound, is added to the cells.[4] This molecule has two ends: one binds specifically to the FKBP12(F36V) tag on your protein, and the other binds to an E3 ubiquitin ligase, such as Cereblon (CRBN).[3] This induced proximity results in the ubiquitination of the fusion protein, marking it for rapid and selective degradation by the proteasome.[3]
Q2: Why is using the dTAG system in primary cells more challenging than in cell lines?
A2: Primary cells, being sourced directly from tissue, more closely mimic in vivo physiology but present several challenges compared to immortalized cell lines:
-
Low Transduction Efficiency : Primary cells are notoriously difficult to transduce with viral vectors, which are the most common method for introducing the FKBP12(F36V)-fusion construct.[5][6] This can result in insufficient expression of the tagged protein for effective degradation.
-
Increased Sensitivity and Toxicity : Primary cells are more sensitive to viral vector-associated toxicity, solvent effects (e.g., from DMSO), and off-target effects of the dTAG molecule.[7][8] High viral titers or compound concentrations can lead to significant cell death.[9]
-
Biological Variability : Primary cells from different donors can exhibit significant biological and genetic variability.[7] This can lead to inconsistent expression of the target protein, different transduction efficiencies, and variable responses to the dTAG molecule, impacting experimental reproducibility.
-
Limited Proliferation : Unlike cell lines, primary cells have a finite lifespan and often do not proliferate extensively in vitro, making it harder to select and expand a successfully transduced cell population.
Q3: How should I prepare and handle this compound and dTAG molecules?
A3: Proper handling and storage are critical for the efficacy of these small molecules.
Table 1: Properties and Handling of this compound-derived dTAG Molecules
| Property | Recommendation | Source(s) |
| Solvent | High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent. | [1][10] |
| Stock Concentration | Prepare a high-concentration stock solution (e.g., 10-100 mM in DMSO) to minimize the final volume of solvent added to cell cultures. | [11] |
| Storage | Store the DMSO stock solution in small aliquots at -20°C for long-term stability (months to years). Avoid repeated freeze-thaw cycles. | [2][11] |
| Working Dilution | On the day of the experiment, prepare fresh working dilutions from the stock solution using pre-warmed, complete cell culture medium. | [11] |
| Final Solvent Conc. | Ensure the final concentration of DMSO in the primary cell culture is non-toxic. This is typically ≤0.5%, but should be empirically determined for your specific cell type. | [11][12] |
Troubleshooting Guide
This guide addresses common issues encountered when using the dTAG system for protein degradation in primary cells.
Diagram 1: dTAG System Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Tandem-Affinity Purification Method for Identification of Primary Intracellular Drug-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lentivirus-mediated Conditional Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Culture – How to Optimize your Viral Transduction | abm Inc. [info.abmgood.com]
- 7. benchchem.com [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Ortho AP 1867 Supplier | CAS 2230613-03-1 | Tocris Bioscience [tocris.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
how to improve dTAG efficiency for a specific protein
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the dTAG (degradation tag) system for targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the dTAG system and how does it work?
The dTAG system is a chemical biology tool for rapid and specific degradation of a protein of interest (POI).[][2] It involves fusing your POI with a mutant FKBP12 protein (FKBP12F36V).[][3] A heterobifunctional dTAG molecule, such as dTAG-13, is then introduced. This molecule acts as a bridge, bringing the FKBP12F36V-tagged protein and an E3 ubiquitin ligase (like CRBN or VHL) into close proximity.[3][4] This induced proximity leads to the polyubiquitination of the POI, marking it for degradation by the proteasome.[][3]
Q2: What are the key components of the dTAG system?
The dTAG system consists of three main components:
-
The dTAG tag: A mutated form of the FKBP12 protein (FKBP12F36V) that is fused to your protein of interest.[3]
-
The dTAG degrader molecule: A small molecule, like dTAG-13 or dTAGV-1, that binds to both the FKBP12F36V tag and an E3 ubiquitin ligase.[5][6]
-
The endogenous cellular machinery: Specifically, the E3 ubiquitin ligase complex and the proteasome, which are responsible for ubiquitination and protein degradation.[3][4]
Q3: Should I express my dTAG-fusion protein using lentivirus or CRISPR/Cas9 knock-in?
Both methods have their advantages and the choice depends on your experimental needs.
-
Lentiviral expression is a relatively quick method to exogenously express the FKBP12F36V-fusion protein.[5] It is useful for initial validation and for comparing N- and C-terminal tagging to see which is better tolerated and more efficient for your specific protein.[4]
-
CRISPR/Cas9-mediated knock-in at the endogenous locus is the preferred method for studying the protein at physiological expression levels.[5] This approach avoids potential artifacts from overexpression and ensures the tagged protein is under the control of its native regulatory elements.
Q4: Which dTAG degrader molecule should I use?
The two most common dTAG degraders are dTAG-13 (recruits CRBN E3 ligase) and dTAGV-1 (recruits VHL E3 ligase).[3][6][7]
-
dTAG-13 is the most widely used and is effective for a broad range of proteins.[4][5]
-
dTAGV-1 is a valuable alternative for proteins that are resistant to dTAG-13-mediated degradation.[6][7] It is recommended to test both degraders to determine which is more efficient for your specific target protein.[8][9]
Troubleshooting Guide
Problem 1: Poor or no degradation of the target protein.
This is a common issue that can arise from several factors. Here's a step-by-step troubleshooting workflow:
Caption: Troubleshooting workflow for poor dTAG-mediated degradation.
-
Step 1: Confirm Fusion Protein Expression.
-
Action: Use Western blotting with an antibody against your protein of interest or the FKBP12 tag to confirm the expression of the full-length fusion protein.[8] Quantitative PCR (qPCR) can be used to check the transcript levels.
-
Rationale: Degradation cannot occur if the fusion protein is not expressed or is expressed at very low levels.
-
-
Step 2: Test Alternative Tag Location.
-
Action: If you are using lentiviral expression, generate constructs for both N- and C-terminal tagging of your protein with FKBP12F36V.[4]
-
Rationale: The location of the dTAG can affect the folding, function, and accessibility of the fusion protein for the dTAG degrader and E3 ligase complex.[9] For some proteins, one terminus may be more amenable to tagging than the other.
-
-
Step 3: Optimize dTAG Degrader Concentration and Incubation Time.
-
Action: Perform a dose-response experiment with the dTAG degrader (e.g., 1 nM to 10 µM) and a time-course experiment (e.g., 1, 2, 4, 8, 24 hours).[8]
-
Rationale: The optimal concentration and time for degradation can vary depending on the target protein, its turnover rate, and the cell line.
-
-
Step 4: Test an Alternative dTAG Degrader.
-
Step 5: Check E3 Ligase Expression.
-
Action: Verify the expression of the relevant E3 ligase (CRBN or VHL) in your cell line using Western blot or qPCR.
-
Rationale: Low or absent expression of the necessary E3 ligase will prevent dTAG-mediated degradation.
-
Problem 2: Off-target effects or cellular toxicity are observed.
While the dTAG system is designed for high specificity, off-target effects can occasionally occur.
Caption: Workflow to troubleshoot off-target effects and toxicity.
-
Action 1: Use a Negative Control Degrader.
-
Treat cells with a negative control compound like dTAG-13-NEG or dTAGV-1-NEG.[8] These are inactive diastereomers that do not bind the E3 ligase.
-
Rationale: This will help determine if the observed toxicity is due to the degradation of your target protein or a non-specific effect of the dTAG molecule.
-
-
Action 2: Lower the dTAG Degrader Concentration.
-
Use the lowest effective concentration of the dTAG degrader determined from your dose-response experiments.
-
Rationale: High concentrations of any small molecule can lead to off-target effects.
-
-
Action 3: Confirm On-Target Degradation.
-
Use a secondary, independent method to confirm that the observed phenotype is due to the loss of your target protein. For example, use siRNA or shRNA to knockdown your protein and see if it recapitulates the phenotype.
-
Rationale: This provides an orthogonal validation of your dTAG experiment.
-
-
Action 4: Perform a Rescue Experiment.
-
Express a version of your protein of interest that is resistant to dTAG-mediated degradation (e.g., without the FKBP12F36V tag) and see if it rescues the observed phenotype.
-
Rationale: A successful rescue experiment strongly indicates that the observed effects are due to the specific degradation of your target protein.
-
Data Presentation: Quantitative Comparison of dTAG Molecules
| dTAG Molecule | E3 Ligase Recruited | Typical Working Concentration (in vitro) | In Vivo Half-life (IP, mice) | Key Features |
| dTAG-13 | CRBN | 5-500 nM[8] | ~2.4 hours[9] | Widely used, potent, rapid degradation.[4][5] |
| dTAGV-1 | VHL | 5-500 nM[8] | ~4.4 hours[9][10] | Effective for dTAG-13 resistant proteins, improved in vivo properties.[6][7][10] |
| dTAG-13-NEG | None (inactive) | 500 nM[8] | N/A | Negative control for dTAG-13.[8] |
| dTAGV-1-NEG | None (inactive) | 500 nM[8] | N/A | Negative control for dTAGV-1.[8] |
Experimental Protocols
Protocol 1: Western Blot Analysis of dTAG-mediated Degradation
-
Cell Culture and Treatment:
-
Plate cells expressing the FKBP12F36V-fusion protein at an appropriate density.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with the desired concentration of dTAG degrader (e.g., dTAG-13 or dTAGV-1) and/or the corresponding negative control for the desired amount of time.
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[8]
-
Incubate on ice for 15-30 minutes with intermittent vortexing.[8]
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to your protein of interest or the FKBP12 tag overnight at 4°C.[11]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of dTAG-mediated protein degradation.
Caption: General experimental workflow for a dTAG study.
References
- 2. [PDF] The dTAG system for immediate and target-specific protein degradation | Semantic Scholar [semanticscholar.org]
- 3. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.addgene.org [blog.addgene.org]
- 5. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.bio-techne.com [resources.bio-techne.com]
- 9. journals.biologists.com [journals.biologists.com]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
dTAG system limitations and how to overcome them
Welcome to the technical support center for the Degradation Tag (dTAG) system. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the application of dTAG technology.
Frequently Asked Questions (FAQs)
Q1: What is the dTAG system and how does it work?
The dTAG system is a chemical biology tool for rapid and selective degradation of a target protein of interest (POI).[1][] It relies on the fusion of a small protein tag, a mutated form of FKBP12 (FKBP12F36V), to the POI.[3] A heterobifunctional small molecule, the dTAG degrader, is then introduced. This degrader has two key binding domains: one that specifically recognizes the FKBP12F36V tag and another that recruits a cellular E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[3][4] The dTAG molecule brings the tagged protein into close proximity with the E3 ligase, leading to polyubiquitination of the POI and its subsequent degradation by the proteasome.[][4] This system allows for dose-dependent and reversible control over protein levels.[5]
Q2: What are the main advantages of the dTAG system over other protein knockdown methods like RNAi or CRISPR/Cas9?
The dTAG system offers several key advantages:
-
Speed: Protein degradation is typically observed within hours, and sometimes even minutes, of adding the dTAG molecule, allowing for the study of acute biological responses.[4][6]
-
Reversibility: The effect is reversible; washing out the dTAG molecule allows for the re-expression and accumulation of the target protein.[4]
-
Selectivity: The dTAG molecules are engineered to be highly selective for the FKBP12F36V tag, minimizing off-target effects.[6]
-
Tunability: The extent of protein degradation can be controlled by titrating the concentration of the dTAG molecule.[5]
-
Post-translational Control: It acts at the protein level, directly targeting the functional molecule within the cell, unlike RNAi or CRISPR which act at the transcript or genomic level, respectively.[7]
Q3: Should I use an N-terminal or C-terminal tag for my protein of interest?
The decision to tag the N-terminus or C-terminus of your protein is critical and protein-dependent.[8] Tagging can potentially interfere with protein function, localization, or stability. It is recommended to:
-
Conduct a literature search to see if your protein or homologous proteins have been successfully tagged at a specific terminus.[8]
-
If the optimal terminus is unknown, it is advisable to generate and test both N- and C-terminal fusion constructs to determine which one preserves the native function of your protein.[8] The dTAG lentiviral expression system provides a rapid method for this initial comparison before proceeding with more time-intensive knock-in experiments.[8]
Q4: How do I choose between CRBN-recruiting (e.g., dTAG-13) and VHL-recruiting (e.g., dTAGV-1) degraders?
The choice of E3 ligase recruiter can be critical for achieving efficient degradation of your target protein. Some proteins may be resistant to degradation when one E3 ligase is recruited, but susceptible when another is used.[9] For example, dTAGV-1, which recruits VHL, has been shown to degrade proteins that are recalcitrant to the CRBN-recruiting dTAG-13.[9][10] It is recommended to test both types of degraders to determine the most effective one for your specific target and cellular context.[7] Additionally, dTAGV-1 has demonstrated an improved in vivo half-life compared to dTAG-13, which may be a consideration for in vivo studies.[9][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or inefficient degradation of the target protein. | 1. Incorrect tagging terminus: The FKBP12F36V tag is interfering with protein folding or function, preventing proper ternary complex formation. 2. Low expression of the tagged protein: Insufficient levels of the fusion protein for detection of degradation. 3. Suboptimal dTAG molecule or concentration: The chosen dTAG molecule may not be efficient for the specific target or the concentration may be too low or high (leading to the "hook effect").[9] 4. Cell line-specific issues: The cell line may have low levels of the required E3 ligase (CRBN or VHL) or other components of the ubiquitin-proteasome system. 5. Poor dTAG molecule solubility or stability: The degrader is not reaching its target in sufficient concentrations. | 1. Test both N- and C-terminal fusions to identify the terminus that allows for both protein function and efficient degradation.[8] 2. Confirm expression of the fusion protein by Western blot or other methods before starting degradation experiments. 3. Perform a dose-response curve with the dTAG molecule to determine the optimal concentration. Test both CRBN and VHL-recruiting degraders.[7] 4. Verify the expression of CRBN or VHL in your cell line. Consider using a different cell line if expression is low. 5. Ensure proper handling and storage of the dTAG molecule. For in vivo studies, consider optimizing the formulation and delivery route.[12][13][14] |
| Toxicity observed in cells upon dTAG molecule treatment. | 1. Off-target effects of the dTAG molecule: Although designed to be selective, high concentrations may lead to off-target toxicity. 2. Toxicity of the vehicle/solvent: The solvent used to dissolve the dTAG molecule (e.g., DMSO) may be toxic to the cells at the final concentration. 3. On-target toxicity: Degradation of the target protein itself is causing cellular toxicity. | 1. Perform a toxicity test with the dTAG molecule on the parental (non-tagged) cell line to assess off-target effects.[8] Use the lowest effective concentration of the dTAG molecule. 2. Include a vehicle-only control in your experiments. Ensure the final solvent concentration is below the toxic threshold for your cell line. 3. This may be an expected outcome if the target protein is essential for cell viability. This highlights the utility of the dTAG system in target validation. |
| Basal degradation of the tagged protein in the absence of the dTAG molecule. | Inherent instability of the fusion protein: The FKBP12F36V tag can sometimes act as a degron, leading to ligand-independent degradation.[15] | This is a known phenomenon that is target- and cell-line dependent.[15] If the basal degradation is significant, it may be necessary to screen different fusion constructs or linker sequences between the tag and the protein of interest. In some cases, a lower basal level of the protein may still be sufficient for functional studies. |
| Variability in degradation efficiency between experiments. | 1. Inconsistent cell culture conditions: Variations in cell density, passage number, or media composition. 2. Inconsistent dTAG molecule preparation: Errors in dilution or storage of the degrader. 3. Variability in transfection/transduction efficiency: For transient expression systems, the level of tagged protein can vary. | 1. Maintain consistent cell culture practices. 2. Prepare fresh dilutions of the dTAG molecule for each experiment from a concentrated stock. 3. Use a stable cell line expressing the tagged protein to reduce variability. If using transient expression, include appropriate controls to normalize for expression levels. |
Quantitative Data Summary
The following tables summarize key quantitative parameters of the dTAG system to aid in experimental design.
Table 1: In Vivo Pharmacokinetics of dTAG Molecules
| dTAG Molecule | Half-life (T1/2) in mice (hours) | Administration Route | Reference |
| dTAG-13 | 2.41 | Intraperitoneal | [9][11] |
| dTAGV-1 | 4.43 | Intraperitoneal | [9][11] |
Table 2: Degradation Kinetics of Various Proteins with dTAG-13
| Target Protein | Time to Pronounced Degradation | Cell Line | Reference |
| HDAC1-FKBP12F36V | Within 1 hour | MV4;11 | [6] |
| MYC-FKBP12F36V | Within 1 hour | MV4;11 | [6] |
| FKBP12F36V-EZH2 | Within 1 hour | MV4;11 | [6] |
| PLK1-FKBP12F36V | Within 1 hour | MV4;11 | [6] |
| FKBP12F36V-KRASG12V | 4 to 8 hours for near-complete degradation | MV4;11 | [6] |
| BRD4(short)-FKBP12F36V | Within 1 hour | MV4;11 | [6] |
Note: Degradation kinetics can be target and cell-type dependent.
Experimental Protocols
Lentiviral Expression of FKBP12F36V-tagged Proteins
This protocol is recommended for initial testing of N- vs. C-terminal tagging and for cell lines that are easily transduced. Addgene provides lentiviral gateway cloning-compatible vectors for exogenous expression of tagged targets (e.g., pLEX_305-N-dTAG and pLEX_305-C-dTAG).[16]
-
Cloning: Clone your gene of interest into the appropriate N- or C-terminal dTAG lentiviral expression vector.
-
Lentivirus Production: Co-transfect the dTAG expression plasmid along with packaging and envelope plasmids into a packaging cell line (e.g., HEK293T).
-
Virus Harvest: Collect the supernatant containing the lentiviral particles at 48 and 72 hours post-transfection.
-
Transduction: Transduce your target cells with the collected lentivirus in the presence of polybrene.
-
Selection: Select for successfully transduced cells using the appropriate antibiotic resistance marker present on the lentiviral vector.
-
Validation: Confirm the expression of the full-length fusion protein by Western blot using an antibody against the protein of interest or the tag (e.g., HA tag often included in the construct).
CRISPR/Cas9-mediated Knock-in of the FKBP12F36V Tag
This protocol allows for the study of the endogenously expressed protein at its native locus.
-
Design:
-
sgRNA: Design and validate an sgRNA that targets the genomic locus near the start (for N-terminal tagging) or stop (for C-terminal tagging) codon of your gene of interest.
-
Donor Plasmid: Construct a donor plasmid containing the FKBP12F36V tag sequence flanked by homology arms (typically 500-800 bp) corresponding to the genomic sequences upstream and downstream of the sgRNA cut site. The donor should also include a selectable marker.
-
-
Transfection: Co-transfect the sgRNA/Cas9 expression vector and the donor plasmid into your target cells.
-
Selection: Apply drug selection to enrich for cells that have integrated the donor plasmid.
-
Clonal Isolation: Isolate single-cell clones by limiting dilution or FACS.
-
Screening and Validation:
-
Genomic PCR: Screen individual clones by PCR to identify those with the correct integration of the dTAG cassette.
-
Western Blot: Confirm the expression of the tagged protein at the expected size and the loss of the untagged protein.
-
Sequencing: Sequence the genomic locus to confirm the in-frame insertion of the tag.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 3. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 5. books.rsc.org [books.rsc.org]
- 6. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.bio-techne.com [resources.bio-techne.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Use of the dTAG system in vivo to degrade CDK2 and CDK5 in adult mice and explore potential safety liabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. media.addgene.org [media.addgene.org]
Technical Support Center: AP1867 and Wild-Type FKBP12 Interactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of AP1867 on wild-type FKBP12. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound and its intended target?
This compound is a synthetic, cell-permeable ligand designed to selectively bind to the F36V mutant of the FK506-binding protein 12 (FKBP12), known as FKBP12F36V. Its primary application is in chemically induced dimerization (CID) and targeted protein degradation (dTAG) systems. In the dTAG system, this compound or its derivatives act as a linker to bring an FKBP12F36V-tagged protein of interest into proximity with an E3 ubiquitin ligase, leading to the degradation of the tagged protein.
Q2: Does this compound bind to wild-type FKBP12?
Yes, this compound can bind to wild-type FKBP12, but with significantly lower affinity compared to its engineered FKBP12F36V mutant. This binding is a potential source of off-target effects in experimental systems.
Q3: What are the known binding affinities of this compound for FKBP12F36V and wild-type FKBP12?
The binding affinities are summarized in the table below.
| Ligand | Target | Binding Affinity (IC50/Kd) |
| This compound | FKBP12F36V | IC50 = 1.8 nM |
| This compound | Wild-Type FKBP12 | Kd = 67 nM[1] |
Q4: What are the potential off-target effects of this compound binding to wild-type FKBP12?
While specific off-target effects of this compound binding to wild-type FKBP12 are not extensively documented, they can be inferred from the known functions of FKBP12. Potential off-target effects could involve the modulation of signaling pathways regulated by FKBP12, including:
-
Calcineurin Signaling: The complex of FKBP12 and the immunosuppressant drug FK506 inhibits the phosphatase activity of calcineurin.[1][2] It is plausible that high concentrations of this compound, by binding to wild-type FKBP12, could mimic this effect and lead to the inhibition of calcineurin, thereby affecting downstream signaling, such as the activation of the Nuclear Factor of Activated T-cells (NFAT).
-
mTOR Signaling: The FKBP12-rapamycin complex is a well-known inhibitor of the mTOR pathway.[1][3][4] Off-target engagement of FKBP12 by this compound could potentially interfere with the normal regulation of the mTOR pathway.
-
Calcium Homeostasis: FKBP12 is known to associate with and regulate the ryanodine receptor (RyR), an intracellular calcium release channel.[1][5][6] Disruption of this interaction by this compound could potentially alter intracellular calcium signaling.
-
TGF-β Signaling: FKBP12 is a component of the transforming growth factor-beta (TGF-β) type I receptor complex and acts as an inhibitor of its basal signaling.[7][8][9][10][11] this compound binding to FKBP12 might disrupt this regulation.
Troubleshooting Guide
This guide addresses potential issues and unexpected results that may arise during experiments using this compound, particularly concerning its off-target effects on wild-type FKBP12.
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected changes in cell signaling pathways (e.g., decreased NFAT activation, altered mTOR signaling) in control cells (not expressing FKBP12F36V) treated with this compound. | This compound is binding to endogenous wild-type FKBP12 and modulating its function. | 1. Perform a dose-response experiment: Determine the lowest effective concentration of this compound for your dTAG experiment to minimize off-target effects. 2. Use appropriate controls: Include a control cell line that does not express the FKBP12F36V-tagged protein to assess the effects of this compound on the background of wild-type FKBP12. 3. Overexpress wild-type FKBP12: This can help to "soak up" excess this compound and reduce its off-target effects. 4. Use an alternative dTAG ligand: Consider using a dTAG ligand with higher selectivity for FKBP12F36V if available. |
| Variability in experimental results between different cell lines. | Different cell lines may have varying expression levels of wild-type FKBP12 and other components of the affected signaling pathways. | 1. Quantify FKBP12 expression: Use Western blot or qPCR to determine the relative expression levels of FKBP12 in the cell lines being used. 2. Standardize experimental conditions: Ensure consistent cell density, passage number, and media conditions across all experiments. |
| No observable off-target effects despite theoretical concerns. | The off-target effects may be subtle, transient, or not significant at the concentrations of this compound being used. | 1. Increase the concentration of this compound: In a dedicated off-target assessment experiment, cautiously increase the concentration to see if a threshold for off-target effects can be identified. 2. Use more sensitive assays: Employ highly sensitive assays to detect subtle changes in downstream signaling (e.g., reporter gene assays for NFAT activity, phospho-specific antibodies for mTOR pathway components). 3. Analyze at different time points: Off-target effects may be immediate and transient or delayed. Perform a time-course experiment to capture the full dynamic range of any potential effects. |
Experimental Protocols
Protocol 1: In Vitro Calcineurin Phosphatase Activity Assay
This protocol is designed to assess the direct effect of the this compound/wild-type FKBP12 complex on calcineurin phosphatase activity.
Materials:
-
Recombinant human calcineurin A/B
-
Recombinant human wild-type FKBP12
-
This compound
-
Calcineurin substrate (e.g., RII phosphopeptide)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 1 mM CaCl₂, 0.25 µM Calmodulin)
-
Phosphate detection reagent (e.g., Malachite Green)
-
96-well microplate
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, pre-incubate varying concentrations of this compound with a fixed concentration of wild-type FKBP12 in the assay buffer for 30 minutes at 30°C. Include a "no this compound" control.
-
Add recombinant calcineurin to each well and incubate for 10 minutes at 30°C.
-
Initiate the phosphatase reaction by adding the calcineurin substrate to each well.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 30°C.
-
Stop the reaction and measure the amount of free phosphate released using a phosphate detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of calcineurin inhibition for each this compound concentration.
Protocol 2: Western Blot for NFATc1 Nuclear Translocation
This protocol assesses the effect of this compound on the nuclear translocation of NFATc1, a downstream target of calcineurin signaling, in cells expressing wild-type FKBP12.
Materials:
-
Cell line of interest (e.g., HEK293T, Jurkat)
-
This compound
-
Cell culture medium and supplements
-
Cell stimulation reagents (e.g., PMA and Ionomycin)
-
Nuclear and cytoplasmic extraction kit
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-NFATc1, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for a predetermined time (e.g., 1-2 hours). Include a vehicle control (DMSO).
-
Stimulate the cells with PMA and Ionomycin for 30 minutes to induce NFAT activation.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit.
-
Determine the protein concentration of each fraction.
-
Perform SDS-PAGE and Western blotting with 20-30 µg of protein per lane.
-
Probe the membrane with primary antibodies against NFATc1, Lamin B1, and GAPDH.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative amount of NFATc1 in the nuclear and cytoplasmic fractions.
Visualizations
Caption: Hypothetical mechanism of this compound off-target effects.
Caption: Workflow for investigating this compound off-target effects.
References
- 1. What are FKBP12 and how do they work? [synapse.patsnap.com]
- 2. Inhibition of calcineurin by a novel FK-506-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FK506-binding protein (FKBP12) regulates ryanodine receptor-evoked Ca2+ release in colonic but not aortic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 12 kDa FK506-binding protein, FKBP12, modulates the Ca(2+)-flux properties of the type-3 ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. FKBP12, the 12-kDa FK506-binding protein, is a physiologic regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. storage.imrpress.com [storage.imrpress.com]
- 11. FKBP Ligands—Where We Are and Where to Go? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: dTAG Experiments in Organoids
Welcome to the technical support center for dTAG (degradation tag) experiments in organoids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the application of dTAG technology in 3D organoid models.
Frequently Asked Questions (FAQs)
Q1: What is the dTAG system and how does it work in organoids?
The dTAG system is a targeted protein degradation technology that allows for the rapid and selective degradation of a protein of interest (POI).[][2] It relies on three key components:
-
A fusion protein: Your protein of interest is tagged with a mutant FKBP12 F36V protein.[] This can be achieved through methods like lentiviral expression or CRISPR/Cas9-mediated knock-in to the endogenous locus.[][3]
-
A dTAG degrader molecule: These are cell-permeable, heterobifunctional small molecules (e.g., dTAG-13, dTAG-7, or dTAGV-1).[3][4]
-
An E3 ubiquitin ligase: The dTAG molecule acts as a bridge, recruiting an endogenous E3 ligase (like CRBN or VHL) to the FKBP12F36V-tagged protein.[4][5]
This induced proximity leads to the polyubiquitination of the fusion protein, marking it for degradation by the proteasome.[4][5] This system has been successfully used to induce rapid and robust protein degradation in organoid models, such as mouse duodenum organoids.[6][7]
Q2: Which dTAG degrader molecule should I use?
The choice of dTAG degrader depends on the E3 ligase you wish to recruit.
-
dTAG-13 and dTAG-7: These molecules recruit the Cereblon (CRBN) E3 ligase.[3][4]
-
dTAGV-1: This degrader recruits the von Hippel-Lindau (VHL) E3 ligase.[4]
If you observe inefficient degradation with a CRBN-recruiting degrader, switching to a VHL-recruiting one (or vice-versa) may improve your results, as the efficiency of degradation can be dependent on the specific protein target and its subcellular localization.[8]
Q3: How do I introduce the FKBP12F36V tag into my protein of interest in organoids?
There are two primary methods for introducing the dTAG into your protein of interest within organoids:
-
Transgene expression: This involves using a lentiviral vector to express your protein of interest fused with the FKBP12F36V tag.[] This method is useful for initial rapid testing.
-
CRISPR/Cas9-mediated knock-in: This approach involves editing the endogenous gene locus to insert the FKBP12F36V tag.[3][9] This is the preferred method for studying the protein at its native expression level and avoiding overexpression artifacts. Efficient knock-in in organoids can be challenging, but protocols are available to optimize this process.[10][11][12]
Q4: What are essential controls for a dTAG experiment in organoids?
To ensure the validity of your results, the following controls are critical:[13]
-
Vehicle Control (e.g., DMSO): This serves as the baseline to compare the effects of the dTAG degrader.
-
Positive Control: A well-characterized dTAG-responsive cell line or organoid line can confirm that the experimental setup is working correctly.
-
Proteasome Inhibitor Control (e.g., MG132, Carfilzomib): Pre-treating your organoids with a proteasome inhibitor should prevent the degradation of your target protein after adding the dTAG molecule.[3] This confirms that the observed protein loss is proteasome-dependent.
-
Negative Control Compound: A structurally similar but inactive version of the degrader can help to confirm the specificity of the degradation effect.
Troubleshooting Guide
Issue 1: Incomplete or No Degradation of the Target Protein
This is a common challenge in dTAG experiments. Here’s a step-by-step guide to troubleshoot this issue.
Potential Cause & Solution
-
Suboptimal dTAG Degrader Concentration:
-
Perform a dose-response curve: The optimal concentration of the dTAG molecule can vary between different organoid lines and target proteins. It is recommended to test a range of concentrations (e.g., from 0.1 nM to 10,000 nM) to determine the DC50 (the concentration at which 50% of the protein is degraded).[14] In mouse duodenum organoids, potent degradation (>80%) was observed with dTAG-13 concentrations of 100 nM and higher.[6][7]
-
Beware of the "hook effect": At very high concentrations, the dTAG molecule can form binary complexes with either the fusion protein or the E3 ligase, rather than the desired ternary complex, leading to reduced degradation efficiency.[13][15] A full dose-response curve will help identify if this is occurring.
-
-
Insufficient Incubation Time:
-
Conduct a time-course experiment: The kinetics of degradation can vary. While degradation can be rapid (with significant reduction seen within hours), some proteins may require longer treatment times.[6][16] It is advisable to perform a time-course experiment (e.g., 0, 1, 2, 4, 8, 24 hours) to determine the optimal degradation window.[16]
-
-
Poor Penetration of the dTAG Molecule into the Organoid:
-
Dissociate organoids: For dense or large organoids, consider dissociating them into smaller clumps or single cells before treatment to ensure better exposure to the dTAG molecule.
-
Optimize culture conditions: Ensure that the organoid culture medium allows for efficient diffusion of small molecules.
-
-
Functionality of the FKBP12F36V Fusion Protein:
-
Check fusion protein expression and localization: Confirm that the FKBP12F36V-tagged protein is expressed at detectable levels and localizes to the correct subcellular compartment using techniques like Western blotting or immunofluorescence.
-
Test both N- and C-terminal tags: The position of the FKBP12F36V tag (N-terminus vs. C-terminus) can affect the function and degradation efficiency of the fusion protein.[2] It is recommended to test both configurations.
-
-
Low Expression of the Recruited E3 Ligase:
-
Verify E3 ligase expression: Check the expression level of the relevant E3 ligase (CRBN or VHL) in your organoid model. If expression is low, this could limit degradation efficiency.[15]
-
Switch dTAG degrader: If you suspect low expression of one E3 ligase, try a dTAG molecule that recruits a different one (e.g., switch from dTAG-13 to dTAGV-1).[8]
-
Issue 2: Off-Target Effects or Cellular Toxicity
Potential Cause & Solution
-
Toxicity of the dTAG Molecule:
-
Assess toxicity in parental organoids: Treat the parental (non-tagged) organoid line with the dTAG molecule at the desired concentration and monitor for any cytotoxic effects using viability assays (e.g., CellTiter-Glo).[2][6]
-
Use the lowest effective concentration: Once the optimal concentration for degradation is determined, use the lowest possible concentration that achieves the desired level of degradation to minimize potential off-target effects.
-
-
Degradation of "Neo-substrates":
-
Monitor known neo-substrates: Some E3 ligase recruiters can induce the degradation of other endogenous proteins (neo-substrates). For CRBN, known neo-substrates include GSPT1, IKZF1, and IKZF3.[2] It is advisable to check the levels of these proteins by Western blot to ensure the specificity of your dTAG system.
-
Perform proteomics: For a comprehensive analysis of specificity, quantitative proteomics can be used to compare protein levels in dTAG-treated versus vehicle-treated organoids.[2]
-
Issue 3: Variability in Degradation Efficiency Between Experiments
Potential Cause & Solution
-
Inconsistent Organoid Size and Density:
-
Standardize organoid culture: Implement a consistent protocol for passaging and growing organoids to ensure uniformity in size and density across experiments.
-
Size-select organoids: Before starting an experiment, you can filter organoids to select for a more homogenous population.
-
-
Lot-to-Lot Variation in Reagents:
-
Test new batches of reagents: When using a new batch of dTAG degrader or other critical reagents, it is good practice to re-validate the optimal concentration and degradation kinetics.
-
Use high-quality reagents: Ensure that all components of the organoid culture medium are of high quality and stored correctly.
-
Experimental Protocols
Protocol 1: Dose-Response and Time-Course for dTAG-mediated Degradation in Organoids
-
Plate Organoids: Plate FKBP12F36V-tagged organoids in a multi-well plate format suitable for your downstream analysis (e.g., 96-well plate for luminescence-based assays or a 24-well plate for Western blotting).
-
Prepare dTAG Dilutions: Prepare a serial dilution of the dTAG degrader in the organoid culture medium. For a dose-response experiment, this could range from 0.1 nM to 10 µM.
-
Treatment:
-
Dose-Response: Add the different concentrations of the dTAG degrader to the organoids and incubate for a fixed period (e.g., 4 or 24 hours), based on initial estimates.[6]
-
Time-Course: Add a fixed, optimal concentration of the dTAG degrader and incubate for different durations (e.g., 0, 1, 2, 4, 8, 24 hours).[16]
-
-
Lysis and Analysis:
-
Western Blotting: Lyse the organoids and perform Western blotting to detect the levels of the tagged protein. Use an antibody against the protein of interest or the FKBP12F36V tag. A loading control (e.g., GAPDH or Vinculin) is essential.[16]
-
Luminescence/Fluorescence: If your tagged protein is also fused to a reporter like luciferase or a fluorescent protein, you can use a plate reader to quantify the signal.
-
Protocol 2: Proteasome Inhibitor Rescue Assay
-
Plate Organoids: Plate your FKBP12F36V-tagged organoids in a multi-well plate.
-
Pre-treatment with Proteasome Inhibitor: Add a proteasome inhibitor (e.g., 10 µM MG132 or 1 µM Carfilzomib) to the designated wells and incubate for 2 hours.[3]
-
dTAG Treatment: Add the optimal concentration of your dTAG degrader to the wells (with and without the proteasome inhibitor) and incubate for the optimal degradation time.
-
Analysis: Lyse the organoids and perform Western blotting to assess the levels of your target protein. You should observe degradation in the dTAG-only treated wells, but not in the wells pre-treated with the proteasome inhibitor.
Quantitative Data Summary
Table 1: Example Dose-Response of dTAG-13 in CDK2dTAG Duodenum Organoids
| dTAG-13 Concentration (nM) | % CDK2 Degradation (relative to DMSO) |
| 0 (DMSO) | 0% |
| 10 | ~50% |
| 100 | >80% |
| 1000 | >80% |
Data adapted from Yenerall et al., 2023.[6]
Table 2: Example Time-Course of Degradation
| Time after dTAG addition (hours) | % Target Protein Remaining |
| 0 | 100% |
| 1 | 40% |
| 2 | 20% |
| 4 | <15% |
| 8 | <15% |
| 24 | <10% |
This table represents a typical rapid degradation profile. The exact kinetics will be protein-dependent.[16]
Visualizations
Caption: Mechanism of dTAG-mediated protein degradation.
Caption: Troubleshooting workflow for inefficient degradation.
References
- 2. blog.addgene.org [blog.addgene.org]
- 3. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. Use of the dTAG system in vivo to degrade CDK2 and CDK5 in adult mice and explore potential safety liabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.biologists.com [journals.biologists.com]
- 9. High-efficiency knock-in of degradable tags (dTAG) at endogenous loci in cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organoid Easytag: an efficient workflow for gene targeting in human organoids - preLights [prelights.biologists.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Efficient and error-free fluorescent gene tagging in human organoids without double-strand DNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. A protocol for rapid degradation of endogenous transcription factors in mammalian cells and identification of direct regulatory targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Managing AP1867 and dTAG System Toxicity in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing potential toxicity associated with the long-term use of AP1867 and the dTAG system in experimental settings.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and the dTAG system?
A1: this compound is a synthetic, cell-permeable small molecule that acts as a selective ligand for a mutant form of the FKBP12 protein, specifically FKBP12F36V.[1][2] This mutant protein contains a single amino acid substitution (phenylalanine to valine at position 36) that creates a "hole" in the protein's binding pocket, allowing this compound to bind with high affinity and specificity. The wild-type FKBP12 protein does not bind this compound effectively.
The dTAG (degradation tag) system is a powerful chemical biology tool that utilizes this compound or similar ligands to induce the targeted and rapid degradation of a protein of interest (POI).[1][2][3][4] This is achieved by fusing the FKBP12F36V tag to the POI. A dTAG molecule, which is a heterobifunctional compound consisting of an FKBP12F36V ligand (like this compound) linked to a ligand for an E3 ubiquitin ligase (such as Cereblon or VHL), is then introduced.[1][2][4] This molecule brings the FKBP12F36V-tagged POI into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2]
Q2: What are the potential sources of toxicity in long-term experiments using the dTAG system?
A2: Toxicity in long-term dTAG experiments can arise from several sources:
-
On-target toxicity: The degradation of the target protein itself may lead to cellular toxicity, especially if the protein is essential for cell survival or normal function. This is an expected outcome if the therapeutic strategy is to eliminate a disease-driving protein.
-
Off-target effects of the dTAG molecule: Although designed for high specificity, dTAG molecules could potentially have off-target interactions, leading to unintended cellular responses and toxicity.[1] However, studies have shown that dTAG-13, a commonly used dTAG molecule, has little to no off-target activity on neo-substrates of Cereblon, such as IKZF1.[5]
-
Toxicity of the dTAG molecule itself: At high concentrations or with prolonged exposure, the dTAG molecule itself might exert cytotoxic effects independent of its protein-degrading activity. It is crucial to determine the optimal concentration that balances efficient protein degradation with minimal toxicity.[5][6]
-
Formulation-related toxicity (in vivo): In animal studies, the vehicle used to dissolve and administer the dTAG molecule can be a significant source of toxicity, sometimes even greater than the dTAG molecule itself.[7][8] Different formulations can cause varying degrees of local and systemic toxicity.[7][8]
-
Solvent toxicity (in vitro): The solvent used to dissolve this compound or dTAG molecules, typically DMSO, can be toxic to cells at higher concentrations. It is essential to keep the final solvent concentration in the culture medium low (e.g., <0.1%).
Q3: How can I determine if the observed toxicity is on-target or off-target?
A3: Distinguishing between on-target and off-target toxicity is a critical step in troubleshooting. Here are some strategies:
-
Use a negative control dTAG molecule: Employ a structurally similar molecule that binds to FKBP12F36V but not the E3 ligase, or vice versa. If this control molecule does not cause toxicity, it suggests the observed toxicity is likely due to the degradation of the target protein (on-target).
-
Rescue experiment: Re-express a version of the target protein that is resistant to dTAG-mediated degradation (e.g., without the FKBP12F36V tag). If this rescues the cells from toxicity, it confirms an on-target effect.
-
Test in parental cells: Treat the parental cell line (without the FKBP12F36V-tagged protein) with the dTAG molecule. Any toxicity observed in these cells is likely an off-target effect of the molecule itself.[5][6]
Q4: Is the toxicity induced by the dTAG system reversible?
A4: Yes, one of the key advantages of the dTAG system is its reversibility.[2][4] Since the dTAG molecule acts catalytically and does not permanently alter the genome, its effects can be reversed by washing it out of the cell culture medium.[2][4] Upon removal of the dTAG molecule, the synthesis of the target protein will resume, and its levels should be restored, potentially reversing the toxic phenotype if it was due to the absence of the protein. The rate of recovery will depend on the turnover rate of the target protein.
II. Troubleshooting Guides
Problem 1: High levels of cell death observed at all tested concentrations of the dTAG molecule.
| Possible Cause | Suggested Solution |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level (typically <0.1%). Run a vehicle-only control to assess the toxicity of the solvent alone. |
| Contamination | Regularly check cell cultures for microbial contamination (e.g., bacteria, mycoplasma) which can cause widespread cell death. |
| Poor Cell Health | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Use cells with a low passage number. |
| Incorrect Compound Concentration | Verify the stock concentration of your this compound or dTAG molecule and the accuracy of your dilutions. Prepare fresh dilutions for each experiment. |
Problem 2: Toxicity observed only at high concentrations of the dTAG molecule.
| Possible Cause | Suggested Solution |
| Off-target Cytotoxicity | This may be an inherent property of the dTAG molecule at high concentrations. Determine the lowest effective concentration that achieves the desired level of protein degradation while minimizing toxicity through a dose-response experiment. |
| Compound Instability | The compound may degrade over time in the culture medium, leading to the formation of toxic byproducts. When possible, refresh the medium with a fresh dTAG molecule, especially in long-term experiments. |
Problem 3: No protein degradation is observed, but toxicity is still present.
| Possible Cause | Suggested Solution |
| Inefficient dTAG System | Confirm the expression of the FKBP12F36V-tagged protein and the functionality of the E3 ligase in your cell line. Verify the integrity of your dTAG molecule. |
| Cell Line Sensitivity | The specific cell line may be particularly sensitive to the dTAG molecule itself. Test a range of lower concentrations to find a non-toxic window. |
| Assay Interference | The observed "toxicity" might be an artifact of the viability assay used. Some compounds can interfere with the chemical reactions of certain assays (e.g., MTT). Use an orthogonal viability assay to confirm the results. |
III. Quantitative Data Summary
The following tables summarize key quantitative data related to the use of dTAG molecules. Note that optimal concentrations and observed toxicity can be highly cell-line dependent.
Table 1: Recommended Concentration Ranges for dTAG-13 in Cell Culture
| Parameter | Concentration Range | Notes |
| Effective Concentration for Degradation | 50 - 500 nM | Potent degradation of various fusion proteins has been observed in this range.[2] |
| Concentrations with Minimal In Vitro Toxicity | Up to 20 µM | In several cell lines, dTAG-13 showed little to no toxicity at doses as high as 20 µM in short-term assays.[5] |
| Concentrations Showing Off-Target Viability Effects | > 100 nM | In some sensitive organoid models, off-target effects on viability were noted at concentrations above 100 nM.[6] |
Table 2: In Vivo dTAG-13 Formulation and Observed Toxicity in Mice [7][8]
| Formulation | Composition (v/v/v) | Observed Toxicity |
| Formulation 1 | Solutol:DMSO:Saline (20:5:75) | Least toxic formulation, but provided lower exposure. |
| Formulation 2 | Ethanol:Benzyl Benzoate:PEG400:Tween80 (10:30:40:20) | Provided the highest exposure but was also the most toxic, causing skin lesions at the injection site. |
| Formulation 4 | Ethanol:PEG400:Tween80 (20:60:20) | Used in repeat-dose studies. |
IV. Experimental Protocols
Protocol 1: Dose-Response and Time-Course Experiment to Assess In Vitro Toxicity
This protocol is designed to determine the optimal concentration and incubation time for a dTAG molecule to achieve effective protein degradation with minimal cytotoxicity.
Materials:
-
Parental cell line (not expressing the FKBP12F36V-tagged protein)
-
Engineered cell line (expressing the FKBP12F36V-tagged protein)
-
Complete cell culture medium
-
dTAG molecule stock solution (e.g., dTAG-13 in DMSO)
-
Vehicle control (e.g., DMSO)
-
96-well clear-bottom black plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®, resazurin, or similar)
-
Plate reader for luminescence or fluorescence detection
Procedure:
-
Cell Seeding:
-
Seed both parental and engineered cells into 96-well plates at a predetermined optimal density.
-
Incubate for 24 hours to allow cells to adhere and enter logarithmic growth.
-
-
Compound Treatment (Dose-Response):
-
Prepare a serial dilution of the dTAG molecule in complete culture medium. A typical concentration range to test would be from 1 nM to 20 µM.
-
Include a vehicle-only control and a positive control for cell death (e.g., a known cytotoxic agent).
-
Carefully remove the old medium from the cells and add the medium containing the different concentrations of the dTAG molecule or controls.
-
-
Incubation (Time-Course):
-
Incubate the plates for different durations to assess the time-dependent effects. Recommended time points are 24, 48, 72, and 96 hours. Use separate plates for each time point.
-
-
Cell Viability Assessment:
-
At each time point, perform a cell viability assay according to the manufacturer's instructions.
-
For example, using CellTiter-Glo®, allow the plate and reagent to equilibrate to room temperature, add the reagent to each well, mix on an orbital shaker for 2 minutes, and then read the luminescence.
-
-
Data Analysis:
-
Normalize the data to the vehicle-only control for each cell line.
-
Plot cell viability (%) against the log of the dTAG molecule concentration to generate dose-response curves for each time point.
-
Determine the IC50 (half-maximal inhibitory concentration) for toxicity at each time point for both cell lines.
-
Simultaneously, perform western blotting on parallel samples to correlate the level of protein degradation with the observed toxicity.
-
Protocol 2: Washout Experiment to Assess Reversibility of Toxicity
This protocol determines if the cytotoxic effects of a dTAG molecule are reversible upon its removal.
Materials:
-
Engineered cell line expressing the FKBP12F36V-tagged protein
-
Complete cell culture medium
-
dTAG molecule
-
Phosphate-Buffered Saline (PBS), sterile
-
6-well plates
-
Cell viability assay reagent
Procedure:
-
Initial Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with a concentration of the dTAG molecule that has been shown to cause a measurable level of toxicity (e.g., the IC50 value determined from Protocol 1) for a specific duration (e.g., 48 hours). Include a vehicle-only control group.
-
-
Washout:
-
After the treatment period, aspirate the medium containing the dTAG molecule.
-
Gently wash the cells twice with pre-warmed sterile PBS.
-
Add fresh, pre-warmed complete culture medium that does not contain the dTAG molecule.
-
-
Recovery:
-
Incubate the cells for various recovery periods (e.g., 24, 48, and 72 hours after washout).
-
-
Assessment:
-
At the end of the initial treatment period and at each recovery time point, assess cell viability using a suitable assay.
-
In parallel, lyse cells at each time point to analyze the re-expression of the target protein by western blotting.
-
-
Data Analysis:
-
Compare the cell viability of the washout group to the continuously treated group and the vehicle control group at each time point.
-
A significant increase in cell viability in the washout group over time indicates that the toxicity is reversible.
-
Correlate the recovery of cell viability with the re-expression of the target protein.
-
V. Visualizations
Signaling Pathway of the dTAG System
Caption: Mechanism of the dTAG system for targeted protein degradation.
Experimental Workflow for Assessing In Vitro Toxicity
References
- 1. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 5. blog.addgene.org [blog.addgene.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Use of the dTAG system in vivo to degrade CDK2 and CDK5 in adult mice and explore potential safety liabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
optimizing washout experiments for dTAG reversibility
Welcome to the technical support center for optimizing washout experiments for dTAG (degradation tag) reversibility. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist researchers, scientists, and drug development professionals in achieving robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of dTAG-mediated protein degradation?
The dTAG system is a targeted protein degradation technology that utilizes a heterobifunctional small molecule, the dTAG degrader, to induce the degradation of a protein of interest (POI).[1][2] The POI is first tagged with a mutant FKBP12 protein (FKBP12F36V). The dTAG molecule then acts as a bridge, bringing the tagged protein into proximity with an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL). This induced proximity leads to the polyubiquitination of the POI, marking it for degradation by the proteasome.[1][2]
Q2: How is the dTAG system reversible?
The reversibility of the dTAG system is a key advantage.[3][4][5][6] The dTAG degrader is a small molecule that can be removed from the cellular environment. By washing the cells and replacing the culture medium with fresh, degrader-free medium, the ternary complex between the tagged protein, the dTAG molecule, and the E3 ligase dissociates. This stops the targeted degradation, allowing for the re-expression and accumulation of the tagged protein.[7][8]
Q3: How quickly can I expect my protein of interest to be degraded and then recover after washout?
The kinetics of degradation and recovery are target-dependent and can vary between different proteins and cell lines.[8][9] Degradation is typically rapid, with significant reduction of the target protein often observed within a few hours of dTAG molecule addition.[7] Protein recovery after washout is also relatively fast, with detectable levels often reappearing within hours and reaching near-endogenous levels within 24 to 48 hours.[7][8][9] However, it is crucial to perform a time-course experiment for your specific protein of interest to determine the precise kinetics.[8]
Q4: Do I need a negative control for my washout experiment?
Yes, a negative control is essential. A common negative control is a molecule that is structurally similar to the active dTAG degrader but does not bind to the E3 ligase. This helps to ensure that the observed effects are due to the specific degradation of the target protein and not off-target effects of the compound.
Q5: Which terminus (N- or C-terminus) of my protein of interest should I tag?
The choice of tagging terminus is critical and should be determined empirically. Tagging at the wrong terminus can interfere with the protein's function, localization, or stability. It is recommended to test both N- and C-terminal fusions to identify the optimal tagging strategy for your protein of interest.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete or slow protein recovery after washout. | 1. Insufficient washing: Residual dTAG molecules may remain, continuing to promote degradation. 2. Slow protein synthesis rate: The cell line may have a slow rate of transcription and translation for your protein of interest. 3. Cell health issues: Poor cell viability can impact protein synthesis. 4. dTAG molecule properties: Some dTAG molecules may have higher binding affinities or slower clearance rates. | 1. Optimize the washout protocol: Increase the number of washes and the volume of washing medium. Extend the incubation time in fresh medium between washes. 2. Allow for longer recovery times: Extend your post-washout time course to 48 or 72 hours. 3. Ensure optimal cell culture conditions: Check cell viability and ensure proper nutrient supply and culture density. 4. Consult literature for your specific dTAG molecule: If available, review pharmacokinetic data for the degrader you are using. |
| High variability in protein recovery between replicates. | 1. Inconsistent washing technique: Differences in the thoroughness of washing can lead to variable residual dTAG concentrations. 2. Cell density variations: Different numbers of cells will produce different total amounts of protein. 3. Pipetting errors: Inaccurate sample collection or loading for analysis. | 1. Standardize the washout protocol: Use a consistent number of washes, washing volume, and incubation times for all samples. 2. Ensure consistent cell seeding and confluence: Plate the same number of cells for each replicate and perform experiments at a consistent cell confluence. 3. Use proper pipetting techniques and loading controls: Ensure accurate sample handling and normalize to a reliable loading control for Western blot analysis. |
| No protein recovery after washout. | 1. Cell line instability: The cell line expressing the tagged protein may be unstable, leading to loss of expression over time. 2. Toxicity of the dTAG molecule or protein degradation: The degradation of the protein of interest may be toxic to the cells, leading to cell death and a lack of recovery. 3. Issues with the expression construct: The promoter driving the expression of the tagged protein may have been silenced. | 1. Perform regular quality control of your cell line: Verify the expression of the tagged protein by Western blot or flow cytometry. 2. Assess cell viability during the experiment: Use a cell viability assay to monitor the health of the cells during dTAG treatment and washout. Consider using a lower concentration of the dTAG molecule. 3. Validate your expression construct: Ensure the promoter is active in your cell line and that the construct is integrated stably. |
Quantitative Data on dTAG Reversibility
The following table summarizes protein recovery times observed in various studies after dTAG washout. Note that these are examples, and the kinetics for your specific protein of interest should be determined experimentally.
| Protein Target | Cell Line/System | Time to Detectable Recovery | Time to Near-Control Levels | Reference |
| BCL11A | HUDEP-2 cells | 2 hours | 24 hours | [7] |
| Eomes | Mouse embryoid bodies | 1-2 hours | ~2 hours | [9][10] |
| Unspecified | Mouse pre-implantation embryos | A few hours | ~50% recovery in 5-8 hours | [4][5] |
| NanoLuc-CDT fusions | Not specified | Not specified | ~24 hours | [8] |
| YY1 | Mouse embryonic stem cells | Not specified | Substantial recovery |
Experimental Protocols
Protocol 1: dTAG Washout for Western Blot Analysis
This protocol outlines the steps for performing a dTAG washout experiment followed by analysis of protein recovery using Western blotting.
Materials:
-
Cells expressing the FKBP12F36V-tagged protein of interest
-
Complete cell culture medium
-
dTAG degrader molecule
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibody against the protein of interest or the tag
-
Secondary antibody conjugated to HRP or a fluorescent dye
Procedure:
-
dTAG Treatment:
-
Plate cells at an appropriate density to allow for multiple time points.
-
Treat cells with the desired concentration of the dTAG degrader for a sufficient time to achieve complete degradation (determine this empirically, but 2-6 hours is a common starting point).
-
-
Washout:
-
Aspirate the medium containing the dTAG degrader.
-
Wash the cells gently with pre-warmed PBS. For a 10 cm dish, use 10 mL of PBS.
-
Aspirate the PBS.
-
Repeat the wash step 2-3 times to ensure complete removal of the dTAG molecule.
-
Add fresh, pre-warmed complete medium without the dTAG degrader.
-
-
Time-Course Collection:
-
Collect cell lysates at various time points after washout (e.g., 0, 2, 4, 8, 12, 24, 48 hours). The 0-hour time point should be collected immediately after the final wash.
-
To collect lysates, wash the cells once with cold PBS, then add lysis buffer and scrape the cells.
-
Incubate the lysate on ice and then clarify by centrifugation.
-
-
Western Blot Analysis:
-
Determine the protein concentration of each lysate.
-
Load equal amounts of protein for each time point onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a membrane.
-
Probe the membrane with the primary antibody, followed by the secondary antibody.
-
Detect the signal and quantify the band intensities. Normalize the signal of your protein of interest to a loading control.
-
Visualizations
dTAG System Mechanism of Action
Caption: Mechanism of dTAG-mediated degradation and subsequent protein recovery after washout.
Experimental Workflow for a dTAG Washout Experiment
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 4. Rapid and efficient degradation of endogenous proteins in vivo identifies stage specific roles of RNA Pol II pausing in mammalian development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Temporal resolution of gene derepression and proteome changes upon PROTAC-mediated degradation of BCL11A protein in erythroid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic profiling of conditional degron tag technologies for target validation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. A degron-based approach to manipulate Eomes functions in the context of the developing mouse embryo - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling Precision Protein Degradation: A Comparative Guide to dTAG and Auxin-Inducible Degron Systems
For researchers, scientists, and drug development professionals navigating the landscape of targeted protein degradation, the choice between the AP1867 dTAG system and the auxin-inducible degron (AID) system is a critical one. Both offer powerful tools for rapid and controlled elimination of specific proteins, overcoming the limitations of traditional genetic knockout or RNAi techniques. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the most suitable system for your research needs.
The ability to acutely deplete a protein of interest is paramount for dissecting complex biological processes and validating novel drug targets. Both the dTAG and AID systems have emerged as leading technologies to achieve this with temporal and specific control. While they share the common goal of inducing proteasomal degradation of a target protein, they operate through distinct molecular mechanisms, each with its own set of advantages and considerations.
At a Glance: dTAG vs. AID
| Feature | This compound dTAG System | Auxin-Inducible Degron (AID) System |
| Mechanism | Heterobifunctional molecule (e.g., dTAG-13) induces proximity between an FKBP12F36V-tagged protein and the endogenous CRBN E3 ubiquitin ligase.[1][][3] | Auxin (or an analog) acts as a "molecular glue" to facilitate the interaction between an AID-tagged protein and an exogenously expressed plant-derived F-box protein (TIR1 or AFB2), which is part of an SCF E3 ubiquitin ligase complex.[4][5][6] |
| Inducer Molecule | Synthetic small molecules (e.g., dTAG-13, this compound).[1][7] | Plant hormone auxin (e.g., indole-3-acetic acid, IAA) or its derivatives (e.g., 5-Ph-IAA).[4][8][9] |
| E3 Ligase | Recruits endogenous Cereblon (CRBN).[1][3] | Requires exogenous expression of a plant-specific F-box protein (e.g., OsTIR1, AtAFB2).[5][10] |
| Tag | FKBP12F36V (a mutant of human FKBP12).[1][] | Auxin/IAA domains (e.g., miniIAA7) from plants.[4][11] |
| In Vivo Applicability | Demonstrated in mouse models.[1][12][13][14] | Feasible, with second-generation systems (AID2) showing improved in vivo tolerance.[8][9][15][16] |
| Potential Leakiness | Generally low basal degradation reported.[10] | First-generation systems can exhibit leaky degradation, which is improved in second-generation (AID2) systems.[5][16] |
| Off-Target Effects | Considered to have minimal off-target effects due to the high specificity of the FKBP12F36V ligand.[][3] | The inducer (auxin) can have off-target effects at high concentrations in some systems, though this is mitigated in the AID2 system.[8][16] |
Delving into the Mechanisms
The fundamental difference between the dTAG and AID systems lies in their approach to hijacking the cell's protein degradation machinery.
The dTAG System: This system employs a "degradation tag" (dTAG), which is a mutated form of the human FKBP12 protein (FKBP12F36V).[1][] This tag is genetically fused to the protein of interest. The system is activated by a heterobifunctional small molecule, such as dTAG-13, which consists of a ligand that specifically binds to FKBP12F36V and another ligand that recruits the endogenous Cereblon (CRBN) E3 ubiquitin ligase.[1][3] This induced proximity leads to the polyubiquitination of the target protein and its subsequent degradation by the proteasome.
Caption: The dTAG system mechanism.
The Auxin-Inducible Degron (AID) System: The AID system is derived from a plant hormone signaling pathway.[6] It requires the expression of a plant-specific F-box protein, typically TIR1 from Oryza sativa (rice) or AFB2 from Arabidopsis thaliana, in the host cells.[5][10] The protein of interest is tagged with an auxin-inducible degron (AID), a short peptide sequence from an AUX/IAA protein.[4] The addition of the plant hormone auxin (or a more specific and less toxic analog in second-generation systems) acts as a "molecular glue," promoting the interaction between the AID tag and the TIR1/AFB2-containing SCF E3 ubiquitin ligase complex.[5][6] This interaction leads to the ubiquitination and degradation of the target protein.
Caption: The AID system mechanism.
Performance Comparison: A Data-Driven Analysis
The choice between dTAG and AID often comes down to specific experimental needs. Here, we summarize key performance metrics based on published data.
Degradation Kinetics and Potency
| System | Target Protein | Cell Line | Inducer Concentration | Time to >90% Degradation | Reference |
| dTAG | FKBP12F36V-BRD4 | 293FT | 100 nM dTAG-13 | ~2 hours | [1] |
| dTAG | FKBP12F36V-KRASG12V | MV4;11 | 500 nM dTAG-13 | ~4 hours | [1] |
| AID | LMNA-miniIAA7 | A431 | 500 nM 5-Ph-IAA | ~2 hours | [17] |
| AID2 | CEP192-mAID | Mouse Embryonic Fibroblasts | 1 µM 5-Ph-IAA | < 1 hour | [8][9] |
Both systems can achieve rapid and potent degradation of target proteins, often within a few hours of inducer addition. The second-generation AID2 system, utilizing engineered TIR1 and auxin analogs, demonstrates particularly fast degradation kinetics.[8][9]
Specificity and Off-Target Effects
A critical consideration for any targeted degradation platform is its specificity.
-
dTAG System: The dTAG system is reported to be highly specific with minimal off-target effects.[][3] The specificity is derived from the engineered "bump-and-hole" interaction between the dTAG-13 molecule and the FKBP12F36V tag, which does not affect the endogenous wild-type FKBP12.[1]
-
AID System: The first-generation AID system, using natural auxin (IAA), could exhibit off-target effects at the high concentrations required for efficient degradation.[16] However, the development of the AID2 system, which uses a mutated F-box protein and a modified auxin analog (e.g., 5-Ph-IAA), has significantly improved specificity and reduced off-target concerns.[8][9][16] It is important to note that the term "AID" is also used for Activation-Induced Deaminase, an enzyme involved in antibody diversification, which has known off-target DNA-mutating activities; this is distinct from the Auxin-Inducible Degron system.[18][19][20]
Experimental Protocols: A General Workflow
Implementing either the dTAG or AID system involves a series of molecular and cell biology techniques.
Caption: General experimental workflows.
Key Experimental Steps:
-
Generation of Tagged Cell Lines:
-
dTAG: The gene encoding the protein of interest is modified to include an in-frame fusion with the FKBP12F36V tag. This can be achieved through CRISPR/Cas9-mediated knock-in at the endogenous locus or by expressing the fusion protein from a transgene.[1]
-
AID: This system requires two genetic modifications: the expression of the plant-specific F-box protein (e.g., OsTIR1) and the fusion of the AID tag to the protein of interest.[5] These can be accomplished sequentially or simultaneously.
-
-
Induction of Degradation:
-
dTAG: The dTAG molecule (e.g., dTAG-13) is added to the cell culture medium at the desired concentration.
-
AID: Auxin or an auxin analog is added to the cell culture medium. The optimal concentration should be determined empirically.[4]
-
-
Analysis of Protein Degradation:
-
Protein levels are typically monitored over a time course using standard techniques such as Western blotting or quantitative mass spectrometry.
-
Phenotypic consequences of protein loss can then be assessed.
-
In Vivo Applications
Both systems have been successfully employed for in vivo studies in animal models, primarily mice.
-
dTAG System: The dTAG system has been shown to be effective for in vivo protein degradation.[1][12][13][14][21] The dTAG molecules exhibit favorable pharmacokinetic properties, enabling rapid and potent degradation of target proteins in living organisms.[1]
-
AID System: The in vivo application of the first-generation AID system was hampered by the toxicity of high concentrations of auxin.[8] The development of the AID2 system, with its increased sensitivity to less toxic auxin analogs, has overcome this limitation and has been successfully used for rapid and sustained protein depletion in live mice.[8][9][15][16][22]
Conclusion: Choosing the Right Tool for the Job
The this compound dTAG system and the auxin-inducible degron (AID) system are both powerful and versatile platforms for targeted protein degradation. The choice between them will depend on the specific experimental context, including the cell type or organism, the desired kinetics of degradation, and the tolerance for exogenous components.
-
The dTAG system offers the advantage of relying entirely on endogenous E3 ligase machinery, simplifying the genetic engineering requirements to a single tagging step. Its high specificity and demonstrated in vivo efficacy make it an attractive option for many applications.
-
The AID system , particularly the second-generation AID2, provides exceptionally rapid degradation kinetics and has been robustly validated for in vivo use. While it requires the additional step of expressing an exogenous F-box protein, its performance characteristics are compelling for studies requiring swift and reversible protein depletion.
Ultimately, a thorough evaluation of the literature and consideration of the specific biological question at hand will guide the selection of the most appropriate targeted protein degradation system to unlock new insights into protein function and disease.
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Auxin-inducible degron system for depletion of proteins in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. tandfonline.com [tandfonline.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. The AID2 system offers a potent tool for rapid, reversible, or sustained degradation of essential proteins in live mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The AID2 system offers a potent tool for rapid, reversible, or sustained degradation of essential proteins in live mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative analysis and directed protein evolution yield an improved degron technology with minimal basal degradation, rapid inducible depletion, and faster recovery of target proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Use of the dTAG system in vivo to degrade CDK2 and CDK5 in adult mice and explore potential safety liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. The off-target effects of AID in carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. AID-Initiated Off-Target DNA Breaks are Detected and Resolved During S-Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. biorxiv.org [biorxiv.org]
AP1867-Based Degraders Outperform Traditional Small Molecule Inhibitors in Targeted Protein Removal
A new class of drugs, AP1867-based degraders, is demonstrating significant advantages over traditional small molecule inhibitors in the targeted modulation of protein function. By hijacking the cell's natural protein disposal machinery, these degraders achieve complete removal of the target protein, leading to a more profound and sustained biological effect compared to the transient blockade offered by inhibitors. This guide provides a comprehensive comparison of these two therapeutic modalities, supported by experimental data and detailed protocols, to inform researchers, scientists, and drug development professionals.
Traditional small molecule inhibitors function by binding to the active site or other functional pockets of a target protein, thereby inhibiting its activity. In contrast, this compound-based degraders, a type of Proteolysis Targeting Chimera (PROTAC), are bifunctional molecules. One end binds to the target protein, while the other recruits an E3 ubiquitin ligase. This induced proximity results in the ubiquitination of the target protein, marking it for degradation by the proteasome. The this compound moiety specifically directs these degraders to proteins that have been genetically tagged with the FKBP12(F36V) mutant protein, a technology known as the dTAG system. This allows for highly specific and controlled degradation of virtually any protein of interest.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference in the mechanism of action between this compound-based degraders and traditional small molecule inhibitors underpins their distinct pharmacological profiles.
Traditional Small Molecule Inhibitors: These molecules operate on an "occupancy-driven" model. Their efficacy is directly related to the concentration of the drug and its ability to continuously occupy the active site of the target protein to prevent its function. This inhibition is often reversible and requires sustained drug exposure to maintain a therapeutic effect.
This compound-Based Degraders: These operate on an "event-driven" and catalytic model. A single degrader molecule can induce the degradation of multiple target protein molecules. Once the target protein is ubiquitinated and sent to the proteasome, the degrader is released and can engage another target protein. This catalytic nature allows for potent and sustained effects even at low concentrations.
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Figure 1. Mechanism of Action. A comparison of the inhibitory action of traditional small molecules with the degradation-inducing mechanism of this compound-based degraders.
Quantitative Comparison: dTAG-13 vs. JQ1 for BRD4
To illustrate the performance differences, we compare the this compound-based degrader dTAG-13 with the well-characterized small molecule inhibitor JQ1 , both targeting the bromodomain and extra-terminal domain (BET) protein BRD4 , a key regulator of gene expression and a target in cancer therapy.[1]
| Parameter | This compound-Based Degrader (dTAG-13) | Traditional Small Molecule Inhibitor (JQ1) | Target Protein | Cell Line | Reference |
| Potency (Degradation) | DC50: < 100 nM (for FKBP12(F36V)-Nluc) | N/A | FKBP12(F36V)-Nluc | 293FT | [1] |
| Potency (Inhibition) | N/A | IC50: ~77 nM (for BRD4) | BRD4 | Biochemical Assay | |
| Effect on BRD4 Protein Levels | Rapid and potent degradation of FKBP12(F36V)-BRD4 | No degradation, displaces from chromatin | FKBP12(F36V)-BRD4 | MV4;11 | [1] |
| Anti-proliferative Effect | Modest | Significant | BRD4 | 293T (homozygous BRD4 knock-in) | [1] |
Note: The anti-proliferative effect of dTAG-13 was modest in this specific context because it only targeted BRD4, while JQ1 is a pan-BET inhibitor affecting BRD2, BRD3, and BRD4, suggesting functional redundancy in this cell line.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blotting for BRD4 Degradation
This protocol is used to qualitatively and semi-quantitatively assess the degradation of the target protein following treatment with a degrader.
1. Cell Culture and Treatment:
-
Seed cells (e.g., MV4;11 expressing FKBP12(F36V)-BRD4) in 6-well plates and allow them to adhere or reach the desired density.
-
Treat cells with varying concentrations of dTAG-13 (e.g., 1, 10, 100, 1000 nM) or JQ1 (as a negative control for degradation) for desired time points (e.g., 1, 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.
3. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
4. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 or the HA-tag (if the fusion protein is tagged) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal loading, the membrane should be stripped and re-probed with an antibody against a housekeeping protein such as GAPDH or β-actin.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Figure 2. Western Blotting Workflow. A simplified workflow for assessing protein degradation.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of the degrader or inhibitor on cell proliferation and viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight to allow cells to attach and resume growth.
2. Compound Treatment:
-
Prepare serial dilutions of the dTAG-13 degrader or JQ1 inhibitor in culture medium.
-
Add the compounds to the respective wells and include a vehicle control.
3. Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO₂.
4. MTT Assay Procedure:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
5. Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Conclusion
This compound-based degraders represent a paradigm shift in targeted therapy. By inducing the degradation of target proteins, they offer several advantages over traditional small molecule inhibitors, including the potential for greater efficacy, more sustained duration of action, and the ability to target proteins that have been historically considered "undruggable." The dTAG system, which utilizes this compound-based degraders, provides a powerful and versatile platform for the rapid and specific depletion of target proteins, enabling a deeper understanding of their biological functions and offering a promising new avenue for drug discovery. The experimental protocols provided herein serve as a guide for researchers to quantitatively assess and compare the performance of these innovative molecules.
References
A Comparative Guide to Targeted Protein Degradation Systems: Focus on dTAG Kinetics and Reversibility
For researchers, scientists, and drug development professionals, the ability to rapidly and reversibly modulate protein levels is a powerful tool for understanding complex biological systems and validating novel therapeutic targets. Targeted protein degradation (TPD) has emerged as a revolutionary approach, offering precise control over protein abundance. This guide provides an objective comparison of the kinetics and reversibility of the dTAG system against other prominent degron technologies, including PROTAC, HaloPROTAC, SNIPER, and the Auxin-Inducible Degron (AID) system, supported by experimental data and detailed methodologies.
Introduction to Targeted Protein Degradation
Targeted protein degradation technologies utilize the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). This is typically achieved using bifunctional molecules that bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The key advantages of this approach over traditional inhibition include the potential to target previously "undruggable" proteins, catalytic activity, and the complete removal of the target protein, including its non-enzymatic functions.[1][2]
This guide focuses on two critical performance metrics for degron systems:
-
Kinetics: The speed and efficiency of degradation, often quantified by parameters such as the half-maximal degradation concentration (DC50), the maximum degradation level (Dmax), and the time required to reach 50% degradation (t1/2).[3][4]
-
Reversibility: The ability of the target protein to recover to its normal levels upon removal of the degrader molecule, a crucial feature for studying the acute effects of protein loss and for therapeutic applications where transient protein knockdown is desired.
Overview of Degron Systems
dTAG (degradation TAG) System
The dTAG system is a chemical-genetic approach that involves fusing the protein of interest to a mutant form of the FKBP12 protein (FKBP12F36V).[5][6] A heterobifunctional dTAG molecule, such as dTAG-13, then selectively binds to the FKBP12F36V tag and an E3 ligase (e.g., CRBN or VHL), inducing the degradation of the fusion protein.[6][7] A key advantage of the dTAG system is its high specificity, as the dTAG molecule does not bind to the wild-type FKBP12 protein, minimizing off-target effects.[6]
PROTACs (Proteolysis-Targeting Chimeras)
PROTACs are heterobifunctional small molecules that consist of a ligand that binds to the target protein, a ligand that recruits an E3 ligase (commonly VHL or CRBN), and a linker connecting the two.[1][2] Unlike the dTAG system, PROTACs directly target endogenous proteins without the need for genetic tagging.[2]
HaloPROTACs
HaloPROTACs are a variation of PROTACs that target proteins fused to a HaloTag, a modified bacterial dehalogenase.[8][9] The HaloPROTAC molecule contains a chloroalkane moiety that forms a covalent bond with the HaloTag, leading to irreversible target engagement and subsequent degradation.[9][10]
SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers)
SNIPERs are another class of bifunctional molecules that recruit the inhibitor of apoptosis protein (IAP) family of E3 ligases to the target protein, inducing its degradation.[11][12]
Auxin-Inducible Degron (AID) System
The AID system is a plant-based degradation system that has been adapted for use in other organisms.[5][13] It requires the fusion of the target protein to an auxin-inducible degron (AID) tag and the expression of the plant-specific F-box protein TIR1.[14] In the presence of the plant hormone auxin, TIR1 recruits the AID-tagged protein to the SCF E3 ligase complex for degradation.[5][13]
Comparative Analysis of Kinetics and Reversibility
The kinetics and reversibility of protein degradation can vary significantly between different degron systems, and are also dependent on the specific target protein, cell type, and experimental conditions. The following tables summarize the available quantitative data for a comparative analysis.
Degradation Kinetics
| Degron System | Target | Degrader | DC50 | Dmax | Time to 50% Degradation (t1/2) | Cell Line | Reference |
| dTAG | FKBP12F36V-KRASG12V | dTAG-13 | Not specified | >90% | ~1-2 hours | MV4;11 | [6] |
| Endogenous EPOP-FKBP12F36V-HiBiT | dTAG-13 | ~10-100 nM | ~80% | < 3 hours | HEK293 | [14] | |
| PROTAC | BRD4 | MZ1 | ~30 nM | >90% | Not specified | HeLa | [15] |
| BRD4 | dBET1 | ~5 nM | >90% | Not specified | HeLa | [15] | |
| HaloPROTAC | GFP-HaloTag7 | HaloPROTAC3 | 19 ± 1 nM | 90 ± 1% | 4-8 hours | HEK293T | [8] |
| Endogenous SGK3-Halo | HaloPROTAC-E | 3-10 nM | ~95% | 20-30 minutes | HEK293 | [16] | |
| Endogenous VPS34-Halo | HaloPROTAC-E | 3-10 nM | ~95% | 1-2 hours | HEK293 | [16] | |
| AID | AID-YFP tagged proteins | IAA | Not specified | >90% | As little as 9 minutes | Human cells | [2][5] |
| SNIPER | ERα | SNIPER(ER)-87 | 97 nM | Not specified | Not specified | MCF-7 | [11] |
| BCR-ABL | SNIPER(ABL)-058 | 10 µM | Not specified | Not specified | K562 | [11] |
Reversibility: Protein Recovery After Degrader Washout
| Degron System | Target | Time to Significant Recovery | Cell Line/System | Reference |
| dTAG | FKBP12F36V-KRASG12V | ~1 hour | MV4;11 | [6] |
| PROTAC | AR | 24 hours | LNCaP, CWR22Rv1, VCaP | [17] |
| HaloPROTAC | GFP-HaloTag7 | 24 hours | HEK293T | [8] |
| Endogenous SGK3-Halo | 4 hours (near normal levels at 24h) | HEK293 | [16] | |
| AID | AID-YFP tagged proteins | Rapidly reversible | Human cells | [2][5] |
| AIDm-EGFP | Slow recovery over hours | Mouse oocytes | [18] |
Experimental Protocols
Accurate assessment of degradation kinetics and reversibility requires robust experimental design and execution. Below are outlines of common methodologies.
Western Blotting for Protein Degradation Assessment
Western blotting is a widely used technique to quantify the levels of a target protein at different time points and degrader concentrations.
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with a range of degrader concentrations for various time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin).[19]
Live-Cell Imaging for Real-Time Kinetics
Live-cell imaging allows for the continuous monitoring of protein levels in real-time, providing high-resolution kinetic data.
Methodology using a Luciferase Reporter (e.g., HiBiT):
-
Cell Line Generation: Generate a cell line where the target protein is endogenously tagged with a luminescent reporter like HiBiT using CRISPR/Cas9.
-
Cell Plating and Treatment: Plate the cells in a white, clear-bottom microplate. Add the degrader at various concentrations.
-
Luminescence Measurement: At desired time points, add a substrate for the luciferase and measure the luminescent signal using a plate reader.
-
Data Analysis: Normalize the signal to a vehicle control to determine the percentage of remaining protein over time. This data can be used to calculate DC50 and Dmax values.[1][20]
Methodology using a Fluorescent Reporter:
-
Cell Line Generation: Create a cell line expressing the target protein fused to a fluorescent protein (e.g., GFP).
-
Time-Lapse Microscopy: Plate cells on a glass-bottom dish. Add the degrader and immediately begin acquiring images at regular intervals using a live-cell imaging microscope equipped with an environmental chamber.
-
Image Analysis: Use image analysis software to segment individual cells and quantify the mean fluorescence intensity over time.[1][9]
Mass Spectrometry-Based Proteomics for Global Analysis
Mass spectrometry provides an unbiased, global view of the proteome, allowing for the assessment of both on-target degradation and potential off-target effects.
Methodology (TMT-based):
-
Sample Preparation: Treat cells with the degrader or vehicle control, lyse the cells, and digest the proteins into peptides.
-
TMT Labeling: Label the peptides from each condition with tandem mass tags (TMT), which allows for multiplexed analysis.
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different conditions to determine the extent of degradation of the target protein and any other proteins in the proteome.[10][21]
Visualizing Mechanisms and Workflows
To better understand the underlying processes, the following diagrams illustrate the mechanisms of action and a general experimental workflow.
Caption: dTAG Mechanism of Action
Caption: PROTAC Mechanism of Action
Caption: Experimental Workflow
Conclusion
The choice of a targeted protein degradation system depends on the specific experimental goals and the nature of the protein of interest.
-
dTAG and AID systems offer rapid kinetics and excellent reversibility, making them ideal for studying the acute consequences of protein loss.[5][6] However, they require genetic modification to tag the target protein.
-
PROTACs and SNIPERs have the significant advantage of targeting endogenous proteins without the need for tagging, which is highly valuable for therapeutic development.[2][11] The kinetics and reversibility of PROTACs can be highly variable and require careful optimization of the molecule's structure.
-
HaloPROTACs provide a versatile platform for degrading any protein that can be fused to a HaloTag, with the covalent linkage potentially offering sustained degradation.[8][9]
For studies demanding rapid and reversible control over protein levels, the dTAG system presents a compelling option due to its high specificity and well-characterized kinetics. Researchers should carefully consider the trade-offs between the ease of targeting endogenous proteins with systems like PROTACs and the precise temporal control offered by tag-based systems like dTAG and AID. The experimental protocols and comparative data presented in this guide provide a framework for making informed decisions and designing robust experiments in the exciting field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Inducible, reversible system for the rapid and complete degradation of proteins in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.kr]
- 5. Inducible, reversible system for the rapid and complete degradation of proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single-Cell Quantification of Protein Degradation Rates by Time-Lapse Fluorescence Microscopy in Adherent Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. 2bscientific.com [2bscientific.com]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Auxin-inducible protein degradation as a novel approach for protein depletion and reverse genetic discoveries in mammalian oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. promega.com [promega.com]
- 21. Targeted Protein Degraders | Bruker [bruker.com]
Assessing the Specificity of AP1867-Induced Protein Degradation: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and selective removal of target proteins is a paramount goal. AP1867-induced protein degradation, a cornerstone of the degradation tag (dTAG) system, offers a powerful tool for achieving this. This guide provides an objective comparison of the dTAG system with other prominent protein degradation technologies, supported by experimental data and detailed protocols to aid in the assessment of its specificity.
The dTAG system utilizes the synthetic molecule this compound, or its derivatives, to induce the degradation of a protein of interest (POI) that has been genetically fused with a mutant form of the FKBP12 protein (FKBP12F36V). This targeted degradation is mediated by a heterobifunctional molecule that binds to both the FKBP12F36V tag and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system. This approach allows for rapid, reversible, and highly specific control over protein levels, making it an invaluable tool for target validation and studying protein function.
Comparative Analysis of Protein Degradation Technologies
The landscape of targeted protein degradation is rapidly evolving, with several technologies offering distinct advantages and disadvantages. The choice of a particular system depends on the specific research question, the nature of the target protein, and the desired experimental outcome.
| Technology | Mechanism of Action | Key Advantages | Key Limitations |
| dTAG (this compound-based) | A heterobifunctional molecule containing this compound binds to the FKBP12F36V-tagged POI and recruits an E3 ligase (e.g., CRBN, VHL), leading to ubiquitination and proteasomal degradation. | High specificity due to the engineered tag-ligand interaction. Rapid and reversible degradation.[1][2][3] | Requires genetic modification to introduce the FKBP12F36V tag.[4] |
| PROTACs | A heterobifunctional molecule with one ligand for the POI and another for an E3 ligase, inducing proximity and subsequent degradation. | Targets endogenous proteins without the need for tagging. Broad applicability to a wide range of targets.[5][6] | Potential for off-target effects due to the POI ligand.[7][8][9] Development can be challenging and target-specific. |
| Molecular Glues | Small molecules that induce a novel interaction between an E3 ligase and a target protein, leading to its degradation.[10][11][12][13] | Small molecular size with potentially favorable pharmacokinetic properties. Can target "undruggable" proteins.[11][13] | Discovery is often serendipitous. The mechanism can be complex and difficult to predict. |
| SNIPERs | Chimeric molecules that recruit Inhibitor of Apoptosis Proteins (IAPs) as E3 ligases to degrade target proteins.[14][15][16] | Can induce degradation of both the target protein and IAPs, which can be beneficial in cancer therapy.[15] | The dual degradation effect might lead to complex biological outcomes. |
| AUTACs | Autophagy-targeting chimeras that direct the POI to the autophagy-lysosome pathway for degradation. | Can degrade larger protein aggregates and even organelles.[17][18] | The autophagy process is generally slower than proteasomal degradation. |
| LYTACs | Lysosome-targeting chimeras designed to degrade extracellular and membrane-bound proteins by directing them to the lysosome.[17][18][] | Unique ability to target proteins outside the cell.[] | The efficiency can be dependent on the expression levels of the targeted lysosomal receptors. |
Quantitative Performance Data
The efficacy of a protein degradation technology is typically assessed by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). Lower DC50 values indicate higher potency. The following table summarizes representative data for the dTAG system and other technologies.
| Target Protein | Technology | Degrader | Cell Line | DC50 | Dmax | Reference |
| BRD4 | dTAG | dTAG-13 | HEK293T | ~1 nM | >95% | [20] |
| BTK | PROTAC | RC-3 | Mino | 2.2 nM | 97% | [21] |
| HDAC3 | PROTAC | 22 | HCT116 | 0.44 µM | 77% | [22] |
| KRAS G12C | PROTAC (CRBN-based) | - | NCI-H358 | 0.03 µM | - | [23] |
| KRAS G12C | PROTAC (VHL-based) | - | NCI-H358 | 0.1 µM | - | [23] |
Note: DC50 and Dmax values can vary significantly depending on the specific degrader, target protein, cell line, and experimental conditions.
Experimental Protocols for Assessing Specificity
Accurate assessment of the specificity of any protein degradation technology is crucial. The following are detailed protocols for key experiments.
Western Blot Analysis for On-Target Degradation
This protocol is a standard method for quantifying the degradation of the target protein.
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density in a multi-well plate.
-
Allow cells to adhere and grow to 70-80% confluency.
-
Treat cells with a range of concentrations of the degrader molecule (e.g., this compound-based degrader) or a vehicle control (e.g., DMSO).
-
Incubate for a specific time course (e.g., 2, 4, 8, 16, 24 hours) to determine the kinetics of degradation.
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the degrader concentration to determine the DC50 and Dmax.
Mass Spectrometry-Based Proteomics for Off-Target Analysis
This method provides an unbiased, proteome-wide assessment of degrader specificity.[5][24]
1. Sample Preparation:
-
Treat cells with the degrader at a concentration that gives maximal on-target degradation (e.g., 10x DC50) and a vehicle control.
-
Lyse cells in a urea-based buffer compatible with mass spectrometry.
-
Quantify protein concentration.
2. Protein Digestion and Peptide Labeling:
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Digest proteins into peptides using trypsin.
-
For quantitative proteomics, label peptides with isobaric tags (e.g., Tandem Mass Tags, TMT).
3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate peptides by reverse-phase liquid chromatography.
-
Analyze the peptides using a high-resolution mass spectrometer.
4. Data Analysis:
-
Identify and quantify proteins using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Normalize the protein abundance data.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon degrader treatment.
-
Proteins other than the intended target that are significantly degraded are considered off-targets.
Visualizing the Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.
Conclusion
The this compound-based dTAG system represents a highly specific and potent method for targeted protein degradation. Its primary advantage lies in the engineered orthogonality of the FKBP12F36V tag and the this compound ligand, which minimizes off-target degradation. However, the requirement for genetic tagging is a key consideration. In contrast, technologies like PROTACs offer the ability to target endogenous proteins directly but may require more extensive optimization to ensure specificity. The choice between these powerful technologies will ultimately depend on the specific experimental needs and the trade-offs between specificity, convenience, and the nature of the biological question being addressed. Rigorous experimental validation, employing both targeted and proteome-wide approaches, is essential for accurately assessing the specificity of any induced protein degradation experiment.
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 3. Use of the dTAG system in vivo to degrade CDK2 and CDK5 in adult mice and explore potential safety liabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protein Degradation Analysis - Creative Proteomics [creative-proteomics.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. trio-biotech.com [trio-biotech.com]
- 11. emolecules.com [emolecules.com]
- 12. researchgate.net [researchgate.net]
- 13. Molecular glue-mediated targeted protein degradation: A novel strategy in small-molecule drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]
- 15. SNIPERs-Hijacking IAP activity to induce protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmasalmanac.com [pharmasalmanac.com]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 20. benchchem.com [benchchem.com]
- 21. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. lifesensors.com [lifesensors.com]
- 24. benchchem.com [benchchem.com]
A Head-to-Head Comparison of dTAG-13 and dTAGV-1 for Targeted Protein Degradation
The degradation tag (dTAG) system has emerged as a powerful tool for inducing rapid and specific degradation of target proteins, offering significant advantages over traditional genetic methods for functional studies and target validation in drug discovery. This guide provides a detailed comparative analysis of two key dTAG molecules, dTAG-13 and dTAGV-1, to assist researchers in selecting the optimal degrader for their experimental needs.
At the core of the dTAG system is the FKBP12F36V mutant protein, which is fused to a protein of interest. The dTAG molecules are heterobifunctional compounds that act as a bridge between the FKBP12F36V tag and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the fusion protein. The primary distinction between dTAG-13 and dTAGV-1 lies in the E3 ligase they recruit.
dTAG-13 utilizes a thalidomide moiety to engage the Cereblon (CRBN) E3 ligase complex.[1][2][3][4] In contrast, dTAGV-1 recruits the von Hippel-Lindau (VHL) E3 ligase complex, offering an alternative degradation pathway.[2][5][6] This fundamental difference in their mechanism of action can lead to variations in degradation efficiency and applicability for specific target proteins.[2]
Performance Comparison
| Parameter | dTAG-13 | dTAGV-1 |
| E3 Ligase Recruited | Cereblon (CRBN)[1][2][4] | von Hippel-Lindau (VHL)[2][5] |
| Degradation Efficiency | Potent degradation of many FKBP12F36V fusion proteins.[1][4] However, some proteins have shown resistance.[2][7] | Often shows more potent and complete degradation, including for proteins recalcitrant to dTAG-13.[2][7][8] |
| Selectivity | Extremely selective for FKBP12F36V fusion proteins with minimal off-target effects.[1][4] | Exclusively selective for FKBP12F36V-tagged proteins.[5][6] |
| In Vivo Performance | Effective in vivo, but with a shorter half-life.[1] | Demonstrates an improved pharmacokinetic and pharmacodynamic profile with a longer half-life and greater exposure in vivo.[2][9] |
| Kinetics | Induces rapid degradation, often within hours.[1][4] | Also induces rapid degradation, with some studies suggesting faster and more sustained degradation compared to dTAG-13.[7][10] |
Visualizing the dTAG Mechanisms and Workflows
To further elucidate the dTAG system, the following diagrams illustrate the key pathways and experimental processes.
Experimental Protocols
General Cell Culture and Treatment
-
Cell Seeding: Plate cells expressing the FKBP12F36V-tagged protein of interest at an appropriate density in a suitable culture vessel. Allow cells to adhere and grow for 24 hours.
-
dTAG Compound Preparation: Prepare stock solutions of dTAG-13 or dTAGV-1 in DMSO.[11] For cellular experiments, dilute the stock solution to the desired final concentration in cell culture medium.
-
Treatment: Aspirate the existing medium from the cells and replace it with the medium containing the dTAG compound or a DMSO vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 1, 2, 4, 8, 24 hours) at 37°C in a humidified incubator with 5% CO2.
Western Blot Analysis for Protein Degradation
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein lysates and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the protein of interest or the HA-tag overnight at 4°C.[4]
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).
In Vivo Studies
-
Animal Models: Utilize mice expressing the FKBP12F36V-tagged protein of interest, either through genetic knock-in or xenograft models.[10][12]
-
dTAG Formulation and Administration: Formulate dTAG-13 or dTAGV-1 in a suitable vehicle for in vivo administration (e.g., a solution for intraperitoneal injection).[12] Administer the compound to the mice at the desired dosage.
-
Pharmacokinetic and Pharmacodynamic Analysis: Collect blood samples at various time points to determine the pharmacokinetic profile of the dTAG compound.[9] For pharmacodynamic analysis, collect tissues of interest at specified time points post-administration and analyze protein levels by Western blot or other methods.[9][10] For tumor models, bioluminescence imaging can be used to non-invasively monitor the degradation of a luciferase-tagged fusion protein.[1][7]
Conclusion
Both dTAG-13 and dTAGV-1 are highly effective and selective tools for targeted protein degradation. The choice between them will largely depend on the specific protein of interest and the experimental system. dTAGV-1 often provides a more robust and sustained degradation, particularly for challenging targets and in vivo applications, due to its favorable pharmacokinetic properties.[2][9] However, dTAG-13 remains a potent and widely used degrader that is effective for a broad range of proteins. Researchers are encouraged to empirically test both molecules to determine the optimal degrader for their specific target and experimental goals.
References
- 1. graylab.stanford.edu [graylab.stanford.edu]
- 2. mdpi.com [mdpi.com]
- 3. rndsystems.com [rndsystems.com]
- 4. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid and efficient degradation of endogenous proteins in vivo identifies stage specific roles of RNA Pol II pausing in mammalian development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Use of the dTAG system in vivo to degrade CDK2 and CDK5 in adult mice and explore potential safety liabilities - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Shield-1 for Protein Stabilization vs. AP1867 for Targeted Degradation
For researchers, scientists, and drug development professionals, the ability to precisely control protein levels is a cornerstone of modern biological research and therapeutic development. Two powerful chemical-genetic tools, the Shield-1 system for protein stabilization and the AP1867-based dTAG system for targeted protein degradation, offer temporal and dose-dependent control over proteins of interest. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate system for specific research needs.
Executive Summary
The Shield-1 and dTAG (degradation tag) systems both leverage a mutated form of the FK506-binding protein 12 (FKBP12) to control the fate of a target protein. However, they function in opposing manners. Shield-1 acts as a stabilizer, rescuing a destabilized fusion protein from degradation. In contrast, this compound is a key component of dTAG molecules, which are heterobifunctional degraders that induce the ubiquitination and subsequent proteasomal degradation of a tagged protein. The choice between these systems hinges on the desired experimental outcome: to study the effects of protein accumulation and function or to investigate the consequences of acute protein loss.
Mechanism of Action
Shield-1: A Protective Shield Against Degradation
The Shield-1 system relies on a "destabilization domain" (DD), which is a mutated version of the FKBP12 protein (e.g., containing an L106P mutation).[1][2] When this DD is fused to a protein of interest (POI), the entire fusion protein is constitutively targeted for degradation by the proteasome.[3][4][5] The small, cell-permeable molecule Shield-1 binds with high affinity to the DD, inducing a conformational change that stabilizes the domain and protects the entire fusion protein from degradation, leading to its rapid accumulation.[6][7] This process is reversible; removal of Shield-1 results in the rapid degradation of the fusion protein.[8][9]
dot
Caption: Shield-1 binds to the DD-tagged protein, preventing its degradation and allowing for protein accumulation and function.
This compound and the dTAG System: Hijacking the Cellular Degradation Machinery
The dTAG system utilizes a different FKBP12 mutant, FKBP12(F36V), which creates a binding pocket for the synthetic ligand this compound.[10][11] this compound itself is a precursor to "dTAG" molecules, which are heterobifunctional compounds.[11][12] A dTAG molecule consists of this compound (or a derivative) linked to a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[4][13][14] When a POI is tagged with FKBP12(F36V), the addition of a dTAG molecule induces the formation of a ternary complex between the fusion protein and the E3 ligase.[14] This proximity leads to the poly-ubiquitination of the POI and its subsequent degradation by the proteasome.[4][15]
dot
Caption: The dTAG molecule brings the FKBP12(F36V)-tagged protein and an E3 ligase together, leading to ubiquitination and degradation.
Performance Comparison: Quantitative Data
The following tables summarize the key performance metrics for the Shield-1 and dTAG systems based on published literature. It is important to note that direct comparisons can be challenging as performance is highly dependent on the specific protein of interest, cell type, and experimental conditions.
| Parameter | Shield-1 (Stabilization) | dTAG System (Degradation) | References |
| Principle | Ligand-induced stabilization of a destabilized protein | Ligand-induced degradation of a target protein | [3][4][5][15] |
| Tag | Destabilization Domain (DD) (mutant FKBP12) | FKBP12(F36V) | [1][2][10] |
| Small Molecule | Shield-1 | dTAG molecule (e.g., dTAG-13) containing this compound | [8][11] |
| Typical Concentration (in vitro) | 0.1 - 1 µM | 50 - 500 nM | [10][16][17] |
| Kinetics (Time to Effect) | Stabilization observed in 1-5 hours, maximal at 4-24 hours | Degradation observed within 1 hour, near-complete in 4-8 hours | [8][10][16] |
| Reversibility | Yes, upon Shield-1 washout (protein degrades in 2-4 hours) | Yes, upon dTAG molecule washout | [8][9][15] |
| Tunability | Dose-dependent protein accumulation | Dose-dependent protein degradation | [5][9][16] |
| In Vivo Applicability | Demonstrated in mice | Demonstrated in mice | [8][13][18] |
Experimental Protocols
General Experimental Workflow
dot
Caption: A generalized workflow for implementing either the Shield-1 or dTAG system.
Key Experimental Methodologies
1. Generation of Fusion Constructs:
-
The coding sequence for the protein of interest (POI) is cloned into a mammalian expression vector containing the sequence for either the Destabilization Domain (DD) for the Shield-1 system or the FKBP12(F36V) tag for the dTAG system. The tag can be fused to either the N- or C-terminus of the POI. It is crucial to validate that the fusion does not impair the protein's function.
2. Cell Line Generation:
-
Stable cell lines expressing the fusion protein are generated by transfecting the expression vector into the desired cell line, followed by selection with an appropriate antibiotic.
-
For the dTAG system, CRISPR/Cas9-mediated knock-in of the FKBP12(F36V) tag at the endogenous locus of the POI is an alternative approach to study the degradation of the native protein.[10]
3. In Vitro Protein Stabilization/Degradation Assay:
-
Cell Seeding: Plate the stable cell line at an appropriate density in multi-well plates.
-
Compound Treatment:
-
Shield-1: Treat cells with a range of Shield-1 concentrations (e.g., 0.1 nM to 1 µM) for various time points (e.g., 1, 4, 8, 24 hours) to determine the optimal dose and kinetics of stabilization.[17]
-
dTAG: Treat cells with a range of dTAG molecule concentrations (e.g., 10 nM to 1 µM) for different durations (e.g., 0.5, 1, 2, 4, 8 hours) to assess the degradation profile.[3][10]
-
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysates using a standard assay (e.g., BCA assay).
4. Analysis of Protein Levels:
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific to the POI or a tag (if included in the construct).
-
Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Incubate with a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.
-
Quantify band intensities to determine the relative protein levels.
-
-
Flow Cytometry: If the POI is fused to a fluorescent protein (e.g., GFP, YFP), protein levels can be quantified by measuring the fluorescence intensity of the cells using a flow cytometer.[16]
Conclusion
Both the Shield-1 and this compound-based dTAG systems are invaluable tools for dissecting protein function with high temporal resolution. The Shield-1 system is ideal for studying gain-of-function scenarios, allowing for the controlled accumulation of a protein of interest. Conversely, the dTAG system provides a powerful method for inducing acute protein loss, enabling the investigation of the immediate consequences of a protein's absence. The choice between these two complementary technologies will be dictated by the specific biological question being addressed. Careful optimization of experimental parameters, including ligand concentration and treatment duration, is essential for achieving robust and reproducible results with either system.
References
- 1. Validating Targets For Targeted Protein Degradation Using dTAG A Comprehensive Workflow Solution [bioprocessonline.com]
- 2. Inducible Protein Stabilization - Explore advanced tools for your research [explorea.cz]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inducible protein stabilization [takarabio.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and analysis of stabilizing ligands for FKBP-derived destabilizing domains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A General Method for Conditional Regulation of Protein Stability in Living Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medkoo.com [medkoo.com]
- 12. Frontiers | Acute Pharmacologic Degradation of a Stable Antigen Enhances Its Direct Presentation on MHC Class I Molecules [frontiersin.org]
- 13. Use of the dTAG system in vivo to degrade CDK2 and CDK5 in adult mice and explore potential safety liabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 16. Tunable Protein Stabilization In Vivo Mediated by Shield-1 in Transgenic Medaka - PMC [pmc.ncbi.nlm.nih.gov]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. Chemical control of protein stability and function in living animals - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the In Vivo Efficacy of dTAG versus Other Degradation Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of proteins has emerged as a powerful therapeutic modality and research tool. Among the various strategies, the dTAG (degradation tag) system and other degradation platforms, such as Proteolysis Targeting Chimeras (PROTACs), offer distinct advantages and disadvantages. This guide provides an objective comparison of the in vivo efficacy of the dTAG system against other prominent degradation technologies, supported by experimental data and detailed methodologies.
Executive Summary
The dTAG system offers a versatile and rapid method for in vivo protein degradation, demonstrating high efficiency and selectivity. Its key advantage lies in its universal applicability to any protein of interest through genetic tagging. In contrast, traditional PROTACs directly target endogenous proteins, circumventing the need for genetic modification but requiring bespoke development for each target. While direct in vivo comparative studies are emerging, available data suggests that both systems can achieve profound and durable protein knockdown in animal models. The choice between these systems will largely depend on the specific research question, therapeutic application, and the tractability of the target protein.
Data Presentation: A Comparative Overview
The following tables summarize key in vivo performance parameters for the dTAG system and representative PROTACs based on published studies. It is important to note that direct head-to-head comparisons in the same in vivo model are limited, and thus, these data should be interpreted with consideration of the different experimental contexts.
Table 1: In Vivo Degradation Efficacy
| System | Degrader | Target Protein | Animal Model | Dose | Max Degradation (Dmax) | Notes |
| dTAG | dTAG-13 | FKBP12F36V-tagged NELFB | Mouse Embryos | 35 mg/kg IP | >90% | Near-complete degradation observed 4 hours post-injection.[1] |
| dTAG | dTAGv-1 | FKBP12F36V-tagged Luciferase | Mouse (Xenograft) | 35 mg/kg IP | >90% | Degradation persisted for up to 28 hours.[1] |
| dTAG | dTAG-13 | FKBP12F36V-tagged CDK2/CDK5 | Mouse (Knock-in) | Various | >80-95% | Robust degradation in various tissues except the brain.[1] |
| PROTAC | PROTAC_ERRα | ERRα | Mouse (Xenograft) | 100 mg/kg IP | ~40-45% | Reduction in heart, kidney, and tumor tissues.[2] |
| PROTAC | Unnamed | RIPK2 | Rat | 0.005-0.5 mg/kg SC | Not specified | Caused degradation of RIPK2 and a decrease in downstream signaling. |
| PROTAC | ARV-110 | Androgen Receptor | Mouse (Xenograft) | Not specified | Significant | Led to tumor growth inhibition.[3] |
Table 2: In Vivo Pharmacokinetics (PK)
| System | Degrader | Animal Model | Dose | Half-life (t1/2) | Exposure (AUC) | Notes |
| dTAG | dTAG-13 | Mouse | 10 mg/kg IP | 2.41 - 3.1 hours | 6140 hrng/mL | Rapid absorption and distribution to most tissues (excluding the brain).[4][5] |
| dTAG | dTAGv-1 | Mouse | 10 mg/kg IP | 4.43 hours | 18517 hrng/mL | Improved half-life and exposure compared to dTAG-13.[5] |
| PROTAC | General | Mouse/Rat | Various | Highly variable | Highly variable | PK properties are highly dependent on the specific PROTAC molecule's physicochemical properties. Optimization is often required for oral bioavailability.[3] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Mechanism of the dTAG System.
General In Vivo Experimental Workflow.
Logical Workflow Comparison.
Experimental Protocols
Generation of In Vivo Models for dTAG System
Objective: To generate a mouse model expressing the protein of interest (POI) fused to the FKBP12F36V tag.
Method: CRISPR/Cas9-mediated Knock-in [6]
-
Design:
-
Design a single guide RNA (sgRNA) targeting the C-terminus of the POI gene, just before the stop codon.
-
Design a donor template plasmid containing the FKBP12F36V tag sequence flanked by homology arms (~500-800 bp) corresponding to the genomic regions upstream and downstream of the sgRNA cut site. Include a linker sequence (e.g., GGGGS) between the POI and the tag.
-
-
Cell Culture and Transfection:
-
Culture mouse embryonic stem (ES) cells in appropriate media.
-
Co-transfect the ES cells with a Cas9-expressing plasmid, the sgRNA-expressing plasmid, and the donor template plasmid.
-
-
Selection and Screening:
-
Select for successfully transfected cells (e.g., using an antibiotic resistance gene included in the donor template).
-
Screen for correct knock-in events by PCR genotyping and Sanger sequencing.
-
-
Blastocyst Injection and Chimera Generation:
-
Inject the correctly targeted ES cells into blastocysts.
-
Transfer the injected blastocysts into pseudopregnant female mice.
-
Screen the resulting chimeric offspring for germline transmission of the tagged allele.
-
In Vivo Degrader Administration and Monitoring
Objective: To administer the degrader to the animal model and monitor protein degradation over time.
Materials:
-
dTAG degrader (e.g., dTAG-13, dTAGv-1) or PROTAC molecule.
-
Vehicle solution (formulation will depend on the degrader's solubility and route of administration).
-
Animal model (dTAG knock-in, xenograft, etc.).
-
For bioluminescence imaging: Luciferin, in vivo imaging system (IVIS).
-
Dosing:
-
Prepare the degrader solution in a suitable vehicle. Formulations may include solutions with DMSO, PEG300, and saline.[7]
-
Administer the degrader to the animals via the desired route (e.g., intraperitoneal (IP), intravenous (IV), or subcutaneous (SC) injection).
-
Include a vehicle control group.
-
-
Pharmacokinetic (PK) Analysis:
-
At various time points post-administration, collect blood samples.
-
Process the blood to obtain plasma.
-
Analyze the concentration of the degrader in the plasma using LC-MS/MS.
-
-
Pharmacodynamic (PD) Analysis - In Vivo Imaging (for tagged reporters like Luciferase): [8]
-
If using a bioluminescent reporter (e.g., Luciferase-FKBP12F36V), administer luciferin to the animals.
-
Anesthetize the animals and place them in an in vivo imaging system.
-
Acquire bioluminescent images at various time points post-degrader administration to quantify the reporter signal.
-
Ex Vivo Analysis of Protein Degradation
Objective: To quantify the level of the target protein in various tissues after in vivo treatment.
Method: Western Blotting [9]
-
Tissue Collection and Lysis:
-
At the experimental endpoint, euthanize the animals and harvest the tissues of interest.
-
Snap-freeze the tissues in liquid nitrogen.
-
Homogenize the frozen tissues in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Quantification:
-
Perform densitometric analysis of the protein bands using image analysis software.
-
Normalize the target protein band intensity to the loading control.
-
Conclusion
Both the dTAG system and other degradation platforms like PROTACs are powerful tools for inducing protein degradation in vivo. The dTAG system provides a versatile and rapid approach for target validation and studying the acute consequences of protein loss for virtually any protein, contingent on the generation of a tagged model. PROTACs, on the other hand, offer a direct path to therapeutic development by targeting endogenous proteins without the need for genetic engineering, though this requires a more intensive and target-specific drug discovery effort. The choice of system should be guided by the specific research goals, with the dTAG system being particularly advantageous for rapid and versatile target validation in preclinical research.
References
- 1. Degron tagging for rapid protein degradation in mice | Disease Models & Mechanisms | The Company of Biologists [journals.biologists.com]
- 2. Catalytic in vivo protein knockdown by small-molecule PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Generation of knock-in degron tags for endogenous proteins in mice using the dTAG system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for AP1867: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount for laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information for the proper disposal of AP1867, a synthetic FKBP12F36V-directed ligand.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of the compound, especially when in powdered form, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.
Quantitative Data on this compound
The following table summarizes key quantitative data for this compound for easy reference.
| Property | Value |
| Molecular Weight | 693.78 g/mol |
| CAS Number | 195514-23-9 |
| Appearance | Solid |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month |
Step-by-Step Disposal Protocol
The recommended disposal procedures for this compound are based on information from safety data sheets (SDS) provided by various suppliers. While this compound may not be classified as hazardous for transport, it should be treated as special waste requiring specific disposal methods.
Step 1: Waste Segregation
-
Solid Waste: Collect all solid this compound waste, including unused or expired compounds and contaminated consumables (e.g., weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled liquid hazardous waste container. Do not mix with other incompatible waste streams.
-
Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or DMSO). The rinsate must be collected and disposed of as liquid hazardous waste. Puncture the container to prevent reuse before discarding it with other decontaminated lab glass or plastic.
Step 2: Selection of Disposal Method
Based on the available safety data, two primary methods are recommended for the final disposal of this compound waste. The choice of method will depend on institutional capabilities and local regulations.
-
Incineration: Dissolve or mix the this compound material with a combustible solvent and arrange for it to be burned in a chemical incinerator equipped with an afterburner and flue gas scrubbing.[1][2][3] This is the preferred method for complete destruction of the compound.
-
Licensed Waste Disposal Service: Transfer the segregated waste to a licensed and specialized hazardous waste disposal company.[4] This ensures that the waste is handled and disposed of in a regulated landfill or by other approved methods in accordance with national and local regulations.[4][5]
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [1][2][3][4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision tree for the proper segregation and disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
